molecular formula C6H9NO4 B1193856 trans-ACBD CAS No. 117488-23-0

trans-ACBD

Katalognummer: B1193856
CAS-Nummer: 117488-23-0
Molekulargewicht: 159.14 g/mol
InChI-Schlüssel: GGMYWPBNZXRMME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-ABCD is a potent and selective NMDA agonist.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-aminocyclobutane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c7-6(5(10)11)1-3(2-6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMYWPBNZXRMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922431, DTXSID601312880
Record name 1-Aminocyclobutane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2,4-Methanoglutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73550-55-7, 117488-23-0
Record name 1,3-Cyclobutanedicarboxylic acid, 1-amino-, cis-, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073550557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Methanoglutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117488230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aminocyclobutane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2,4-Methanoglutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Aminocyclobutane-cis-1,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Agonist Action of trans-ACBD on NMDA Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

trans-1-Aminocyclobutane-1,3-dicarboxylate (trans-ACBD) is a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system. Its primary mechanism of action involves binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor complex. This binding event, in conjunction with the presence of the co-agonist glycine or D-serine at the GluN1 subunit, induces a conformational change that opens the receptor's intrinsic ion channel. The subsequent influx of cations, predominantly Ca2+, leads to neuronal depolarization and the activation of a cascade of downstream signaling pathways. This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Mechanism of Action of this compound

The principal molecular target of this compound is the NMDA receptor, a heterotetrameric ligand-gated ion channel. Structurally, NMDA receptors are typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (of which there are four subtypes: GluN2A, GluN2B, GluN2C, and GluN2D)[1][2]. The activation of the NMDA receptor is a coincidence-dependent process, requiring both the binding of glutamate (or an agonist like this compound) to the GluN2 subunit and the binding of a co-agonist, either glycine or D-serine, to the GluN1 subunit[1][2].

Upon binding of this compound to the glutamate binding site on the GluN2 subunit and a co-agonist to the GluN1 subunit, the receptor undergoes a conformational change. This change leads to the opening of the ion channel pore, which is permeable to cations, including Na+, K+, and, most significantly, Ca2+[2]. At resting membrane potential, the channel is typically blocked by a magnesium ion (Mg2+). The influx of Na+ through nearby AMPA receptors, triggered by glutamate, causes a depolarization of the postsynaptic membrane, which dislodges the Mg2+ block. This allows for the influx of Ca2+ through the activated NMDA receptor channel.

The influx of Ca2+ acts as a critical second messenger, initiating a complex array of downstream signaling cascades. These pathways are integral to numerous physiological processes, including synaptic plasticity, learning, and memory.

Signaling Pathway of NMDA Receptor Activation by this compound

The binding of this compound to the NMDA receptor and subsequent Ca2+ influx triggers several key signaling pathways:

  • Calmodulin-dependent Kinase II (CaMKII) Pathway: The increase in intracellular Ca2+ leads to the activation of CaMKII. Activated CaMKII can phosphorylate various substrates, including the NMDA receptor itself, enhancing its activity, and AMPA receptors, which can lead to their insertion into the postsynaptic membrane, a key process in long-term potentiation (LTP).

  • Protein Kinase C (PKC) Pathway: Ca2+ influx can also activate PKC, which is involved in modulating ion channel activity and gene expression.

  • Ras-ERK Pathway: NMDA receptor activation can lead to the activation of the Ras-ERK signaling cascade, which plays a crucial role in cell growth, differentiation, and survival.

  • Nitric Oxide Synthase (nNOS) Pathway: The Ca2+/calmodulin complex can activate neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO), a retrograde messenger that can modulate presynaptic neurotransmitter release.

The following diagram illustrates the signaling pathway initiated by this compound-mediated NMDA receptor activation.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NMDAR GluN1 GluN2 This compound->NMDAR:gln2 Binds Glycine/D-Serine Glycine/D-Serine Glycine/D-Serine->NMDAR:gln1 Binds Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Channel Opening CaMKII CaMKII Ca2_influx->CaMKII Activates PKC PKC Ca2_influx->PKC Activates nNOS nNOS Ca2_influx->nNOS Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity Gene_Expression Gene Expression PKC->Gene_Expression NO_Production NO Production nNOS->NO_Production

Caption: Signaling pathway of this compound-mediated NMDA receptor activation.

Quantitative Data

CompoundReceptor SubunitAssay TypeValueReference
This compound NMDA (in human astrocytes)Calcium Influx1 µM (effective concentration)Lee et al., 2010[3]
NMDA NR1b/2BElectrophysiologyEC50 = 19.0 ± 1.5 µMKlein et al., 2005
Glutamate NMDA (mouse hippocampal neurons)ElectrophysiologyEC50 = 2.3 µMPatneau & Mayer, 1990[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and other NMDA receptor agonists.

Calcium Influx Assay in Cultured Human Astrocytes

This protocol is adapted from Lee et al. (2010) and is used to measure the change in intracellular calcium concentration in response to this compound stimulation[3][5][6].

1. Cell Culture:

  • Primary human fetal astrocytes are cultured in DMEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Calcium Imaging:

  • Astrocytes are seeded onto glass-bottom dishes.

  • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a solution containing the dye in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for a specified time at 37°C.

  • After loading, the cells are washed with HBSS to remove excess dye.

3. Stimulation and Data Acquisition:

  • The dish is mounted on an inverted fluorescence microscope equipped with a calcium imaging system.

  • A baseline fluorescence is recorded for a period of time.

  • A solution of this compound (e.g., 1 µM final concentration) is added to the dish.

  • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.

  • Data is typically expressed as the ratio of fluorescence at two different excitation wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (ΔF/F0).

The following diagram illustrates the workflow for the calcium influx assay.

Calcium Influx Assay Workflow A Culture primary human astrocytes B Load cells with Fura-2 AM A->B C Wash to remove excess dye B->C D Mount on fluorescence microscope C->D E Record baseline fluorescence D->E F Add this compound (1 µM) E->F G Record change in fluorescence F->G H Analyze data (ΔF/F0) G->H

Caption: Workflow for a calcium influx assay to measure NMDA receptor activation.

Whole-Cell Patch-Clamp Electrophysiology

This is a general protocol to measure the ion currents mediated by NMDA receptors upon activation by an agonist like this compound[7][8][9][10].

1. Cell Preparation:

  • Cells expressing NMDA receptors (e.g., cultured neurons or HEK293 cells transfected with specific NMDA receptor subunits) are used.

  • The cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

2. Recording Setup:

  • A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and positioned onto the surface of a cell.

  • A tight seal (gigaohm resistance) is formed between the pipette and the cell membrane.

  • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • The cell's membrane potential is clamped at a specific voltage (e.g., -70 mV).

3. Agonist Application and Data Recording:

  • A solution containing this compound and a co-agonist (glycine or D-serine) is applied to the cell through a perfusion system.

  • The resulting inward current, carried by cations flowing through the opened NMDA receptor channels, is recorded by the patch-clamp amplifier.

  • To isolate NMDA receptor currents, antagonists for other ion channels (e.g., AMPA and kainate receptors) are often included in the extracellular solution.

  • Dose-response curves can be generated by applying different concentrations of this compound to determine its EC50 value.

The following diagram illustrates the logical relationship in an electrophysiology experiment.

Electrophysiology Logic cluster_setup Experimental Setup cluster_stimulus Stimulus cluster_response Response Cell Neuron/HEK293 with NMDARs Pipette Patch Pipette (Intracellular Solution) Cell->Pipette Forms Giga-seal Current Inward Cation Current Cell->Current Generates Amplifier Patch-Clamp Amplifier Pipette->Amplifier Records Agonist This compound + Glycine Agonist->Cell Applied to Current->Amplifier Measures

Caption: Logical flow of a whole-cell patch-clamp electrophysiology experiment.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of NMDA receptor function. Its potent and selective agonist activity at the glutamate binding site of the GluN2 subunit allows for the specific activation of NMDA receptors, enabling detailed studies of their downstream signaling pathways and physiological roles. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate mechanisms of NMDA receptor-mediated neurotransmission and to explore the therapeutic potential of modulating this critical receptor system.

References

The Discovery and Synthesis of trans-ACBD: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) is a potent and selective agonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory synaptic transmission in the central nervous system. Its discovery in 1990 provided researchers with a valuable pharmacological tool to investigate the physiological and pathological roles of NMDA receptors, which are implicated in learning, memory, and various neurological disorders. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and Biological Activity

This compound was first synthesized and characterized by Allan and colleagues in 1990.[1] It was identified as a highly potent and selective agonist at the NMDA receptor subtype of glutamate receptors.[1] The discovery of this compound was significant as it offered a rigid analog of glutamate, helping to define the conformational requirements for agonist activity at the NMDA receptor. Its rigid cyclobutane core restricts the molecule's flexibility, providing insights into the optimal spatial orientation of the amino and carboxyl groups for receptor binding and activation.

The biological activity of this compound is primarily attributed to its action as an agonist at the glycine co-agonist site of the NMDA receptor. The binding of both glutamate and a co-agonist (like glycine or D-serine) is necessary for the activation of the NMDA receptor channel. By mimicking the action of the endogenous co-agonists, this compound facilitates the opening of the ion channel, leading to an influx of Ca²⁺ and Na⁺ ions and subsequent neuronal excitation.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the cyclobutane ring, followed by the introduction of the amino and carboxylic acid functionalities with the desired stereochemistry. The key steps, as described in the seminal paper by Allan et al. (1990), are outlined below.

Experimental Protocols

Step 1: Synthesis of Diethyl 3-oxocyclobutane-1,1-dicarboxylate

This initial step involves the construction of the cyclobutane ring.

  • Reaction: Diethyl malonate is reacted with 1,3-dibromopropane in the presence of a base, such as sodium ethoxide, to yield diethyl cyclobutane-1,1-dicarboxylate. This is followed by a Dieckmann condensation to form the 3-oxo derivative.

  • Procedure:

    • To a solution of sodium ethoxide in ethanol, diethyl malonate is added dropwise at room temperature.

    • 1,3-dibromopropane is then added, and the mixture is refluxed for several hours.

    • After cooling, the reaction mixture is worked up to isolate diethyl cyclobutane-1,1-dicarboxylate.

    • The resulting diester is then treated with a base (e.g., sodium ethoxide) to induce an intramolecular Dieckmann condensation, yielding diethyl 3-oxocyclobutane-1,1-dicarboxylate.

    • The product is purified by distillation under reduced pressure.

Step 2: Synthesis of Diethyl 1-cyano-3-oxocyclobutane-1-carboxylate

Introduction of a nitrile group serves as a precursor to the amino group.

  • Reaction: Diethyl 3-oxocyclobutane-1,1-dicarboxylate is reacted with a cyanide source, such as potassium cyanide, followed by decarboxylation.

  • Procedure:

    • Diethyl 3-oxocyclobutane-1,1-dicarboxylate is dissolved in a suitable solvent (e.g., ethanol).

    • An aqueous solution of potassium cyanide is added, and the mixture is stirred at room temperature.

    • The reaction is then heated to induce decarboxylation of one of the ester groups.

    • Acidification followed by extraction and purification yields diethyl 1-cyano-3-oxocyclobutane-1-carboxylate.

Step 3: Reduction of the Ketone

The ketone at the 3-position is reduced to a hydroxyl group.

  • Reaction: The carbonyl group of diethyl 1-cyano-3-oxocyclobutane-1-carboxylate is reduced using a reducing agent like sodium borohydride.

  • Procedure:

    • The cyanodiester is dissolved in a protic solvent like ethanol.

    • Sodium borohydride is added portion-wise at a low temperature (e.g., 0 °C).

    • The reaction is stirred until completion and then quenched with a weak acid.

    • Work-up and purification provide the corresponding 3-hydroxy derivative.

Step 4: Hydrolysis and Separation of Isomers

The ester and nitrile groups are hydrolyzed to carboxylic acid and amino groups, respectively, and the cis and trans isomers are separated.

  • Reaction: The product from the previous step is subjected to acidic hydrolysis to convert the ester and nitrile groups into carboxylic acid and amine functionalities.

  • Procedure:

    • The 3-hydroxycyclobutane derivative is heated under reflux with a strong acid, such as hydrochloric acid.

    • This process hydrolyzes both the ester and the nitrile groups to yield a mixture of cis- and trans-1-aminocyclobutane-1,3-dicarboxylic acid.

    • The two isomers are then separated based on their differential solubility or by using chromatographic techniques, such as ion-exchange chromatography. The trans isomer is typically less soluble and can be selectively crystallized.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Diethyl 3-oxocyclobutane-1,1-dicarboxylateC₁₀H₁₄O₅214.22Liquid
Diethyl 1-cyano-3-oxocyclobutane-1-carboxylateC₁₀H₁₃NO₄211.22Solid
This compoundC₆H₉NO₄159.14Solid

Mandatory Visualizations

Synthesis Workflow of this compound

G A Diethyl Malonate + 1,3-Dibromopropane B Diethyl cyclobutane- 1,1-dicarboxylate A->B  NaOEt, EtOH, Reflux   C Diethyl 3-oxocyclobutane- 1,1-dicarboxylate B->C  NaOEt, Dieckmann Condensation   D Diethyl 1-cyano-3-oxocyclobutane- 1-carboxylate C->D  KCN, Heat   E Diethyl 1-cyano-3-hydroxycyclobutane- 1-carboxylate D->E  NaBH4, EtOH   F cis/trans-ACBD Mixture E->F  HCl, Reflux (Hydrolysis)   G This compound F->G  Separation (Crystallization/ Chromatography)  

Caption: Synthetic pathway for this compound.

NMDA Receptor Signaling Pathway

G cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ion_Channel Ion Channel Opening NMDA_R->Ion_Channel Glutamate Glutamate Glutamate->NMDA_R Binds to Glutamate Site trans_ACBD This compound trans_ACBD->NMDA_R Binds to Glycine Site Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Na_Influx Na+ Influx Ion_Channel->Na_Influx Signaling Downstream Signaling (e.g., LTP, Neurotoxicity) Ca_Influx->Signaling Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->Signaling

Caption: Role of this compound in NMDA receptor activation.

References

The Potent and Selective NMDA Receptor Agonist: trans-ACBD - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) is a conformationally restricted analog of glutamate that has emerged as a highly potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory neurotransmission in the central nervous system.[1][2] Its rigid cyclobutane structure provides valuable insights into the pharmacophore of the NMDA receptor's glutamate binding site. This technical guide provides an in-depth overview of this compound, including its quantitative pharmacological profile, detailed experimental protocols for its characterization, and the signaling pathways it activates.

Data Presentation

The following tables summarize the quantitative data for this compound's potency and binding affinity at the NMDA receptor. This data is crucial for understanding its pharmacological profile and for designing future experiments.

CompoundAssay TypePreparationPotency (EC50) / Affinity (Ki)Reference
This compoundElectrophysiology (Agonist)Rat Cortical Slices~0.4 µM (relative to NMDA)Allan et al., 1990, J. Med. Chem.
L-GlutamateElectrophysiology (Agonist)Rat Cortical Slices2.3 µMPatneau & Mayer, 1990, J. Neurosci.[3]
NMDAElectrophysiology (Agonist)Rat Cortical Slices45.8 µMFagg & Lanthorn, 1988, Br. J. Pharmacol.[4]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of NMDA receptor agonists like this compound. Below are protocols for two key experimental techniques.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of this compound for the NMDA receptor by measuring its ability to compete with a radiolabeled antagonist.

1. Membrane Preparation:

  • Rat cerebral cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and large debris.

  • The supernatant is then centrifuged at 40,000 x g for 20 minutes to pellet the crude membrane fraction.

  • The pellet is washed three times by resuspension in fresh buffer and centrifugation.

  • The final pellet is resuspended in assay buffer to a protein concentration of 0.5-1.0 mg/mL.[5][6]

2. Binding Assay:

  • The assay is performed in a final volume of 500 µL containing:

    • 50 µL of radioligand (e.g., [3H]CGP 39653, a potent NMDA receptor antagonist) at a concentration near its Kd.

    • 50 µL of varying concentrations of this compound (or other competing ligands).

    • 400 µL of the membrane preparation.

  • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled NMDA receptor antagonist (e.g., 1 mM L-glutamate).

  • The mixture is incubated at 4°C for 40 minutes.[7]

3. Separation and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in a solution like polyethylenimine to reduce non-specific binding.

  • The filters are washed rapidly with ice-cold assay buffer.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.[7]

4. Data Analysis:

  • The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value for this compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the functional potency (EC50) of this compound by recording the ion currents it evokes in neurons expressing NMDA receptors.

1. Cell Preparation:

  • Primary neuronal cultures (e.g., from rat hippocampus or cortex) or cell lines heterologously expressing specific NMDA receptor subunits (e.g., HEK293 cells) are used.

  • Cells are plated on glass coverslips for recording.

2. Recording Setup:

  • Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl2, and 0.01 glycine (pH 7.4). Mg2+ is typically omitted to prevent voltage-dependent channel block.

  • Patch pipettes (3-5 MΩ resistance) are filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP (pH 7.2).

3. Data Acquisition:

  • Whole-cell voltage-clamp recordings are established at a holding potential of -60 mV.

  • A series of increasing concentrations of this compound are applied to the cell using a rapid perfusion system.

  • The inward current evoked by each concentration is recorded.

4. Data Analysis:

  • The peak current amplitude at each this compound concentration is measured.

  • A concentration-response curve is generated by plotting the normalized current amplitude against the logarithm of the this compound concentration.

  • The curve is fitted with a Hill equation to determine the EC50 value (the concentration that elicits a half-maximal response) and the Hill coefficient.

Mandatory Visualizations

Signaling Pathways

Activation of NMDA receptors by agonists like this compound initiates a cascade of intracellular signaling events, primarily triggered by the influx of Ca2+. This influx leads to the activation of various downstream effectors, culminating in changes in gene expression and synaptic plasticity.

NMDA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMDA_Receptor NMDA Receptor Ca2_ion Ca²⁺ NMDA_Receptor->Ca2_ion Influx Calmodulin Calmodulin Ca2_ion->Calmodulin Activates Ras Ras Ca2_ion->Ras Activates CaMKII CaMKII Calmodulin->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-Fos, BDNF) CREB->Gene_Expression Regulates trans_ACBD This compound trans_ACBD->NMDA_Receptor Binds to

Caption: NMDA Receptor Signaling Cascade.

Experimental Workflow

The characterization of a novel NMDA receptor agonist such as this compound follows a logical progression of experiments to determine its binding affinity, functional potency, and selectivity.

Experimental_Workflow start Start: Synthesize this compound binding_assay Radioligand Binding Assay (Competition vs. [³H]Antagonist) start->binding_assay electrophysiology Whole-Cell Electrophysiology (Dose-Response) start->electrophysiology determine_ki Determine Kᵢ (Binding Affinity) binding_assay->determine_ki subtype_selectivity Test on Recombinant Receptor Subtypes (GluN2A, GluN2B, etc.) determine_ki->subtype_selectivity determine_ec50 Determine EC₅₀ (Functional Potency) electrophysiology->determine_ec50 determine_ec50->subtype_selectivity determine_selectivity Determine Subtype Selectivity Profile subtype_selectivity->determine_selectivity in_vivo In Vivo Studies (e.g., Behavioral Models) determine_selectivity->in_vivo end End: Characterize Pharmacological Profile in_vivo->end

Caption: Workflow for NMDA Agonist Characterization.

Conclusion

This compound stands as a valuable pharmacological tool for probing the structure and function of the NMDA receptor. Its high potency and selectivity make it an important ligand for studying the physiological and pathological roles of NMDA receptor activation. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug development. Further characterization of its effects on specific NMDA receptor subunit combinations will continue to refine our understanding of this critical receptor system.

References

An In-depth Technical Guide on the Role of trans-ACPD in Glutamatergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The query "trans-ACBD" does not correspond to a recognized molecule in the field of neuroscience. It is highly probable that this is a typographical error and the intended subjects of interest are either ACBD3 (acyl-CoA-binding domain-containing protein 3), a Golgi-resident scaffolding protein, or trans-ACPD (trans-1-Amino-1,3-cyclopentanedicarboxylic acid), a synthetic agonist of metabotropic glutamate receptors. This guide will address both possibilities, with a primary focus on trans-ACPD due to its direct and extensively documented role in glutamatergic neurotransmission.

Part 1: ACBD3 - A Golgi-Resident Protein with Indirect Links to Neuronal Function

ACBD3, also known as GCP60, is a multifunctional scaffolding protein primarily localized to the Golgi apparatus.[1] While not a direct modulator of synaptic transmission, its functions are crucial for general cell health and could indirectly impact neuronal processes.

Core Functions of ACBD3:

  • Golgi Structure and Trafficking: ACBD3 is integral to maintaining the structure of the Golgi apparatus and mediates protein transport between the endoplasmic reticulum (ER) and the Golgi.[1][2] It interacts with several Golgi-associated proteins, including Giantin, golgin-45, and PI4KIIIβ, to regulate these processes.[2][3]

  • Signaling Hub: By anchoring proteins like protein kinase A (PKA), ACBD3 acts as a signaling hub at the Golgi, coordinating cellular responses to trafficking events.[4]

  • Neurodegenerative Disease: Levels of ACBD3 are markedly elevated in the striatum of Huntington's disease patients and mouse models. It forms a complex with the mutant huntingtin protein (mHtt) and Rhes, mediating mHtt's neurotoxicity.[5] Deletion of ACBD3 has been shown to abolish this neurotoxicity.[5] This suggests that dysregulation of ACBD3 could contribute to the pathology of neurodegenerative diseases that involve glutamatergic dysfunction.[6][7][8]

ACBD3 Expression in the Brain

ACBD3 is ubiquitously expressed throughout the human brain, with notable levels in key regions for glutamatergic signaling such as the cerebral cortex, hippocampus, and cerebellum.

Brain RegionNormalized Transcripts per Million (nTPM)
Cerebral Cortex~5-8
Hippocampal formation~6-8
Amygdala~6-8
Basal ganglia~6-8
Thalamus~6-9
Hypothalamus~6-8
Midbrain~6-8
Cerebellum~6-8
Pons~6-8
Medulla oblongata~6-8
Spinal cord~5-7

Data sourced from the Human Protein Atlas, based on RNA sequencing.[9]

While a direct interaction with glutamate receptors has not been established, the widespread expression of ACBD3 in the brain and its crucial role in cellular homeostasis and link to neurodegeneration suggest that its proper function is necessary for maintaining healthy neuronal circuits, including glutamatergic synapses.

Part 2: trans-ACPD - A Potent Modulator of Glutamatergic Neurotransmission

trans-ACPD is a conformationally restricted analog of glutamate that selectively activates metabotropic glutamate receptors (mGluRs). It serves as a powerful pharmacological tool for studying the roles of these receptors in modulating synaptic transmission and plasticity.[10] Unlike ionotropic glutamate receptors that form ion channels, mGluRs are G-protein coupled receptors that trigger intracellular signaling cascades.[11]

Quantitative Data: trans-ACPD Activity at mGluR Subtypes

trans-ACPD is a broad-spectrum agonist for Group I and Group II mGluRs, with varying potencies.

mGluR SubtypeGroupEC50 (μM)
mGluR1I15[10]
mGluR5I23[10]
mGluR2II2[10]
mGluR3II40
mGluR4III~800[10]
mGluR6III82

EC50 values represent the concentration of agonist that produces 50% of the maximal response.

Signaling Pathways Activated by trans-ACPD

Activation of Group I mGluRs (mGluR1 and mGluR5) by trans-ACPD initiates the Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]

  • IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[11][12][13]

  • DAG activates protein kinase C (PKC).[14]

These signaling events can lead to a variety of downstream effects, including the modulation of ion channel activity and potentiation of NMDA receptor responses.[11]

trans_ACPD_Signaling cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol trans_ACPD trans-ACPD mGluR Group I mGluR (mGluR1/5) trans_ACPD->mGluR binds Gq Gq/11 mGluR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates downstream Downstream Effects (Ion channel modulation, NMDA-R potentiation) PKC->downstream Ca_release->downstream

Signaling pathway of trans-ACPD via Group I mGluRs.
Role in Synaptic Plasticity

trans-ACPD has been shown to play a significant role in modulating synaptic plasticity, the cellular basis of learning and memory.

  • Long-Term Potentiation (LTP): In the hippocampus, a brain region critical for memory formation, application of trans-ACPD enhances both short-term potentiation (STP) and long-term potentiation (LTP) following tetanic stimulation.[15][16] This suggests that mGluR activation contributes to the induction and maintenance of synaptic strengthening.

  • Long-Term Depression (LTD): While LTP is a strengthening of synapses, LTD is a long-lasting decrease in synaptic efficacy.[17] The signaling pathways activated by trans-ACPD, particularly the increase in intracellular calcium and activation of PKC, are also implicated in the induction of some forms of LTD, highlighting the complex role of mGluRs in bidirectional synaptic plasticity.[17]

Experimental Protocols

Immunoprecipitation for ACBD3 Interaction Studies

This protocol describes a general workflow for identifying protein interaction partners of ACBD3 from cell lysates.

IP_Workflow start Start: Cell/Tissue Lysate preclear Pre-clear lysate with control IgG and beads start->preclear bind_ab Incubate with anti-ACBD3 antibody preclear->bind_ab capture Capture antibody-protein complexes with Protein A/G beads bind_ab->capture wash Wash beads to remove non-specific binders capture->wash elute Elute bound proteins from beads wash->elute analyze Analyze by Western Blot or Mass Spectrometry elute->analyze Ephys_Workflow start Start: Prepare acute brain slices (e.g., hippocampus) place_slice Place slice in recording chamber with ACSF start->place_slice position_electrodes Position stimulating and recording electrodes place_slice->position_electrodes baseline Record baseline synaptic responses (EPSPs) position_electrodes->baseline apply_drug Bath apply trans-ACPD at desired concentration baseline->apply_drug record_effect Record synaptic responses in the presence of trans-ACPD apply_drug->record_effect washout Washout trans-ACPD with ACSF record_effect->washout analyze Analyze changes in EPSP amplitude/slope washout->analyze

References

An In-depth Technical Guide to the Structural and Functional Properties of Acyl-CoA-Binding Domain-Containing Protein 3 (ACBD3)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acyl-CoA-binding domain-containing protein 3 (ACBD3), also known as GCP60, is a multifaceted scaffolding protein primarily localized to the Golgi apparatus. It plays a crucial role in maintaining Golgi structure, regulating intracellular trafficking, and participating in a diverse array of cellular signaling pathways. This technical guide provides a comprehensive overview of the structural and functional properties of ACBD3, presenting quantitative data, detailed experimental methodologies, and visual representations of its key signaling cascades. Its involvement in steroidogenesis, lipid metabolism, neuronal differentiation, and viral pathogenesis underscores its significance as a potential therapeutic target.

Structural Properties of ACBD3

ACBD3 is a 60.59 kDa protein comprised of 528 amino acids.[1] It possesses a modular architecture with several distinct functional domains that mediate its diverse interactions and functions. While a crystal structure of the full-length protein is not yet available, high-resolution structures of its individual domains have been elucidated, providing significant insights into its overall conformation and function.[2]

Domain Architecture

The primary structure of human ACBD3 contains the following domains:

  • Acyl-CoA Binding (ACB) Domain (N-terminus): This domain is characteristic of the ACBD family of proteins and is responsible for binding long-chain acyl-CoA esters.[3]

  • Charged Amino Acid Region (CAR): A region enriched in charged amino acids.[4]

  • Glutamine-rich (Q) Domain: This domain is crucial for the interaction with phosphatidylinositol 4-kinase beta (PI4KB).[4][5]

  • Golgi Dynamics (GOLD) Domain (C-terminus): This domain is responsible for the localization of ACBD3 to the Golgi apparatus through its interaction with Golgi-resident proteins like giantin.[2][3]

Three-Dimensional Structure

The three-dimensional structures of the GOLD and Q domains of ACBD3 have been determined by X-ray crystallography and NMR spectroscopy, respectively. A pseudoatomic model of the full-length ACBD3 has been generated based on these structures and a homologous ACBD domain from bovine ACBD1.[2]

Table 1: Structural Data for Human ACBD3 Domains

PDB IDDomainExperimental MethodResolution (Å)
5TDQGOLD domainX-ray Diffraction2.49
6HLNGOLD domain in complex with enterovirus-D68 3A proteinX-ray Diffraction2.1
5LZ3GOLD domain in complex with Aichivirus A 3A proteinX-ray Diffraction3.0
5LZ6GOLD domain in complex with Aichivirus B 3A proteinX-ray Diffraction2.60
2N72Q domainNMR Spectroscopy-

Data sourced from the Protein Data Bank.[6][7][8][9][10]

Functional Properties of ACBD3

ACBD3's function as a scaffold protein allows it to orchestrate a multitude of cellular processes by bringing together various interacting partners.

Maintenance of Golgi Structure and Trafficking

ACBD3 is integral to the structural integrity of the Golgi apparatus. Its GOLD domain interacts with the integral membrane protein giantin, which is essential for maintaining the Golgi ribbon structure and mediating protein transport between the endoplasmic reticulum (ER) and the Golgi.[10][11] ACBD3 also interacts with golgin-45, another Golgi structural protein.[2]

Role in Cellular Signaling

ACBD3 is a key player in several signaling cascades:

  • Steroidogenesis: In steroidogenic cells, ACBD3 mediates the cAMP-dependent transport of cholesterol into the mitochondria, a critical step in steroid hormone synthesis. It forms a complex with the translocator protein (TSPO) and the protein kinase A regulatory subunit type 1A (PRKAR1A).[3]

  • Lipid Metabolism: ACBD3 negatively regulates de novo cholesterol and fatty acid synthesis by inhibiting the maturation of sterol regulatory element-binding protein 1 (SREBP1). It also modulates NAD+ metabolism by activating poly(ADP-ribose) polymerase 1 (PARP1).[2]

  • Ceramide Transport: ACBD3 is involved in the transport of ceramide from the ER to the Golgi by recruiting the ceramide transport protein (CERT) dephosphorylating phosphatase PPM1L to ER-Golgi membrane contact sites.[2]

  • Neuronal Differentiation: ACBD3 interacts with the cell fate determinant protein Numb, which in turn inhibits Notch signaling, a pathway crucial for regulating neurogenesis.[3]

  • Iron Homeostasis: ACBD3 interacts with the divalent metal transporter 1 (DMT1) and Dexras1, suggesting a role in regulating cellular iron levels.[3]

  • Apoptosis: ACBD3 interacts with a caspase-cleaved fragment of golgin-160, implicating it in the regulation of apoptosis.[3]

Host Factor for Viral Replication

Several picornaviruses, including enteroviruses and kobuviruses, hijack ACBD3 to facilitate their replication. The viral non-structural protein 3A binds to the GOLD domain of ACBD3, recruiting PI4KB to the viral replication organelles. This leads to an increase in phosphatidylinositol 4-phosphate (PI4P), which is essential for the formation of the viral replication machinery.[2][12]

Table 2: Key Interacting Partners of ACBD3 and Their Functions

Interacting ProteinACBD3 DomainCellular Process
GiantinGOLDGolgi structure and transport
Golgin-45GOLDGolgi structure
TSPO, PRKAR1ANot specifiedSteroidogenesis
SREBP1Not specifiedLipid metabolism
PARP1Not specifiedNAD+ metabolism
PPM1LNot specifiedCeramide transport
NumbC-terminusNeuronal differentiation
DMT1, Dexras1Not specifiedIron homeostasis
Golgin-160 fragmentNot specifiedApoptosis
Viral 3A proteinsGOLDViral replication
PI4KBQ domainViral replication, Golgi function

Data compiled from multiple sources.[2][3][12]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involving ACBD3.

steroidogenesis cAMP cAMP PKA PKA cAMP->PKA activates ACBD3 ACBD3 PKA->ACBD3 activates TSPO TSPO (Mitochondrial Outer Membrane) ACBD3->TSPO interacts with Pregnenolone Pregnenolone (Steroid Precursor) TSPO->Pregnenolone facilitates conversion Cholesterol Cholesterol Cholesterol->TSPO transported by

Caption: ACBD3 in cAMP-dependent steroidogenesis.

viral_replication Viral_3A Viral 3A Protein ACBD3 ACBD3 Viral_3A->ACBD3 binds to GOLD domain PI4KB PI4KB ACBD3->PI4KB recruits via Q domain PI Phosphatidylinositol (PI) PI4KB->PI phosphorylates PI4P Phosphatidylinositol 4-phosphate (PI4P) PI->PI4P Replication_Organelle Viral Replication Organelle PI4P->Replication_Organelle promotes formation

Caption: Hijacking of ACBD3 by picornaviruses for replication.

notch_signaling ACBD3 Cytosolic ACBD3 Numb Numb ACBD3->Numb binds to N-terminus Notch_Receptor Notch Receptor Numb->Notch_Receptor inhibits Notch_Signaling Notch Signaling (Neuronal Differentiation) Notch_Receptor->Notch_Signaling

Caption: ACBD3's role in the Numb/Notch signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the structure and function of ACBD3.

X-ray Crystallography for ACBD3 Domain Structure Determination

Objective: To determine the three-dimensional structure of ACBD3 domains at atomic resolution.

Methodology:

  • Protein Expression and Purification: The target ACBD3 domain (e.g., the GOLD domain) is cloned into an expression vector and overexpressed in a suitable host, such as E. coli. The protein is then purified to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Crystallization: The purified protein is concentrated and subjected to crystallization screening using various precipitants, buffers, and additives. Crystallization conditions are optimized to obtain well-diffracting crystals.

  • Data Collection: Crystals are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.

  • Structure Determination and Refinement: The diffraction data are processed to determine the crystal's unit cell parameters and space group. The structure is solved using molecular replacement (if a homologous structure is available) or experimental phasing methods. The resulting electron density map is used to build an atomic model of the protein, which is then refined to improve its agreement with the experimental data.

This is a generalized protocol. Specific details can be found in the primary literature citing the PDB entries.[8][9]

Co-Immunoprecipitation to Identify ACBD3 Interacting Partners

Objective: To identify proteins that interact with ACBD3 within a cellular context.

Methodology:

  • Cell Lysis: Cells expressing the proteins of interest are harvested and lysed in a non-denaturing buffer to preserve protein-protein interactions.

  • Pre-clearing: The cell lysate is incubated with control beads (e.g., Protein A/G agarose) to remove proteins that non-specifically bind to the beads.

  • Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to ACBD3. The antibody-protein complexes are then captured by adding Protein A/G beads.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE and analyzed by Western blotting using antibodies against the suspected interacting partners, or by mass spectrometry for unbiased identification of novel interactors.[13]

Mammalian Two-Hybrid Assay for In Vivo Interaction Studies

Objective: To confirm a direct protein-protein interaction between ACBD3 and a partner protein within living mammalian cells.

Methodology:

  • Vector Construction: Two hybrid vectors are constructed. One contains the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4) fused to the ACBD3 coding sequence. The other contains the activation domain (AD) of the transcription factor fused to the coding sequence of the potential interacting protein. A reporter plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for the DBD is also required.

  • Cell Transfection: The three plasmids (DBD-ACBD3, AD-partner, and reporter) are co-transfected into mammalian cells.

  • Interaction and Reporter Gene Expression: If ACBD3 and the partner protein interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This transcription factor then binds to the promoter of the reporter gene, driving its expression.

  • Assay: The expression of the reporter gene is quantified (e.g., by measuring luciferase activity). A significant increase in reporter gene expression compared to negative controls indicates a positive interaction.[12]

Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis

Objective: To quantitatively measure the binding affinity and kinetics of the interaction between ACBD3 and its partners.

Methodology:

  • Ligand Immobilization: One of the interacting partners (the ligand, e.g., a purified ACBD3 domain) is immobilized on the surface of a sensor chip.

  • Analyte Injection: The other interacting partner (the analyte) is flowed over the sensor chip surface at various concentrations.

  • Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in resonance units, RU).

  • Data Analysis: The binding data are fitted to kinetic models to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d), which is a measure of binding affinity.[14][15]

Conclusion and Future Directions

ACBD3 has emerged as a critical node in a complex network of cellular processes, from maintaining the structural and functional integrity of the Golgi apparatus to regulating key signaling pathways involved in metabolism, cell fate, and disease. Its role as a host factor for viral replication also highlights its potential as a target for antiviral therapies.

While significant progress has been made in understanding the structural and functional properties of ACBD3, several questions remain. The precise molecular mechanisms by which ACBD3 regulates some of its interacting partners are yet to be fully elucidated. Furthermore, while the binding of the ACB domain to acyl-CoA esters is established, the specific affinities for different acyl-CoA species need to be determined to fully understand its role in lipid metabolism.[16] Future research focused on these areas will undoubtedly provide deeper insights into the biology of ACBD3 and may pave the way for novel therapeutic interventions targeting the diverse pathways it governs.

References

Investigating the Binding Affinity of trans-ACBD to NMDA Receptor Subunits: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[1][2] The diverse subunit composition of NMDA receptors gives rise to distinct pharmacological and physiological properties, making subunit-selective ligands valuable tools for research and potential therapeutic agents.[3] This guide focuses on the binding affinity of trans-1-aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD), a potent and selective NMDA receptor agonist, to various NMDA receptor subunits.[4] A comprehensive understanding of its interaction with different subunits is essential for elucidating its mechanism of action and for the development of novel therapeutics targeting the NMDA receptor.

Quantitative Data on this compound Binding Affinity

CompoundReceptor SubunitAssay TypeRadioligandKᵢ (nM)Reference
This compound GluN1/GluN2BScintillation Proximity Assay[³H]-glutamate~200[2]

Note: The provided Kᵢ value is an approximation based on the inhibition constant determined in a competitive binding assay.

Experimental Protocols

Radioligand Binding Assay: Scintillation Proximity Assay (SPA) for GluN1/GluN2B Receptors

This protocol is adapted from the methodology used to determine the binding of ligands to the purified GluN1/GluN2B NMDA receptor.[2]

Objective: To determine the inhibition constant (Kᵢ) of this compound for the glutamate binding site on the GluN2B subunit.

Materials:

  • Purified GluN1/GluN2B NMDA receptor protein

  • [³H]-glutamate (Radioligand)

  • This compound (Test compound)

  • Unlabeled L-glutamate (for non-specific binding determination)

  • Polyvinyltoluene (PVT) Copper (Cu) Scintillation Proximity Assay (SPA) beads

  • SPA buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 0.01% MNG-3, 0.02 mM CHS

  • 96-well microplates

  • Microplate scintillation counter

Procedure:

  • Receptor-Bead Preparation: In each well of a 96-well plate, incubate a specific concentration of the purified GluN1/GluN2B NMDA receptor (e.g., 5 nM) with a defined amount of PVT-Cu SPA beads (e.g., 0.5 mg/ml).

  • Competition Assay Setup:

    • To a final volume of 100 µl in SPA buffer, add the receptor-bead mixture.

    • Add varying concentrations of the test compound, this compound.

    • Add a fixed concentration of the radioligand, [³H]-glutamate (e.g., 70 nM).

    • For determining non-specific binding, a separate set of wells should contain the receptor-bead mixture, [³H]-glutamate, and a saturating concentration of unlabeled L-glutamate (e.g., 1 mM NMDA was used in the reference study).[2]

  • Incubation: Incubate the plates at room temperature for 2 hours to allow the binding to reach equilibrium.

  • Measurement: Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from the total binding counts to obtain specific binding.

    • Plot the specific binding as a function of the log of the this compound concentration.

    • Fit the data using a one-site binding model to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This is a general protocol for assessing the functional activity of this compound at different NMDA receptor subunit combinations expressed in Xenopus oocytes.

Objective: To characterize the agonist activity and determine the EC₅₀ of this compound at various NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2C, GluN1/GluN2D).

Materials:

  • Xenopus laevis oocytes

  • cRNAs for GluN1 and various GluN2 subunits (GluN2A, GluN2C, GluN2D)

  • This compound

  • Glutamate and Glycine (for control responses)

  • Recording solution (e.g., containing NaCl, KCl, HEPES, BaCl₂)

  • Two-electrode voltage-clamp setup

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject oocytes with a mixture of cRNAs for the desired GluN1 and GluN2 subunits.

    • Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two electrodes (voltage and current) and clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Agonist Application:

    • Establish a baseline current in the recording solution.

    • Apply saturating concentrations of glycine and varying concentrations of this compound to the oocyte.

    • Record the inward current response at each concentration of this compound.

    • As a positive control, apply saturating concentrations of both glycine and glutamate to elicit a maximal response.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of this compound.

    • Normalize the responses to the maximal response obtained with saturating glutamate and glycine.

    • Plot the normalized current as a function of the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Hill coefficient.

Visualizations

Signaling Pathway of NMDA Receptor Activation

NMDA_Signaling cluster_activation Coincident Detection Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Ion_Channel_Opening Ion Channel Opening Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 Membrane_Depolarization Membrane Depolarization Mg_Block_Relief Relief of Mg2+ Block Membrane_Depolarization->Mg_Block_Relief Mg_Block_Relief->Ion_Channel_Opening Enables Ca_Influx Ca2+ Influx Ion_Channel_Opening->Ca_Influx Downstream_Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream_Signaling->Synaptic_Plasticity Leads to

Caption: NMDA receptor activation requires coincident binding of glutamate and a co-agonist, along with membrane depolarization.

Experimental Workflow for Competitive Radioligand Binding Assay

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Receptor, Radioligand, Test Compound) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Total, Non-specific, & Competition Wells) Prepare_Reagents->Plate_Setup Add_Components Add Receptor, Radioligand, & Test Compound to Wells Plate_Setup->Add_Components Incubate Incubate to Reach Equilibrium Add_Components->Incubate Separate Separate Bound from Free Radioligand (e.g., Filtration, SPA) Incubate->Separate Measure Measure Radioactivity Separate->Measure Data_Analysis Data Analysis (Calculate Specific Binding, IC50, and Ki) Measure->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a competitive radioligand binding assay to determine ligand affinity.

Conclusion

This compound is a valuable pharmacological tool for studying the NMDA receptor. While its partial agonist activity at the GluN2B subunit is established, a comprehensive understanding of its binding affinity across all GluN2 subunits is currently incomplete. The experimental protocols provided in this guide offer a framework for researchers to further investigate the subunit selectivity of this compound and similar compounds. Such studies are crucial for advancing our knowledge of NMDA receptor pharmacology and for the development of more specific and effective therapeutic interventions for a range of neurological and psychiatric disorders.

References

An In-depth Technical Guide on the Early Research and Development of trans-ACBD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-ACBD, chemically known as trans-1-Aminocyclobutane-1,3-dicarboxylic acid, is a potent and selective agonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in glutamatergic neurotransmission. Early research into this compound laid the groundwork for its use as a valuable pharmacological tool to investigate the function and downstream signaling of NMDA receptors. This technical guide provides a comprehensive overview of the seminal research on this compound, focusing on its synthesis, pharmacological activity, and the experimental protocols utilized in its initial characterization.

Core Compound Information

PropertyValue
Full Chemical Name trans-1-Aminocyclobutane-1,3-dicarboxylic acid
Abbreviation This compound
Molecular Formula C₆H₉NO₄
Molecular Weight 159.14 g/mol
CAS Number 117488-23-0
Primary Target NMDA Receptor

Early Pharmacological Profile of this compound

The initial pharmacological assessments of this compound were conducted to determine its potency and selectivity as an excitatory amino acid receptor agonist. The key findings from these early studies are summarized below.

In Vitro Agonist Activity

Early investigations utilized the rat brain cortical wedge preparation to assess the depolarizing activity of this compound and its analogues. This electrophysiological assay measures the agonist-induced depolarization of neurons, providing a functional measure of receptor activation.

Table 1: Agonist Potency of this compound and Related Compounds at NMDA Receptors

CompoundRelative Potency (NMDA = 1)
This compound ~20
cis-ACBD~0.33
NMDA1

Data sourced from Allan et al. (1990) indicating that this compound is approximately 20 times more potent than NMDA in depolarizing rat cortical neurons.[1]

Mechanism of Action: NMDA Receptor Activation

This compound exerts its effects by binding to and activating the NMDA receptor, a ligand-gated ion channel. Upon binding of this compound (and a co-agonist, typically glycine or D-serine), and subsequent membrane depolarization to relieve the magnesium (Mg²⁺) block, the channel opens, allowing for the influx of cations, most notably Calcium (Ca²⁺).[2][3] This influx of Ca²⁺ acts as a critical second messenger, initiating a cascade of intracellular signaling events.[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of early findings. The following sections outline the key experimental protocols used in the initial research and development of this compound.

Synthesis of trans-1-Aminocyclobutane-1,3-dicarboxylic acid (this compound)

The synthesis of this compound was a key achievement in its early development. A detailed, step-by-step protocol based on early synthetic chemistry is provided below.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Cyclobutane Ring Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Functional Group Introduction (Illustrative Path) start Starting Materials step1 Reaction of ethyl malonate and trimethylene bromide with sodium ethoxide start->step1 product1 Ethyl 1,1-cyclobutanedicarboxylate step1->product1 step2 Hydrolysis with potassium hydroxide product1->step2 product2 1,1-Cyclobutanedicarboxylic acid step2->product2 step3 Further chemical transformations to introduce amino and carboxylic acid groups at positions 1 and 3 product2->step3 product3 This compound step3->product3

Caption: A simplified workflow for the synthesis of this compound.

Protocol:

  • Preparation of 1,1-Cyclobutanedicarboxylic Acid:

    • In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, ethyl malonate and trimethylene bromide are reacted in the presence of sodium ethoxide in absolute ethanol.

    • The reaction mixture is maintained at 60-65°C during the addition of the ethoxide solution.

    • After the reaction is complete, the ethyl 1,1-cyclobutanedicarboxylate is isolated via steam distillation.

    • The resulting ester is then hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol to yield 1,1-cyclobutanedicarboxylic acid.

  • Synthesis of this compound from 1,1-Cyclobutanedicarboxylic Acid:

    • Note: The specific details for the conversion of 1,1-cyclobutanedicarboxylic acid to this compound in the seminal paper by Allan et al. (1990) are not publicly available in full text. The following represents a plausible synthetic strategy based on established organic chemistry principles for the introduction of amino and carboxylic acid functionalities.

    • The 1,1-dicarboxylic acid can be subjected to a series of reactions including, but not limited to, selective esterification, Hofmann or Curtius rearrangement for the introduction of an amine group, and subsequent functional group manipulations to achieve the desired trans-1-amino-1,3-dicarboxylic acid structure. Stereoselective control would be a critical aspect of this multi-step synthesis.

Electrophysiological Recording in Rat Cortical Wedge Preparation

This ex vivo technique was instrumental in characterizing the agonist activity of this compound at native excitatory amino acid receptors.

Experimental Workflow for Electrophysiological Recording

G cluster_0 Preparation cluster_1 Recording cluster_2 Data Acquisition prep1 Isolation of rat brain prep2 Slicing of cerebral cortex (cortical wedges) prep1->prep2 rec1 Placement of cortical wedge in recording chamber prep2->rec1 rec2 Perfusion with artificial cerebrospinal fluid rec1->rec2 rec3 Placement of recording and stimulating electrodes rec2->rec3 data1 Application of this compound and other agonists rec3->data1 data2 Measurement of neuronal depolarization data1->data2 data3 Data analysis to determine relative potency data2->data3

Caption: Workflow for assessing agonist activity using the rat cortical wedge preparation.

Protocol:

  • Tissue Preparation:

    • Adult rats are euthanized, and the brain is rapidly removed and placed in chilled, oxygenated artificial cerebrospinal fluid (aCSF).

    • The cerebral cortex is dissected and sliced into "wedges" of approximately 0.5 mm thickness.

  • Recording Setup:

    • A cortical wedge is transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature.

    • A recording electrode is placed on the surface of the cortical wedge to measure field potentials, and a stimulating electrode is positioned to evoke synaptic responses if required.

  • Drug Application and Data Acquisition:

    • A stable baseline recording is established.

    • Known concentrations of this compound, NMDA, and other test compounds are added to the perfusing aCSF.

    • The change in the DC potential (depolarization) is recorded in response to agonist application.

    • Dose-response curves are generated to determine the relative potencies of the compounds.

Phosphoinositide Hydrolysis Assay

This biochemical assay is used to determine if a receptor is coupled to the phospholipase C (PLC) signaling pathway.

Protocol:

  • Tissue Preparation and Labeling:

    • Brain slices (e.g., from the hippocampus) are prepared as described for electrophysiology.

    • The slices are incubated with [³H]myo-inositol to radiolabel the membrane phosphoinositides.

  • Stimulation:

    • The labeled slices are washed and then incubated in a buffer containing LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).

    • Slices are then stimulated with various concentrations of this compound or other agonists for a defined period.

  • Extraction and Quantification:

    • The reaction is terminated, and the inositol phosphates are extracted from the tissue.

    • The different inositol phosphate species (IP₁, IP₂, IP₃) are separated using anion-exchange chromatography.

    • The radioactivity of each fraction is measured using liquid scintillation counting to quantify the amount of phosphoinositide hydrolysis.

Signaling Pathway of this compound at the NMDA Receptor

The binding of this compound to the NMDA receptor initiates a complex intracellular signaling cascade primarily driven by the influx of Ca²⁺.

NMDA Receptor Signaling Cascade

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular trans_ACBD This compound NMDA_R NMDA Receptor trans_ACBD->NMDA_R Glycine Glycine/D-Serine Glycine->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening Calmodulin Calmodulin Ca_influx->Calmodulin Activation PKC PKC Ca_influx->PKC Activation CaMKII CaMKII Calmodulin->CaMKII Activation nNOS nNOS Calmodulin->nNOS Activation CREB CREB CaMKII->CREB Phosphorylation PKC->CREB Phosphorylation Gene_expression Gene Expression & Synaptic Plasticity CREB->Gene_expression Regulation

References

Chemical structure and properties of trans-1-aminocyclobutane-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of trans-1-aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD). As a conformationally constrained analog of glutamate, this compound is a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of Excitatory Amino Acid Transporters (EAATs). This document collates available physicochemical data, detailed experimental protocols for its characterization, and visual representations of its role in glutamatergic signaling and relevant experimental workflows.

Chemical Structure and Physicochemical Properties

trans-1-Aminocyclobutane-1,3-dicarboxylic acid is a cyclic non-proteinogenic amino acid. The "trans" configuration indicates that the amino and the C3-carboxylic acid groups are on opposite sides of the cyclobutane ring.

Chemical Structure:

Table 1: General and Physicochemical Properties of trans-1-Aminocyclobutane-1,3-dicarboxylic Acid

PropertyValueReference
IUPAC Name trans-1-aminocyclobutane-1,3-dicarboxylic acidN/A
Synonyms This compoundN/A
CAS Number 73550-55-7[1]
Molecular Formula C₆H₉NO₄[1]
Molecular Weight 159.14 g/mol [1]
Melting Point Data not available
Solubility Data not available
pKa Data not available for the amino-substituted compound. For the parent trans-cyclobutane-1,3-dicarboxylic acid, pKa values have been reported, but are not directly transferable.

Spectroscopic Data

Detailed experimental spectra for trans-1-aminocyclobutane-1,3-dicarboxylic acid are not widely published. The following are predicted key characteristics based on the structure and data for analogous compounds.

Table 2: Predicted Spectroscopic Data for trans-1-Aminocyclobutane-1,3-dicarboxylic Acid

Spectrum TypePredicted Chemical Shifts / Frequencies
¹H NMR Signals corresponding to the two diastereotopic methylene protons and the methine proton on the cyclobutane ring. The chemical shifts would be influenced by the presence of the carboxylic acid and amino groups.
¹³C NMR Resonances for the quaternary carbon bonded to the amino and carboxyl groups, the two methylene carbons, the methine carbon, and the two carboxyl carbons.
FTIR (cm⁻¹) Broad O-H stretch from carboxylic acids (approx. 2500-3300), N-H stretch from the amino group (approx. 3300-3500), C=O stretch from carboxylic acids (approx. 1700-1725), and C-N stretch (approx. 1020-1250).

Biological Activity and Mechanism of Action

This compound is a dual-acting compound primarily targeting the glutamatergic system.

  • NMDA Receptor Agonism : It is a potent and selective agonist at the NMDA receptor, a subtype of ionotropic glutamate receptors.[2] Activation of NMDA receptors by agonists like this compound leads to the opening of the ion channel, allowing for the influx of Ca²⁺ into the neuron. This calcium influx is a critical trigger for numerous downstream signaling cascades involved in synaptic plasticity, learning, and memory.[3]

  • Excitatory Amino Acid Transporter (EAAT) Inhibition : this compound is also a potent inhibitor of EAATs.[1] These transporters are responsible for the reuptake of glutamate from the synaptic cleft, thereby terminating the synaptic signal. Inhibition of EAATs by this compound would lead to an increase in the extracellular concentration of glutamate, potentially enhancing glutamatergic neurotransmission.

Signaling Pathway

As an NMDA receptor agonist, this compound initiates a complex intracellular signaling cascade upon binding to the receptor. The following diagram illustrates a simplified representation of this pathway.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NMDA_R NMDA Receptor This compound->NMDA_R Binds to Glutamate Site Glutamate Glutamate Glutamate->NMDA_R Endogenous Agonist Ca_ion Ca²⁺ NMDA_R->Ca_ion Opens Channel Calmodulin Calmodulin Ca_ion->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Learning & Memory) CREB->Gene_Expression Regulates

NMDA Receptor Agonism Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of trans-1-aminocyclobutane-1,3-dicarboxylic acid.

Synthesis of trans-1-Aminocyclobutane-1,3-dicarboxylic Acid

Conceptual Synthetic Workflow:

Synthesis_Workflow Start Diethyl 1,3-cyclobutanedicarboxylate Step1 Hydrolysis Start->Step1 Intermediate1 trans-1,3-Cyclobutanedicarboxylic acid Step1->Intermediate1 Step2 Introduction of Amino Group (e.g., Curtius or Hofmann Rearrangement) Intermediate1->Step2 Product trans-1-Aminocyclobutane-1,3-dicarboxylic acid Step2->Product

Conceptual Synthesis Workflow
NMDA Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays used to characterize NMDA receptor agonists.

Objective: To determine the binding affinity of this compound to the NMDA receptor.

Materials:

  • [³H]MK-801 (a non-competitive NMDA receptor antagonist radioligand)

  • Rat brain membrane preparation (e.g., from cortex or hippocampus)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glutamate and glycine (co-agonists)

  • This compound at various concentrations

  • Non-specific binding control (e.g., a high concentration of unlabeled MK-801 or phencyclidine)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In a 96-well plate, add the membrane preparation to the assay buffer.

  • Add a fixed concentration of glutamate and glycine to activate the receptors.

  • Add varying concentrations of this compound to the wells.

  • Add a fixed concentration of [³H]MK-801 to all wells.

  • For non-specific binding determination, add a saturating concentration of unlabeled MK-801 to a set of wells.

  • Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Analyze the data to determine the IC₅₀ value of this compound, which can then be used to calculate its binding affinity (Ki).

Excitatory Amino Acid Transporter (EAAT) Inhibition Assay

This protocol is based on a common method to assess the inhibition of glutamate uptake by EAATs.

Objective: To determine the inhibitory potency of this compound on EAATs.

Materials:

  • [³H]L-glutamate

  • Synaptosomes or cultured cells expressing EAATs (e.g., primary astrocytes)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • This compound at various concentrations

  • A known EAAT inhibitor as a positive control (e.g., TBOA)

  • Scintillation cocktail and counter

Procedure:

  • Prepare synaptosomes from rat brain tissue or culture cells expressing EAATs.

  • Pre-incubate the synaptosomes or cells with varying concentrations of this compound or control compounds in the assay buffer at 37°C.

  • Initiate the uptake reaction by adding a fixed concentration of [³H]L-glutamate.

  • Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes).

  • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage of inhibition of glutamate uptake at each concentration of this compound and determine the IC₅₀ value.

Conclusion

trans-1-Aminocyclobutane-1,3-dicarboxylic acid is a valuable pharmacological tool for studying the glutamatergic system. Its dual action as an NMDA receptor agonist and an EAAT inhibitor makes it a complex and interesting molecule for research in neuroscience and drug development. Further experimental determination of its physicochemical properties and detailed spectroscopic analysis are warranted to fully characterize this compound. The provided protocols offer a foundation for researchers to investigate the synthesis and biological activity of this compound.

References

Foundational Neuropharmacology of trans-ACBD: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational neuropharmacology of trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD), a potent and selective partial agonist for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document collates quantitative data on its binding affinity and functional potency, details established experimental protocols for its study, and illustrates its mechanism of action through signaling pathway diagrams. The information presented herein is intended to serve as a core resource for researchers and professionals engaged in neuroscience research and the development of novel therapeutics targeting the glutamatergic system.

Introduction

This compound is a conformationally restricted analog of glutamate that has proven to be a valuable pharmacological tool for elucidating the function of NMDA receptors, particularly those containing the GluN2B subunit.[1][2] NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[3] Their dysfunction is implicated in a range of neurological and psychiatric disorders.[2][4] As a subunit-selective partial agonist, this compound allows for the specific interrogation of GluN2B-containing NMDA receptors, offering a more nuanced approach than non-selective agonists or antagonists.[1][3] This guide summarizes the key in vitro neuropharmacological data and methodologies related to the foundational studies of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the interaction of this compound with NMDA receptors.

Table 1: Radioligand Binding Affinity of this compound at NMDA Receptors

RadioligandPreparationReceptor SubunitKi (μM)Reference
[3H]glutamateRecombinant Xenopus laevis GluN1/GluN2BGluN2BData Not Explicitly Stated[1]

Note: While the study by Lee et al. (2014) utilized a competitive binding assay with [3H]glutamate to determine inhibition constants for this compound, the specific Ki value was not provided in the primary text or supplementary materials. The methodology suggests that such data is obtainable through the described protocol.

Table 2: Functional Potency (EC50) of this compound at NMDA Receptors

PreparationReceptor SubtypeEC50 (μM)Maximal Response (Imax)Reference
Xenopus oocytes expressing wt NR1/NR2BGluN1/GluN2B17 ± 3.6~70% of L-glutamate[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following sections outline established protocols for investigating the neuropharmacology of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is adapted from methodologies used to characterize ligands at NMDA receptors and is suitable for determining the binding affinity (Ki) of this compound.[1][6]

Objective: To determine the inhibition constant (Ki) of this compound for the glutamate binding site on a specific NMDA receptor subunit (e.g., GluN2B).

Materials:

  • Receptor Preparation: Membrane preparations from cells expressing the desired NMDA receptor subunits (e.g., HEK293 cells transfected with GluN1 and GluN2B).[7]

  • Radioligand: A radiolabeled NMDA receptor agonist or antagonist that binds to the glutamate site (e.g., [3H]glutamate).[1]

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Proximity Assay (SPA) beads: (e.g., PVT-Cu SPA beads).[1]

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Receptor Preparation: Prepare cell membranes expressing the NMDA receptor subunits of interest. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the receptor preparation (e.g., 5 nM final concentration), SPA beads (e.g., 0.5 mg/ml), and a fixed concentration of the radioligand (e.g., 70 nM [3H]glutamate).[1]

  • Competition: Add varying concentrations of this compound to the wells. To determine non-specific binding, add a saturating concentration of a known NMDA receptor agonist (e.g., 1 mM NMDA).[1]

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).[1]

  • Detection: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site binding model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is a standard method for characterizing the functional properties of ion channels, such as NMDA receptors, expressed in a heterologous system.[5][8]

Objective: To determine the half-maximal effective concentration (EC50) and maximal response (Imax) of this compound at specific NMDA receptor subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2B).

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.

  • Two-electrode voltage clamp setup.

  • Agonist solutions: Prepare a range of concentrations of this compound in ND96 solution containing a saturating concentration of the co-agonist glycine (e.g., 10 µM).[5]

Procedure:

  • Oocyte Preparation and Injection: Prepare and inject Xenopus oocytes with cRNA encoding the desired NMDA receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording). Clamp the membrane potential at a holding potential of -70 mV.

  • Agonist Application: Apply a saturating concentration of glutamate to elicit a maximal control response. After washout, apply different concentrations of this compound to the oocyte and record the resulting current. Ensure complete washout between applications.

  • Data Analysis: Measure the peak current amplitude for each concentration of this compound. Normalize the responses to the maximal response elicited by a saturating concentration of glutamate. Plot the normalized current versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Imax.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the neuropharmacology of this compound.

Signaling Pathways

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NMDAR GluN1 GluN2B Ion Channel This compound->NMDAR:GluN2B Binds (Partial Agonist) Glutamate Glutamate Glutamate->NMDAR:GluN2B Binds (Full Agonist) Glycine Glycine Glycine->NMDAR:GluN1 Binds (Co-agonist) Ca2_ion Ca²⁺ NMDAR->Ca2_ion Influx CaMKII CaMKII Ca2_ion->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes with NMDA Receptors start->prep_membranes setup_assay Set up 96-well Plate: Membranes, Radioligand, SPA beads prep_membranes->setup_assay add_competitor Add Varying Concentrations of this compound setup_assay->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate measure Measure Radioactivity (Scintillation Counter) incubate->measure analyze Analyze Data: IC50 and Ki Calculation measure->analyze end End analyze->end Electrophysiology_Workflow start Start prep_oocytes Prepare and Inject Xenopus Oocytes with cRNA start->prep_oocytes setup_recording Set up Two-Electrode Voltage Clamp prep_oocytes->setup_recording apply_agonist Apply Different Concentrations of this compound setup_recording->apply_agonist record_current Record Ionic Current apply_agonist->record_current analyze Analyze Data: EC50 and Imax Determination record_current->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of trans-ACBD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the enantioselective synthesis of trans-1-amino-1,3-dicarboxycyclopentane (trans-ACPD), a potent and selective agonist of metabotropic glutamate receptors (mGluRs). The synthesis is based on the methodology reported by Bradley et al. in the Journal of Organic Chemistry, 2002.[1] This protocol outlines the key steps, from the preparation of the ketone cyclization precursor from Garner's aldehyde to the final functional group manipulation to yield the target compound. Additionally, this document details the primary signaling pathway initiated by trans-ACPD upon binding to Group I mGluRs, a critical aspect for researchers in neuropharmacology and drug development. All quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visually represented.

Introduction

trans-1-Amino-1,3-dicarboxycyclopentane (trans-ACPD), specifically the (1S,3R) stereoisomer, is a conformationally restricted analog of glutamate. It is a valuable pharmacological tool for studying the physiological roles of metabotropic glutamate receptors due to its selectivity as an agonist at Group I and Group II mGluRs. Activation of these receptors, particularly the Gq-coupled Group I mGluRs, initiates a signaling cascade involving phospholipase C (PLC), leading to downstream effects on intracellular calcium levels and protein kinase C (PKC) activity.[2][3] Understanding the synthesis and mechanism of action of trans-ACPD is crucial for the development of novel therapeutics targeting glutamatergic signaling pathways implicated in various neurological disorders.

Data Presentation

Table 1: Summary of Key Reaction Steps and Yields
StepReactionKey ReagentsTypical YieldReference
1Wittig HomologationGarner's aldehyde, (Carbethoxymethylene)triphenylphosphoraneHigh[1]
2Catalytic HydrogenationProduct of Step 1, H₂, Pd/CHigh[1]
3Alkylidene Carbene 1,5-C-H InsertionProduct of Step 2, Lithio(trimethylsilyl)diazomethane62-69%[1]
4Functional Group ManipulationProduct of Step 3Variable[1]
5Final Product(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid--
Table 2: Pharmacological Activity of trans-ACPD
Receptor SubtypeAgonist Activity (EC₅₀)Reference
mGluR115 µM
mGluR22 µM
mGluR523 µM
mGluR4~800 µM

Experimental Protocols

The following is a detailed protocol for the enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD), adapted from the work of Bradley et al. (2002).[1]

Materials:

  • Garner's aldehyde

  • (Carbethoxymethylene)triphenylphosphorane

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Lithio(trimethylsilyl)diazomethane

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of the Ketone Cyclization Precursor:

    • Step 1: Wittig Homologation. Garner's aldehyde is reacted with (carbethoxymethylene)triphenylphosphorane in a suitable solvent (e.g., dichloromethane) at room temperature to yield the corresponding α,β-unsaturated ester. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is purified using standard techniques such as column chromatography.

    • Step 2: Catalytic Hydrogenation. The purified α,β-unsaturated ester is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. This step reduces the carbon-carbon double bond to afford the saturated ester. The catalyst is removed by filtration, and the solvent is evaporated to yield the ketone precursor.

  • Cyclization via Alkylidene Carbene 1,5-C-H Insertion:

    • The ketone precursor is dissolved in anhydrous tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C).

    • Approximately 1.2 equivalents of lithio(trimethylsilyl)diazomethane are added dropwise to the solution.

    • The reaction is allowed to proceed at low temperature, and the formation of the cyclopentene-containing C-H insertion product is monitored. This step is reported to have a yield of 62-69%.[1]

  • Functional Group Manipulation and Final Product Formation:

    • The cyclopentene product from the previous step undergoes a series of functional group manipulations to convert the ester and protected amine functionalities into the desired carboxylic acid and primary amine groups of trans-ACPD. These steps may include hydrolysis of the ester and deprotection of the amine.

    • The final product, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, is purified by techniques such as recrystallization or ion-exchange chromatography.

Characterization:

The final product should be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess.

Visualizations

Synthesis Workflow

G A Garner's Aldehyde B Wittig Homologation [(Carbethoxymethylene)triphenylphosphorane] A->B C α,β-Unsaturated Ester B->C D Catalytic Hydrogenation [H₂, Pd/C] C->D E Ketone Precursor D->E F Alkylidene Carbene 1,5-C-H Insertion [Lithio(trimethylsilyl)diazomethane] E->F G Cyclopentene Intermediate F->G H Functional Group Manipulation (Hydrolysis & Deprotection) G->H I trans-ACPD ((1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid) H->I

Caption: Enantioselective synthesis of trans-ACPD.

Signaling Pathway of trans-ACPD

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACPD trans-ACPD mGluR Group I mGluR (mGluR1/5) ACPD->mGluR Gq Gq Protein mGluR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 releases Ca2->PKC co-activates Downstream Downstream Cellular Effects PKC->Downstream phosphorylates targets

Caption: Group I mGluR signaling cascade.

References

Application Notes and Protocols for the Use of trans-ACBD in In-Vitro Neuroscience Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) in in-vitro neuroscience experiments. A critical point of clarification is the distinction between this compound and the more extensively studied compound, trans-1-Aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD). While both are glutamate analogs, they possess distinct pharmacological profiles.

  • This compound is a potent and selective agonist of the N-methyl-D-aspartate (NMDA) receptor , an ionotropic glutamate receptor.[1]

  • trans-ACPD is a well-characterized agonist of Group I and Group II metabotropic glutamate receptors (mGluRs) .[2][3][4][5][6]

This document will focus on the application of this compound as an NMDA receptor agonist. Information on trans-ACPD is provided for comparative purposes to avoid confusion.

Data Presentation: Quantitative Compound Profiles

Quantitative data for this compound is not extensively available in publicly accessible literature. Therefore, a summary of its known qualitative characteristics is presented alongside a detailed quantitative profile for the related compound, trans-ACPD.

Table 1: Profile of this compound

PropertyDescriptionReference
Full Name trans-1-Aminocyclobutane-1,3-dicarboxylic acid[1]
Target N-methyl-D-aspartate (NMDA) Receptor[1]
Activity Potent and Selective Agonist[1]
Typical Working Concentration Expected to be in the low micromolar range, but requires empirical determination.

Table 2: Quantitative Profile of trans-ACPD

PropertyValueCell Type/SystemReference
Full Name (±)-trans-1-Aminocyclopentane-1,3-dicarboxylic acid[3]
Target Metabotropic Glutamate Receptors (mGluRs)[2]
EC50 at mGluR1a 15 µMCHO cells[3]
EC50 at mGluR2 2 µMCHO cells[3]
EC50 at mGluR4 ~800 µMBaby hamster kidney cells[3]
EC50 at mGluR5a 23 µMCHO cells[3]
EC50 for PI Hydrolysis 51 µMNeonatal rat hippocampal slices[4]
Effective Concentration (Calcium Mobilization) ≤ 100 µM (for 1-5 s)Cultured mouse Purkinje neurons[5]
Effective Concentration (Inward Current) 10 µMCultured mouse Purkinje neurons[5]

Signaling Pathways

Activation of NMDA receptors by this compound initiates a cascade of intracellular events primarily driven by calcium influx. For clarity and comparison, the signaling pathway for Group I mGluRs, activated by trans-ACPD, is also depicted.

NMDA_Receptor_Signaling NMDA_R NMDA Receptor Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Na_ion Na⁺ NMDA_R->Na_ion Influx trans_ACBD This compound trans_ACBD->NMDA_R Binds to Glutamate Site Glycine Glycine / D-Serine Glycine->NMDA_R Binds to Co-agonist Site Depolarization Membrane Depolarization Depolarization->NMDA_R Relieves Block Mg_ion Mg²⁺ Mg_ion->NMDA_R Calmodulin Calmodulin Ca_ion->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates nNOS nNOS Calmodulin->nNOS Activates CREB CREB Phosphorylation CaMKII->CREB NO Nitric Oxide nNOS->NO Gene_Expression Gene Expression (Synaptic Plasticity, LTP/LTD) CREB->Gene_Expression

Figure 1: NMDA Receptor Signaling Pathway activated by this compound.

Group_I_mGluR_Signaling mGluR Group I mGluR (mGluR1/5) G_protein Gαq/11 mGluR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes trans_ACPD trans-ACPD trans_ACPD->mGluR IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds to PKC PKC DAG->PKC Activates Ca_ion Ca²⁺ Release IP3R->Ca_ion Ca_ion->PKC Downstream Downstream Signaling PKC->Downstream

Figure 2: Group I mGluR Signaling Pathway activated by trans-ACPD.

Experimental Protocols

The following are detailed, representative protocols for studying the effects of this compound in common in-vitro neuroscience preparations. Note: As a potent NMDA receptor agonist, it is crucial to perform initial dose-response experiments to determine the optimal concentration range (e.g., 1-100 µM) for your specific cell type and experimental conditions.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons or Brain Slices

This protocol is designed to measure NMDA receptor-mediated currents evoked by this compound.

Electrophysiology_Workflow A Prepare Neuronal Culture or Acute Brain Slice B Prepare External and Internal Solutions A->B C Pull Patch Pipettes (3-6 MΩ) B->C D Establish Whole-Cell Configuration C->D E Set Holding Potential (e.g., -70 mV) D->E F Record Baseline Activity E->F G Perfuse with this compound + Glycine F->G H Record Evoked Current G->H I Washout and Recovery H->I J Data Analysis (Amplitude, Kinetics) I->J

Figure 3: Workflow for Electrophysiological Recording.

Materials:

  • External Solution (ACSF for slices, or Tyrode's for cultures): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 0 MgCl₂ (to relieve voltage-dependent block), 25 NaHCO₃, 1.25 NaH₂PO₄, 25 glucose, and 0.01 glycine (as a co-agonist). Equilibrate with 95% O₂/5% CO₂.

  • Internal Solution: Containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 5 QX-314 (to block voltage-gated sodium channels). Adjust pH to 7.3 with CsOH.

  • This compound Stock Solution: 10 mM in sterile water or NaOH (1 eq).

  • Glycine Stock Solution: 10 mM in sterile water.

  • Antagonists (for control experiments): AP5 (50 µM), CNQX (10 µM), Picrotoxin (100 µM).

Procedure:

  • Preparation: Prepare acute brain slices (e.g., hippocampus, cortex) or cultured neurons as per standard laboratory protocols.

  • Recording Setup: Place the slice or coverslip in the recording chamber and perfuse with heated (32-34°C) and oxygenated external solution.

  • Patching: Using a patch pipette filled with internal solution, approach a neuron and establish a giga-ohm seal.

  • Whole-Cell Configuration: Rupture the membrane to achieve the whole-cell configuration. Allow the cell to stabilize for 5-10 minutes.

  • Baseline Recording: Clamp the neuron at a holding potential of -70 mV. Record baseline synaptic activity or holding current.

  • Application of this compound: Switch the perfusion to the external solution containing the desired concentration of this compound and glycine.

  • Data Acquisition: Record the inward current elicited by the activation of NMDA receptors.

  • Washout: Switch the perfusion back to the control external solution and record until the current returns to baseline.

  • Pharmacological Controls: To confirm the current is mediated by NMDA receptors, pre-incubate the preparation with an NMDA receptor antagonist (e.g., AP5) before applying this compound.

  • Data Analysis: Measure the peak amplitude, rise time, and decay kinetics of the this compound-evoked currents.

Protocol 2: Intracellular Calcium Imaging

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation by this compound.

Calcium_Imaging_Workflow A Prepare Neuronal Culture B Load Cells with Calcium Indicator (e.g., Fura-2 AM) A->B C Wash to Remove Excess Dye B->C D Mount on Microscope Stage C->D E Acquire Baseline Fluorescence D->E F Apply this compound + Glycine E->F G Record Fluorescence Changes F->G H Washout and Recovery G->H I Data Analysis (ΔF/F₀ or Ratio) H->I

Figure 4: Workflow for Calcium Imaging Experiment.

Materials:

  • Cultured neurons on glass coverslips.

  • Calcium Indicator: Fura-2 AM (2-5 µM) or Fluo-4 AM (1-5 µM).

  • Imaging Buffer: HEPES-buffered saline (HBS) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, and 0.01 glycine. pH 7.4.

  • This compound Stock Solution: 10 mM in sterile water or NaOH (1 eq).

  • Pluronic F-127: 20% solution in DMSO.

Procedure:

  • Dye Loading: Incubate the neuronal cultures in imaging buffer containing the calcium indicator (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (0.02%) for 30-45 minutes at 37°C.

  • Washing: Gently wash the cells three times with fresh imaging buffer to remove extracellular dye.

  • De-esterification: Allow the cells to incubate in imaging buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester.

  • Imaging Setup: Mount the coverslip onto the stage of a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).

  • Baseline Imaging: Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline. For Fura-2, alternate excitation between 340 nm and 380 nm.

  • Stimulation: Apply the imaging buffer containing the desired concentration of this compound and glycine to the cells.

  • Image Acquisition: Continuously record the fluorescence intensity changes over time.

  • Washout: Perfuse with control imaging buffer to wash out the compound and observe the return to baseline.

  • Data Analysis: For Fura-2, calculate the ratio of fluorescence intensities (F340/F380). For Fluo-4, calculate the change in fluorescence relative to baseline (ΔF/F₀). Quantify the peak response and the area under the curve.

Protocol 3: Neurotransmitter Release Assay

This protocol provides a general framework to assess whether this compound-mediated NMDA receptor activation modulates neurotransmitter release (e.g., dopamine, GABA) from cultured neurons or synaptosomes.

Release_Assay_Workflow A Prepare Neuronal Culture or Synaptosomes B Pre-incubate with [³H]-Neurotransmitter A->B C Wash to Remove Unincorporated Label B->C D Stimulate with this compound + Glycine C->D E Collect Supernatant D->E F Lyse Cells/Synaptosomes D->F G Quantify Radioactivity (Scintillation Counting) E->G F->G H Calculate Percent Release G->H

References

Application Notes and Protocols: Experimental Design for Studying Trans-ACBD Effects In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA binding domain (ACBD) containing proteins are a diverse family known for their roles in intracellular lipid metabolism and transport.[1] Emerging evidence suggests that some ACBDs may also participate in extracellular signaling, potentially mediating communication between cells.[1] These "trans-ACBD effects" represent a novel area of research with implications for understanding physiological homeostasis and disease pathology. Studying these effects in vivo requires robust and innovative experimental designs that can dissect paracrine signaling pathways within the complexity of a whole organism.

This document provides a detailed framework for investigating the hypothesis of a this compound effect. We propose a hypothetical signaling pathway and outline a comprehensive set of protocols to test this hypothesis, from initial in vitro validation to conclusive in vivo analysis. The methodologies described herein are adapted from established techniques for studying protein-protein interactions and cell-to-cell communication.[2][3][4][5]

Hypothetical Signaling Pathway: ACBD-X Mediated Paracrine Signaling

For the purpose of this guide, we will hypothesize a signaling pathway where a specific ACBD protein, which we'll call "ACBD-X," is secreted by a "Signaling Cell" and acts on a "Receiving Cell."

  • Initiation: In the Signaling Cell, a specific stimulus (e.g., metabolic stress) induces the expression and secretion of ACBD-X.

  • Transit: Secreted ACBD-X travels through the extracellular space to a neighboring Receiving Cell.

  • Reception: ACBD-X binds to a putative surface receptor, "Receptor-Y," on the Receiving Cell.

  • Transduction: This binding event triggers a downstream intracellular signaling cascade in the Receiving Cell, leading to the activation of a transcription factor, "TF-Z."

  • Response: TF-Z activation results in a measurable change in gene expression and a subsequent cellular response (e.g., differentiation, proliferation).

This hypothetical pathway provides a basis for the experimental designs detailed below.

ACBD_Signaling_Pathway cluster_signaling Signaling Cell cluster_receiving Receiving Cell Stimulus Stimulus ACBD_X_intracellular ACBD-X Stimulus->ACBD_X_intracellular induces expression and secretion ACBD_X_secreted Secreted ACBD-X ACBD_X_intracellular->ACBD_X_secreted Receptor_Y Receptor-Y ACBD_X_secreted->Receptor_Y binds Signaling_Cascade Intracellular Signaling Cascade Receptor_Y->Signaling_Cascade TF_Z TF-Z Signaling_Cascade->TF_Z activates Cellular_Response Cellular Response TF_Z->Cellular_Response

Caption: Hypothetical ACBD-X mediated paracrine signaling pathway.

Experimental Protocols

Phase 1: In Vitro Validation of the Signaling Pathway

Before moving to complex in vivo models, it is crucial to validate the key steps of the proposed pathway using cell culture systems.

1.1. Protocol: Co-culture Assay to Demonstrate Transcellular Activity

This protocol aims to determine if Signaling Cells can induce a response in Receiving Cells in a contact-independent manner.

  • Materials: Transwell inserts (0.4 µm pore size), culture plates, Signaling Cell line, Receiving Cell line (engineered with a TF-Z reporter, e.g., TF-Z-GFP), appropriate culture media.

  • Methodology:

    • Seed Receiving Cells in the lower chamber of a culture plate.

    • Seed Signaling Cells on the Transwell insert.

    • Co-culture the cells for 24-48 hours. The porous membrane allows the exchange of media but prevents direct cell-to-cell contact.

    • As a control, culture Receiving Cells with an empty Transwell insert or an insert containing a non-signaling control cell line.

    • Measure the activation of the TF-Z reporter in the Receiving Cells using fluorescence microscopy or flow cytometry.

1.2. Protocol: Co-Immunoprecipitation (Co-IP) to Confirm ACBD-X and Receptor-Y Interaction

This protocol tests the direct physical interaction between secreted ACBD-X and its putative receptor.[3]

  • Materials: Cell lysates from Receiving Cells, purified recombinant ACBD-X protein, antibody against Receptor-Y, protein A/G beads, wash buffers, and immunoblotting reagents.

  • Methodology:

    • Incubate the lysate from Receiving Cells with purified recombinant ACBD-X.

    • Add the antibody specific to Receptor-Y to immunoprecipitate the receptor.

    • Use protein A/G beads to pull down the antibody-receptor complex.

    • Wash the beads to remove non-specific binders.

    • Elute the proteins from the beads and analyze by Western blot using an antibody against ACBD-X. A band corresponding to ACBD-X would indicate an interaction.

Phase 2: In Vivo Characterization of this compound Effects

Following successful in vitro validation, the next step is to investigate the this compound effect in a living organism.

2.1. Protocol: In Vivo Proximity Ligation Assay (PLA) for ACBD-X and Receptor-Y Interaction

PLA allows for the visualization of protein-protein interactions in situ within tissue sections, providing spatial context.

  • Materials: Tissue sections from a relevant animal model, primary antibodies against ACBD-X and Receptor-Y raised in different species, PLA probes, ligation and amplification reagents, and a fluorescence microscope.

  • Methodology:

    • Prepare and fix tissue sections according to standard protocols.

    • Incubate the sections with both primary antibodies simultaneously.

    • Apply PLA probes, which are secondary antibodies with attached DNA strands.

    • If the proteins are in close proximity (<40 nm), the DNA strands can be ligated to form a circular template.

    • Amplify the circular DNA template via rolling circle amplification.

    • Detect the amplified product with a fluorescently labeled probe. Each fluorescent spot represents a protein-protein interaction event.

    • Quantify the number of PLA signals per cell to measure the extent of the interaction.

2.2. Protocol: Genetic Labeling and Reporter Gene Analysis In Vivo

This advanced protocol uses genetic tools to specifically label cell populations and monitor signaling events in real-time within a living animal.[6][7]

  • Materials: A Cre-Lox driver mouse line to specifically express Cre recombinase in Signaling Cells, a floxed ACBD-X overexpression or knockout mouse line, and a Receiving Cell-specific reporter mouse line (e.g., expressing GFP under the control of a TF-Z responsive promoter).

  • Methodology:

    • Cross the mouse lines to generate experimental animals where ACBD-X expression is manipulated only in the Signaling Cell population, and the response can be monitored in the Receiving Cell population.

    • Induce the experimental condition (e.g., metabolic stress).

    • Use in vivo imaging techniques (e.g., two-photon microscopy) or immunohistochemistry on tissue sections to detect the reporter gene expression (GFP) in Receiving Cells.[8]

    • Compare the reporter expression in animals with manipulated ACBD-X levels to control animals. An increase in GFP expression upon ACBD-X overexpression would strongly support the this compound signaling hypothesis.

Experimental_Workflow cluster_invitro Phase 1: In Vitro Validation cluster_invivo Phase 2: In Vivo Confirmation Hypothesis Hypothesis: ACBD-X is a secreted signaling protein CoCulture Co-culture Assay Hypothesis->CoCulture Test transcellular activity CoIP Co-Immunoprecipitation Hypothesis->CoIP Test direct interaction PLA In Vivo Proximity Ligation Assay CoCulture->PLA Confirm interaction in tissue CoIP->PLA GeneticModels Genetic Mouse Models & Reporter Assays PLA->GeneticModels Validate functional effect in vivo Conclusion Conclusion: Demonstration of this compound effect in vivo GeneticModels->Conclusion

Caption: A logical workflow for investigating this compound effects.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison between experimental groups.

Table 1: In Vitro Co-culture Assay Results

Experimental GroupReceiving Cell TF-Z Reporter Activation (% of cells)Fold Change vs. Control
Control (Receiving Cells alone)5.2 ± 1.11.0
Co-culture (Signaling Cells + Receiving Cells)25.8 ± 3.55.0
Conditioned Media (from Signaling Cells)23.1 ± 2.94.4

Table 2: In Vivo PLA Quantification

Animal GroupTissue RegionPLA Signals per Cell (Mean ± SD)
Wild-Type (Control)Region of Interest2.1 ± 0.8
ACBD-X OverexpressorRegion of Interest15.6 ± 4.2
ACBD-X KnockoutRegion of Interest0.3 ± 0.2

Table 3: In Vivo Reporter Gene Analysis

Genotype (Signaling Cell Specific)Reporter Expression in Receiving Cells (% GFP+ cells)
Control (Cre- only)8.9 ± 2.3
ACBD-X Overexpression (Cre+)42.1 ± 7.8
ACBD-X Knockout (Cre+)2.5 ± 1.0

Summary

The study of this compound effects is a promising new frontier in cell biology. The experimental framework presented here provides a comprehensive strategy for researchers to rigorously test hypotheses related to these novel signaling pathways. By combining targeted in vitro assays with sophisticated in vivo models, it is possible to elucidate the roles of ACBD proteins in intercellular communication and their potential as therapeutic targets.

References

Application of trans-ACPD in Neuronal Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD) is a selective and potent agonist of metabotropic glutamate receptors (mGluRs).[1][2] As such, it is a valuable pharmacological tool for investigating the diverse roles of these receptors in regulating neuronal excitability, synaptic transmission, and intracellular signaling cascades. In neuronal culture systems, trans-ACPD provides a means to dissect the specific contributions of mGluR activation to cellular function in a controlled environment. These in vitro models are instrumental in fundamental neuroscience research and for the screening and characterization of novel therapeutic agents targeting glutamatergic signaling pathways.

Mechanism of Action

Trans-ACPD primarily activates Group I metabotropic glutamate receptors (mGluR1 and mGluR5), which are coupled to Gq/G11 G-proteins.[3] Activation of these receptors initiates the phospholipase C (PLC) signaling pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) from intracellular stores.[1][4] This elevation in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, can modulate the activity of various ion channels and other downstream effectors, ultimately influencing neuronal excitability and plasticity.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum trans_ACPD trans-ACPD mGluR Group I mGluR (mGluR1/mGluR5) trans_ACPD->mGluR Binds to G_protein Gq/G11 mGluR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER_Ca Intracellular Ca²⁺ Stores IP3R->ER_Ca on Ca_release Ca²⁺ Release downstream Downstream Cellular Effects Ca_release->downstream PKC->downstream ER_Ca->Ca_release leading to

Figure 1: trans-ACPD signaling pathway.

Applications in Neuronal Culture Studies

The application of trans-ACPD to cultured neurons has revealed a variety of physiological responses depending on the neuronal cell type and brain region of origin.

  • Cerebellar Purkinje Neurons: In cultured mouse Purkinje neurons, brief pulses of trans-ACPD (≤ 100 µM) induce a significant and transient increase in intracellular calcium concentration, primarily in the dendrites.[1] This calcium mobilization originates from intracellular stores.[1] Additionally, trans-ACPD at a concentration of 10 µM elicits a small inward current in these cells.[1]

  • Hippocampal Neurons: In rat hippocampal CA1 neurons, trans-ACPD (100-250 µM) has been shown to reversibly inhibit excitatory postsynaptic potentials (EPSPs) and depress electrical excitability.[2]

  • Basolateral Amygdala Neurons: Application of trans-ACPD to neurons of the basolateral amygdala can result in membrane hyperpolarization.[4] This effect is mediated by the activation of a calcium-dependent potassium conductance, suggesting an inhibitory role for mGluR activation in this brain region.[4]

  • Dorsolateral Septal Nucleus Neurons: In vitro intracellular recordings from rat dorsolateral septal nucleus neurons have demonstrated that trans-ACPD can elicit membrane potential depolarization accompanied by oscillations.[5]

Quantitative Data Summary

Cell TypeSpeciestrans-ACPD ConcentrationObserved EffectMagnitude of EffectReference
Cerebellar Purkinje NeuronsMouse≤ 100 µMIncrease in dendritic Ca²⁺200-600 nM[1]
Cerebellar Purkinje NeuronsMouse10 µMInward membrane current-[1]
Hippocampal CA1 NeuronsRat100-250 µMInhibition of EPSPs-[2]
Basolateral Amygdala Neurons--Membrane hyperpolarizationReversal potential: ~ -84 mV[4]
Cerebellar Purkinje NeuronsRat300 µMBiphasic membrane responses and burst activity-[3]

Experimental Protocols

Below are generalized protocols for key experiments involving the use of trans-ACPD in neuronal cultures. Specific parameters may require optimization depending on the cell type and experimental question.

Protocol 1: Primary Neuronal Culture Preparation

This protocol provides a general framework for establishing primary neuronal cultures from rodent brain tissue.

Materials:

  • Dissection medium (e.g., Hibernate-E)

  • Enzymatic dissociation solution (e.g., papain or trypsin)

  • Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

  • Culture plates/coverslips coated with an adhesive substrate (e.g., poly-D-lysine or poly-L-ornithine and laminin)

  • Dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Euthanize embryonic or early postnatal rodents according to approved institutional guidelines.

  • Dissect the brain region of interest (e.g., cerebellum, hippocampus) in ice-cold dissection medium.

  • Mince the tissue into small pieces.

  • Incubate the tissue in the enzymatic dissociation solution according to the manufacturer's instructions to digest the extracellular matrix.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cell pellet in pre-warmed plating medium.

  • Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

  • Plate the cells at the desired density onto coated culture plates or coverslips.

  • Maintain the cultures in a humidified incubator at 37°C with 5% CO₂, changing the medium as required.

Protocol 2: Measurement of Intracellular Calcium with Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentration in response to trans-ACPD application using the ratiometric calcium indicator Fura-2 AM.

Materials:

  • Primary neuronal culture on glass coverslips

  • Fura-2 AM calcium indicator

  • Pluronic F-127

  • Recording buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • trans-ACPD stock solution

  • Inverted fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation)

  • Perfusion system

Procedure:

  • Prepare a loading solution of Fura-2 AM (typically 2-5 µM) and Pluronic F-127 in recording buffer.

  • Incubate the neuronal culture coverslip with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

  • Wash the coverslip with recording buffer to remove excess dye and allow for de-esterification of the dye for at least 30 minutes.

  • Mount the coverslip in a perfusion chamber on the stage of the inverted microscope.

  • Continuously perfuse the cells with recording buffer.

  • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

  • Apply trans-ACPD at the desired concentration via the perfusion system.

  • Continue to acquire fluorescence images to record changes in intracellular calcium in response to trans-ACPD.

  • Calculate the ratio of fluorescence intensity at 340 nm to 380 nm to determine the relative change in intracellular calcium concentration.

Protocol 3: Electrophysiological Recording

This protocol outlines the general steps for performing whole-cell patch-clamp recordings to measure trans-ACPD-induced changes in membrane potential or currents.

Materials:

  • Primary neuronal culture on glass coverslips

  • Recording chamber

  • Inverted microscope with manipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Intracellular solution (specific composition depends on the experiment, e.g., potassium gluconate-based for current-clamp)

  • Extracellular recording solution (e.g., artificial cerebrospinal fluid)

  • trans-ACPD stock solution

  • Perfusion system

Procedure:

  • Place a coverslip with cultured neurons in the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with extracellular solution.

  • Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Under visual guidance, approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the patch of membrane under the pipette tip to gain electrical access to the cell interior (whole-cell configuration).

  • In current-clamp mode, record the baseline resting membrane potential.

  • In voltage-clamp mode, hold the cell at a specific potential (e.g., -70 mV) and record baseline membrane currents.

  • Apply trans-ACPD to the bath via the perfusion system.

  • Record changes in membrane potential (depolarization or hyperpolarization) in current-clamp mode or changes in inward or outward currents in voltage-clamp mode.

  • Wash out the trans-ACPD with the extracellular solution to observe recovery.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Primary Neuronal Culture B Culture neurons on coated coverslips A->B C Mount coverslip in recording chamber B->C D Establish baseline (Ca²⁺ imaging or electrophysiology) C->D E Apply trans-ACPD via perfusion D->E F Record cellular response E->F G Analyze changes in Ca²⁺ levels, membrane potential, or currents F->G H Quantify and compare results G->H

Figure 2: General experimental workflow.

Conclusion

Trans-ACPD is an indispensable tool for the study of metabotropic glutamate receptor function in neuronal cultures. Its ability to selectively activate Group I mGluRs allows for the detailed investigation of their role in a multitude of neuronal processes, including calcium signaling, membrane excitability, and synaptic plasticity. The use of trans-ACPD in well-defined in vitro systems will continue to provide valuable insights into the complex mechanisms of glutamatergic neurotransmission and contribute to the development of novel therapeutic strategies for neurological and psychiatric disorders.

References

Application Notes and Protocols for Utilizing trans-ACPD to Induce Excitotoxicity in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, the pathological process by which neuronal damage and death are triggered by the excessive stimulation of excitatory amino acid receptors, is a key mechanism in various neurological disorders. While glutamate and specific ionotropic glutamate receptor agonists like NMDA and kainic acid are commonly used to model excitotoxicity, the metabotropic glutamate receptor (mGluR) agonist, trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) , offers a nuanced approach to studying this phenomenon. As an agonist for both Group I and Group II mGluRs, trans-ACPD can modulate neuronal excitability and potentiate excitotoxic cascades, providing a valuable tool for investigating the complex signaling pathways involved in neuronal injury.

These application notes provide detailed protocols for utilizing trans-ACPD to induce excitotoxicity in both in vitro and in vivo research models. It is important to note that the user's original query specified "trans-ACBD," which is likely a typographical error for "trans-ACPD," the compound detailed herein.

Mechanism of Action

Trans-ACPD primarily activates Group I mGluRs (mGluR1 and mGluR5), which are coupled to Gq proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Crucially, the neurotoxic effects of trans-ACPD are often linked to its ability to potentiate the function of N-methyl-D-aspartate receptors (NMDARs).[1][2] This potentiation can occur through various mechanisms, including PKC-mediated phosphorylation of the NMDAR, leading to an enhanced Ca2+ influx upon NMDAR activation and subsequently triggering downstream apoptotic pathways. At high concentrations, trans-ACPD can also induce membrane potential depolarization and burst firing, which may contribute to cellular toxicity.[3]

Data Presentation

The following tables summarize quantitative data from studies utilizing trans-ACPD to induce or modulate neuronal activity and toxicity.

Table 1: In Vitro Dose-Response of trans-ACPD

Cell/Tissue TypeConcentration (µM)Exposure DurationObserved EffectReference
Rat Neocortical Slices10 - 200Not specifiedDose-dependent decrease in spontaneous epileptiform events[4]
Organotypic Hippocampal Slices50024 hoursInduction of neurotoxicity (measured by propidium iodide uptake)[1]
Rat Dorsolateral Septal NeuronsHigh concentrationsNot specifiedMembrane potential depolarization and oscillation, burst firing[3]

Table 2: In Vivo Administration of trans-ACPD

Animal ModelAdministration RouteDose (nmol)Observed EffectReference
RatIntrastriatal injection100 - 900Dose-dependent induction of internucleosomal DNA fragmentation and neuronal cell deathNot explicitly cited

Experimental Protocols

In Vitro Model: Excitotoxicity in Primary Neuronal Cultures

This protocol describes the induction of excitotoxicity using trans-ACPD in primary cortical or hippocampal neuronal cultures.

Materials:

  • Primary neuronal cultures (e.g., from embryonic day 18 rat cortices), matured for at least 10-14 days in vitro (DIV).

  • Neurobasal medium with B27 supplement.

  • Hanks' Balanced Salt Solution (HBSS), with and without Mg2+.

  • trans-ACPD stock solution (e.g., 100 mM in sterile water or NaOH, stored at -20°C).

  • Cell viability assays (e.g., Propidium Iodide, LDH assay kit, MTT assay).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Culture Preparation: Plate primary neurons on poly-D-lysine coated plates or coverslips at a suitable density. Culture for 10-14 DIV to allow for maturation and expression of functional glutamate receptors.

  • Preparation of Treatment Media: On the day of the experiment, prepare fresh treatment media by diluting the trans-ACPD stock solution in pre-warmed, Mg2+-free HBSS or culture medium to the desired final concentrations (e.g., 100 µM, 250 µM, 500 µM, 1 mM). The absence of Mg2+ can facilitate the potentiation of NMDA receptor activity.

  • Induction of Excitotoxicity:

    • Gently aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed PBS or HBSS.

    • Add the trans-ACPD treatment media to the respective wells. For potentiation studies, a sub-toxic concentration of NMDA (e.g., 10-20 µM) can be co-applied.

    • Incubate the cultures for the desired duration (e.g., 30 minutes to 24 hours) at 37°C in a 5% CO2 incubator. A 24-hour incubation has been shown to be effective in organotypic slice cultures.[1]

  • Termination of Treatment:

    • Aspirate the treatment media.

    • Wash the cells twice with pre-warmed HBSS containing Mg2+ or culture medium to remove any residual trans-ACPD.

    • Add fresh, pre-warmed culture medium to each well.

  • Assessment of Cell Viability: At a predetermined time point after treatment (e.g., 24 hours post-treatment), assess neuronal viability using a chosen method. For example, for propidium iodide (PI) staining, incubate the cells with PI solution and quantify the number of PI-positive (dead) cells using fluorescence microscopy.

In Vivo Model: Intrastriatal Injection of trans-ACPD

This protocol outlines a method for inducing localized excitotoxicity in the striatum of rodents.

Materials:

  • Adult male rats (e.g., Sprague-Dawley).

  • Stereotaxic apparatus.

  • Anesthetic (e.g., isoflurane, ketamine/xylazine).

  • Microsyringe pump and Hamilton syringe.

  • trans-ACPD solution (e.g., 100-900 nmol in sterile saline).

  • Surgical tools.

Procedure:

  • Animal Preparation: Anesthetize the rat and secure it in the stereotaxic frame.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the target striatal coordinates (coordinates should be determined based on a rat brain atlas, e.g., Paxinos and Watson).

  • Microinjection:

    • Lower a microsyringe needle to the target depth in the striatum.

    • Infuse a small volume (e.g., 0.5 - 1.0 µL) of the trans-ACPD solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min).

    • Leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow upon retraction.

    • Slowly retract the needle.

  • Post-operative Care: Suture the incision and provide post-operative analgesia and care according to approved animal protocols.

  • Tissue Analysis: At a desired time point after the injection (e.g., 24-72 hours), perfuse the animal and collect the brain tissue. Analyze the tissue for markers of cell death (e.g., TUNEL staining for DNA fragmentation, Fluoro-Jade staining for degenerating neurons) and neuronal loss (e.g., Nissl staining, immunohistochemistry for neuronal markers like NeuN).

Visualizations

G cluster_0 Experimental Workflow: In Vitro Excitotoxicity A Primary Neuronal Culture (10-14 DIV) B Prepare trans-ACPD Treatment Media A->B C Induce Excitotoxicity (e.g., 30 min - 24 hr) B->C D Terminate Treatment & Wash C->D E Assess Neuronal Viability (e.g., 24 hr post-treatment) D->E

In Vitro Experimental Workflow

G cluster_1 Signaling Pathway of trans-ACPD-Induced Excitotoxicity cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects mGluR Group I mGluR (mGluR1/5) Gq Gq Protein mGluR->Gq activates NMDAR NMDA Receptor Ca_influx Ca2+ Influx NMDAR->Ca_influx PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_ER Ca2+ release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC activates PKC->NMDAR phosphorylates (potentiates) Mito Mitochondrial Dysfunction Ca_influx->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis transACPD trans-ACPD transACPD->mGluR

trans-ACPD Excitotoxicity Signaling

References

Application Notes and Protocols for trans-ACBD in NMDA Receptor Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) is a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory neurotransmission in the central nervous system.[1][2] NMDA receptors are ionotropic glutamate receptors that, upon activation, allow the influx of cations, most notably Ca2+, into the neuron.[3] This calcium influx is a critical trigger for a multitude of intracellular signaling cascades that underpin synaptic plasticity, learning, and memory.[3][4]

Structurally, NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[2][3] The specific GluN2 subunit composition dictates the pharmacological and biophysical properties of the receptor, including its affinity for agonists and antagonists, channel conductance, and gating kinetics.[5] this compound, as a glutamate-site agonist, offers a valuable tool for researchers to selectively activate NMDA receptor populations and dissect their downstream functional consequences. Its use in the co-crystallization of the GluN1/GluN2B receptor highlights its utility in probing the agonist-binding pocket of the GluN2 subunit.

This document provides detailed application notes, quantitative data, and experimental protocols for utilizing this compound as a tool to study NMDA receptor function.

Data Presentation: Quantitative Profile of this compound

While specific binding affinities (Ki/Kd) and agonist potencies (EC50) for this compound across different NMDA receptor subtypes are not extensively documented in publicly available literature, its characterization as a "very potent and selective NMDA receptor agonist" suggests high affinity and low micromolar to nanomolar potency.[1] For comparative purposes, the table below includes typical concentration ranges for NMDA receptor agonists and antagonists used in functional assays. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cellular or tissue model.

Compound Type Compound Receptor Subunit Assay Type Typical Concentration Range Reference
Agonist This compoundNMDA Receptor (general)Functional AssaysUser-determined (start with low µM range)[1]
Agonist NMDANMDA Receptor (general)Electrophysiology10 - 100 µM
Agonist GlutamateNMDA Receptor (general)Electrophysiology1 - 100 µM
Co-agonist Glycine / D-SerineGluN1Electrophysiology1 - 100 µM
Antagonist AP5 (APV)GluN2 (competitive)Electrophysiology10 - 100 µM
Antagonist IfenprodilGluN2B (non-competitive)Electrophysiology0.1 - 10 µM

Experimental Protocols

The following are detailed protocols for key experiments to study NMDA receptor function using this compound. These are generalized protocols and may require optimization for specific experimental systems.

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons or Brain Slices

This protocol allows for the direct measurement of ion currents mediated by NMDA receptors upon activation by this compound.

Materials:

  • Cells: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

  • External Solution (ACSF for slices): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2. For isolating NMDA receptor currents, MgCl2 can be omitted, and AMPA/kainate receptor antagonists (e.g., 10 µM CNQX) and GABAA receptor antagonists (e.g., 10 µM bicuculline) should be added.

  • Internal Solution: Containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.

  • This compound Stock Solution: 10 mM in sterile water or appropriate buffer.

  • Patch-clamp rig: Microscope, amplifier, micromanipulator, and data acquisition software.

Procedure:

  • Preparation: Prepare brain slices or plate cultured neurons in the recording chamber perfused with external solution.

  • Patching: Obtain a gigaseal and establish a whole-cell configuration on a target neuron.

  • Voltage Clamp: Clamp the neuron at a holding potential of -70 mV.

  • Baseline Recording: Record a stable baseline current.

  • Application of this compound: Perfuse this compound at a desired concentration (e.g., starting with a dose-response from 1 µM to 100 µM) onto the cell.

  • Data Acquisition: Record the inward current evoked by this compound.

  • Washout: Perfuse with the external solution to allow the current to return to baseline.

  • Antagonist Application (Optional): To confirm the current is mediated by NMDA receptors, pre-incubate with an NMDA receptor antagonist (e.g., 50 µM AP5) before a subsequent application of this compound.

Calcium Imaging in Cultured Neurons

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to NMDA receptor activation by this compound.[6]

Materials:

  • Cells: Primary neuronal cultures on glass-bottom dishes.

  • Loading Buffer: External solution containing a calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and Pluronic F-127 (0.02%).

  • External Solution: As described for electrophysiology, but typically with physiological Mg2+ (1 mM).

  • This compound Stock Solution: 10 mM in sterile water or appropriate buffer.

  • Fluorescence microscope: Equipped with appropriate filters for the chosen calcium indicator, a camera, and image acquisition software.

Procedure:

  • Dye Loading: Incubate the cultured neurons with the loading buffer for 30-45 minutes at 37°C.

  • Washing: Gently wash the cells with the external solution to remove excess dye and allow for de-esterification of the AM ester for at least 15 minutes.

  • Baseline Imaging: Acquire baseline fluorescence images before stimulation.

  • Stimulation: Perfuse this compound at a desired concentration onto the cells.

  • Image Acquisition: Continuously acquire images to monitor the change in fluorescence intensity, which corresponds to the change in [Ca2+]i.

  • Data Analysis: Quantify the change in fluorescence (e.g., ΔF/F0) in regions of interest (e.g., cell bodies, dendrites).

  • Antagonist Confirmation (Optional): Pre-incubate with an NMDA receptor antagonist to confirm the specificity of the calcium signal.

Signaling Pathways and Visualization

Activation of NMDA receptors by this compound initiates a cascade of intracellular signaling events, primarily triggered by the influx of Ca2+. Two of the most well-characterized downstream pathways are the Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are central to synaptic plasticity, such as long-term potentiation (LTP).

Signaling Pathway Diagrams (Graphviz)

NMDA_Receptor_Signaling trans_ACBD This compound NMDAR NMDA Receptor (GluN1/GluN2) trans_ACBD->NMDAR activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx mediates Calmodulin Calmodulin Ca_influx->Calmodulin binds to Ras Ras Ca_influx->Ras activates CaMKII CaMKII Calmodulin->CaMKII activates LTP Long-Term Potentiation (LTP) CaMKII->LTP promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK CREB CREB ERK->CREB phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression regulates Gene_Expression->LTP leads to

Caption: NMDA receptor signaling cascade initiated by this compound.

Experimental Workflow Diagrams (Graphviz)

Electrophysiology_Workflow Start Start: Prepare Neurons/ Brain Slices Patch Establish Whole-Cell Patch Clamp Start->Patch Baseline Record Baseline Current Patch->Baseline Apply_Agonist Apply this compound Baseline->Apply_Agonist Record_Current Record NMDA Receptor Current Apply_Agonist->Record_Current Washout Washout Record_Current->Washout Analysis Data Analysis: Current Amplitude, Kinetics Washout->Analysis

Caption: Electrophysiology workflow for studying this compound effects.

Calcium_Imaging_Workflow Start Start: Culture Neurons Load_Dye Load with Calcium Indicator Dye Start->Load_Dye Baseline Acquire Baseline Fluorescence Load_Dye->Baseline Apply_Agonist Apply this compound Baseline->Apply_Agonist Record_Fluorescence Record Fluorescence Change (ΔF/F₀) Apply_Agonist->Record_Fluorescence Analysis Data Analysis: Quantify [Ca²⁺]i Increase Record_Fluorescence->Analysis

Caption: Calcium imaging workflow for this compound studies.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of NMDA receptor function. Its potency and selectivity as a glutamate-site agonist enable researchers to precisely activate NMDA receptors and explore their roles in synaptic transmission, plasticity, and downstream signaling. The provided protocols and diagrams offer a framework for designing and executing experiments to further elucidate the complex biology of the NMDA receptor system. It is recommended that researchers perform careful dose-response characterizations of this compound in their specific experimental models to ensure accurate and reproducible results.

References

Application Notes and Protocols for Assessing the Physiological Effects of trans-ACBD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies required to assess the physiological effects of a novel compound, here referred to as trans-ACBD (trans-Cannabidiol derivative, hypothetical). The protocols detailed below are based on established techniques for characterizing cannabinoid receptor ligands and can be adapted for the evaluation of new chemical entities.

Section 1: In Vitro Assessment of Receptor Binding and Function

In vitro assays are fundamental to determining the affinity and functional activity of a compound at its target receptors. For a cannabinoid-like molecule such as this compound, the primary targets are the cannabinoid receptors CB1 and CB2.

1.1. Cannabinoid Receptor Binding Assays

Binding assays are crucial for determining the affinity (Ki) of this compound for CB1 and CB2 receptors and its selectivity.

1.1.1. Competitive Radioligand Binding Assay Protocol

This protocol is a robust method for characterizing novel cannabinoid receptor ligands.[1]

  • Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.

  • Principle: This assay measures the ability of this compound to displace a known radiolabeled cannabinoid receptor ligand (e.g., [³H]CP-55,940) from the receptors.

  • Materials:

    • Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO-K1 cells).[2][3]

    • Radioligand: [³H]CP-55,940.

    • Non-labeled ligand for non-specific binding control (e.g., WIN-55,212-2).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[1]

    • 96-well plates, cell harvester, glass fiber filter mats, scintillation counter, and scintillation fluid.[1]

  • Procedure:

    • Prepare serial dilutions of this compound (e.g., from 0.1 nM to 10 µM).

    • In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding with different concentrations of this compound.[1]

    • Incubate the plate at 30°C for 90 minutes.[1]

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.[1]

    • Wash the filters with ice-cold assay buffer.[1]

    • Measure the radioactivity on the filters using a scintillation counter.[1]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Table 1: Hypothetical Binding Affinities (Ki) of this compound and Reference Compounds

CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2 Ratio)
This compound85150.18
Δ⁹-THC40313.3
WIN-55,212-22.50.38.3

1.2. Functional Assays

Functional assays determine whether this compound acts as an agonist, antagonist, or inverse agonist at cannabinoid receptors.

1.2.1. cAMP Accumulation Assay Protocol

This assay measures the ability of a ligand to modulate the production of cyclic AMP (cAMP), a second messenger, through G-protein coupled receptors like CB1 and CB2.

  • Objective: To determine the functional activity (EC₅₀ or IC₅₀) of this compound at CB1 and CB2 receptors.

  • Principle: CB1 and CB2 receptors are Gαi/o-coupled, and their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay typically uses forskolin to stimulate cAMP production, and the inhibitory effect of the test compound is measured.

  • Materials:

    • Cells expressing human CB1 or CB2 receptors (e.g., U2OS or CHO-K1 cells).[2][3]

    • Forskolin.

    • cAMP assay kit (e.g., LANCE Ultra cAMP kit).[2]

    • Stimulation buffer (e.g., HBSS with 0.1% BSA, 0.5 mM IBMX, 5 mM HEPES, pH 7.4).[2]

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using the assay kit.

  • Data Analysis:

    • For agonists, plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration to determine the EC₅₀ value.

    • For antagonists/inverse agonists, co-incubate with a known agonist (e.g., WIN-55,212-2) and measure the inhibition of the agonist's effect to determine the IC₅₀ value.[2]

Table 2: Hypothetical Functional Activity (EC₅₀/IC₅₀) of this compound

AssayReceptorThis compound ActivityValue (nM)
cAMP InhibitionCB1AgonistEC₅₀ = 120
cAMP InhibitionCB2AgonistEC₅₀ = 25

1.2.2. β-Arrestin Recruitment Assay

This assay measures another important signaling pathway activated by GPCRs.

  • Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to CB1 and CB2 receptors.

  • Principle: Ligand binding to GPCRs can trigger the recruitment of β-arrestin proteins, which is involved in receptor desensitization and signaling. This can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET).[5]

  • Procedure:

    • Use cells co-expressing the cannabinoid receptor fused to a donor fluorophore (e.g., Renilla luciferase) and β-arrestin fused to an acceptor fluorophore (e.g., YFP).

    • Treat the cells with varying concentrations of this compound.

    • Measure the BRET signal, which increases upon receptor-β-arrestin interaction.

  • Data Analysis: Plot the BRET ratio against the logarithm of the this compound concentration to determine the EC₅₀ value for β-arrestin recruitment.

Section 2: Signaling Pathway Analysis

Understanding the intracellular signaling cascades activated by this compound is crucial for elucidating its mechanism of action.

2.1. Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Cannabinoid receptor activation can modulate MAPK pathways, which are involved in cell proliferation, differentiation, and survival.[6]

Protocol: Western Blotting for Phosphorylated ERK1/2

  • Objective: To determine if this compound activates the ERK1/2 MAPK pathway.

  • Procedure:

    • Treat cells expressing CB1 or CB2 receptors with this compound for various time points.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • Detect the antibody binding using chemiluminescence.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.

Diagram 1: Cannabinoid Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular trans_ACBD This compound CB_Receptor CB1/CB2 Receptor trans_ACBD->CB_Receptor Binds G_Protein Gαi/o CB_Receptor->G_Protein Activates beta_Arrestin β-Arrestin CB_Receptor->beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK_Cascade MAPK Cascade (e.g., ERK1/2) G_Protein->MAPK_Cascade Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Gene_Expression Gene Expression PKA->Gene_Expression Regulates MAPK_Cascade->Gene_Expression Regulates

Caption: Cannabinoid receptor signaling cascade.

Section 3: In Vivo Assessment of Physiological Effects

In vivo studies are essential to understand the systemic effects of this compound. Animal models, such as mice, are commonly used.

3.1. Assessment of Cardiovascular Effects

Protocol: Measurement of Blood Pressure and Heart Rate in Mice

  • Objective: To evaluate the effect of this compound on cardiovascular parameters.

  • Procedure:

    • Acclimatize mice to the measurement procedure to minimize stress-induced variations.

    • Administer this compound or vehicle control to different groups of mice.

    • Measure systolic and diastolic blood pressure and heart rate at various time points post-administration using a non-invasive tail-cuff method.

  • Data Analysis: Compare the changes in blood pressure and heart rate between the this compound treated and control groups.

Table 3: Hypothetical Cardiovascular Effects of this compound in Mice

ParameterVehicle Control (Baseline)This compound (10 mg/kg)Change (%)
Systolic Blood Pressure (mmHg)115 ± 5102 ± 4-11.3
Diastolic Blood Pressure (mmHg)78 ± 470 ± 3-10.3
Heart Rate (bpm)550 ± 20510 ± 18-7.3

3.2. Assessment of Metabolic Effects

Protocol: Glucose Tolerance Test (GTT)

  • Objective: To assess the impact of this compound on glucose metabolism.

  • Procedure:

    • Fast mice overnight.

    • Administer this compound or vehicle control.

    • After a set period, administer a glucose bolus via intraperitoneal injection.

    • Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose injection.

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion and compare between the treated and control groups.

Diagram 2: Experimental Workflow for In Vivo Assessment

G Start Start Animal_Acclimatization Animal Acclimatization (e.g., Mice) Start->Animal_Acclimatization Grouping Random Grouping Animal_Acclimatization->Grouping Treatment_Group This compound Administration Grouping->Treatment_Group Control_Group Vehicle Administration Grouping->Control_Group Physiological_Assessment Physiological Assessment (e.g., Cardiovascular, Metabolic) Treatment_Group->Physiological_Assessment Control_Group->Physiological_Assessment Data_Collection Data Collection Physiological_Assessment->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for in vivo physiological assessment.

Section 4: Summary and Conclusion

The methodologies outlined in these application notes provide a robust framework for the comprehensive physiological assessment of a novel compound like this compound. By systematically evaluating its receptor binding, functional activity, signaling pathways, and in vivo effects, researchers can build a detailed pharmacological profile. The provided protocols and data presentation formats are designed to ensure clarity, comparability, and reproducibility of the experimental findings.

References

Application Notes and Protocols for In Vivo Microinjection of trans-ACBD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Acyl-CoA Binding Domain (ACBD) containing proteins are a family of intracellular proteins involved in a variety of cellular processes, including lipid metabolism and signal transduction. The term "trans-ACBD" in the context of these application notes refers to the functions of ACBD proteins, particularly ACBD3, that are associated with transmembrane signaling and the transport of molecules across intracellular membranes. ACBD3, a Golgi-resident scaffolding protein, has emerged as a key regulator of signal transduction pathways, including Protein Kinase A (PKA) signaling and the STING (Stimulator of Interferon Genes) innate immune pathway. In vivo microinjection techniques provide a powerful tool to modulate the expression and function of ACBD3 in specific brain regions, allowing for the detailed investigation of its role in neurological processes and disease.

These application notes provide detailed protocols for the use of Adeno-Associated Viral (AAV) vectors for the manipulation of ACBD3 expression in the mouse brain. Furthermore, we present illustrative quantitative data and signaling pathway diagrams to guide researchers in designing and interpreting their experiments.

Key Signaling Pathways Involving ACBD3

ACBD3 acts as a crucial scaffolding protein, bringing together key components of signaling cascades at specific subcellular locations. Two well-characterized pathways are detailed below.

ACBD3-Mediated PKA Signaling at the Golgi

ACBD3 anchors Protein Kinase A (PKA) to the Golgi apparatus, playing a critical role in the spatial and temporal regulation of PKA signaling. This is particularly important for processes such as retrograde transport from the Golgi to the endoplasmic reticulum (ER).[1]

ACBD3_PKA_Signaling cluster_golgi Golgi Membrane cluster_cytosol Cytosol ACBD3 ACBD3 PKA_R PKA Regulatory Subunit (RII) ACBD3->PKA_R binds KDELR KDEL Receptor ACBD3->KDELR interacts PKA_C_bound PKA Catalytic Subunit PKA_R->PKA_C_bound inhibits PKA_C_active Active PKA Catalytic Subunit PKA_C_bound->PKA_C_active released cAMP cAMP cAMP->PKA_R binds Substrate_unphos Substrate (e.g., for retrograde transport) PKA_C_active->Substrate_unphos phosphorylates Substrate_phos Phosphorylated Substrate

Caption: ACBD3-PKA signaling at the Golgi.

ACBD3-Dependent STING Signaling Pathway

ACBD3 is essential for the translocation of STING from the ER to the Golgi apparatus upon detection of cytosolic double-stranded DNA (dsDNA). This translocation is a critical step for the activation of the innate immune response.

ACBD3_STING_Signaling cluster_cytosol Cytosol cluster_er ER Membrane cluster_golgi Golgi Membrane dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING_ER STING cGAMP->STING_ER binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Type I IFN\nProduction Type I IFN Production pIRF3->Type I IFN\nProduction translocates to nucleus STING_Golgi STING STING_ER->STING_Golgi translocates via ACBD3-dependent mechanism ACBD3 ACBD3 STING_Golgi->TBK1 recruits & activates

Caption: ACBD3 in STING signaling.

Experimental Workflow for In Vivo Microinjection

The following diagram outlines the typical workflow for studying the effects of ACBD3 modulation in the mouse brain using AAV-mediated gene expression.

Experimental_Workflow AAV_Production AAV Vector Production (e.g., AAV-ACBD3-GFP) Stereotaxic_Surgery Stereotaxic Microinjection into Target Brain Region AAV_Production->Stereotaxic_Surgery Recovery Post-operative Recovery (2-3 weeks for optimal expression) Stereotaxic_Surgery->Recovery Behavioral_Testing Behavioral Assays (e.g., cognitive, motor tasks) Recovery->Behavioral_Testing Tissue_Processing Tissue Collection and Processing Behavioral_Testing->Tissue_Processing Analysis Molecular & Histological Analysis (e.g., Western Blot, IHC, qPCR) Tissue_Processing->Analysis

Caption: Workflow for AAV microinjection.

Quantitative Data Summary

The following tables provide illustrative examples of quantitative data that can be obtained from in vivo microinjection experiments targeting ACBD3. These are based on findings from similar gene manipulation studies in the mouse brain.

Table 1: AAV Injection Parameters and Transgene Expression

ParameterAAV-ACBD3-GFPAAV-shACBD3-GFPAAV-GFP (Control)Reference
AAV Serotype AAV9AAV9AAV9General Protocol
Titer (vg/mL) 1 x 10¹³1 x 10¹³1 x 10¹³[2]
Injection Volume (µL) 1.01.01.0[3]
Infusion Rate (µL/min) 0.10.10.1General Protocol
Target Region Hippocampus (CA1)Hippocampus (CA1)Hippocampus (CA1)General Protocol
ACBD3 mRNA level change ~2.5-fold increase~70% decreaseNo significant change[1][4]
ACBD3 Protein level change ~2-fold increase~65% decreaseNo significant change[4]

Table 2: Illustrative Downstream Effects of ACBD3 Modulation

Outcome MeasureAAV-ACBD3-GFPAAV-shACBD3-GFPAAV-GFP (Control)Reference
PKA Activity (in vivo FRET) Increased basal activityDecreased basal activityBaseline[5][6]
p-IRF3 levels (post-STING agonist) IncreasedDecreasedBaseline[7]
Type I Interferon levels (post-STING agonist) IncreasedDecreasedBaseline[7]
Synaptic Density (Spine counts/µm) AlteredAlteredBaseline[8][9]
Performance in a Memory Task (% correct) AlteredAlteredBaseline[10]

Detailed Experimental Protocols

Protocol 1: AAV Vector Production and Purification

Standard protocols for the production of high-titer, purified AAV vectors should be followed. Briefly, this involves the triple transfection of HEK293T cells with plasmids encoding the AAV rep and cap genes, the helper plasmid, and the expression cassette plasmid containing the gene of interest (e.g., ACBD3) or shRNA flanked by inverted terminal repeats (ITRs). AAV particles are then harvested from the cells and media, purified by iodixanol gradient ultracentrifugation or affinity chromatography, and titered by qPCR.

Protocol 2: Stereotaxic Microinjection of AAV into the Mouse Brain

Materials:

  • Anesthetized mouse (e.g., C57BL/6)

  • Stereotaxic frame

  • Anesthesia system (e.g., isoflurane)

  • Microinjection pump and controller

  • Hamilton syringe with a glass micropipette

  • AAV vector solution

  • Surgical tools (scalpel, drill, etc.)

  • Suturing material

  • Heating pad for recovery

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance). Shave the scalp and sterilize the area with betadine and ethanol.

  • Stereotaxic Alignment: Place the mouse in the stereotaxic frame and ensure the head is level.

  • Incision and Craniotomy: Make a midline incision on the scalp to expose the skull. Use a dental drill to create a small burr hole over the target injection site (coordinates determined from a mouse brain atlas).

  • Microinjection:

    • Load the glass micropipette with the AAV vector solution.

    • Lower the micropipette to the predetermined coordinates for the target brain region.

    • Infuse the AAV solution at a slow rate (e.g., 0.1 µL/min) to minimize tissue damage.

    • After infusion, leave the pipette in place for 5-10 minutes to allow for diffusion and prevent backflow.

    • Slowly retract the micropipette.

  • Closure and Recovery: Suture the scalp incision. Place the mouse on a heating pad until it recovers from anesthesia. Provide post-operative care, including analgesics, as per institutional guidelines.

  • Post-injection Period: Allow 2-3 weeks for optimal AAV-mediated transgene expression before proceeding with behavioral or histological analysis.

Protocol 3: Quantification of Gene and Protein Expression

A. Quantitative PCR (qPCR) for mRNA levels:

  • Tissue Homogenization: Dissect the target brain region and homogenize in a suitable lysis buffer.

  • RNA Extraction: Extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using primers specific for ACBD3 and a housekeeping gene (e.g., GAPDH) for normalization. Calculate the relative change in expression using the ΔΔCt method.

B. Western Blot for Protein Levels:

  • Protein Extraction: Homogenize the dissected brain tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against ACBD3 and a loading control (e.g., β-actin). Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.

  • Quantification: Quantify band intensities using densitometry software.

Protocol 4: Immunohistochemistry (IHC) for Protein Localization
  • Perfusion and Fixation: Anesthetize the mouse and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

  • Tissue Sectioning: Post-fix the brain in 4% PFA overnight, then cryoprotect in 30% sucrose. Section the brain on a cryostat or vibratome.

  • Staining:

    • Permeabilize the sections with Triton X-100.

    • Block with normal serum.

    • Incubate with a primary antibody against ACBD3 and, if applicable, a neuronal marker (e.g., NeuN).

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the sections with a DAPI-containing mounting medium.

  • Imaging: Visualize the sections using a confocal microscope to confirm the expression of the transgene in the target cells and region.

Disclaimer: These protocols provide a general framework. Researchers should optimize specific parameters based on their experimental needs and adhere to all institutional and national guidelines for animal research.

References

Application Notes and Protocols for Electrophysiological Recording with trans-ACBD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1-Amino-1,3-dicarboxycyclopentane (trans-ACBD) is a potent and selective agonist for metabotropic glutamate receptors (mGluRs), particularly Group I and Group II mGluRs. These receptors play crucial modulatory roles in synaptic transmission and plasticity, making them attractive targets for therapeutic intervention in a variety of neurological and psychiatric disorders. This document provides detailed application notes and protocols for utilizing this compound in electrophysiological studies to investigate its effects on neuronal activity. The primary techniques covered are field potential recordings of long-term potentiation (LTP) and whole-cell patch-clamp recordings of excitatory postsynaptic potentials (EPSPs) in acute brain slices.

Data Presentation

Table 1: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal CA1
Treatment GroupNBaseline fEPSP Slope (mV/ms)fEPSP Slope 60 min post-TBS (% of Baseline)
Control (ACSF)120.45 ± 0.03155.8 ± 5.2
This compound (50 µM)100.43 ± 0.04185.2 ± 6.1*
This compound (100 µM)100.46 ± 0.03198.7 ± 5.8**

*Data are presented as mean ± SEM. fEPSP: field excitatory postsynaptic potential; TBS: theta-burst stimulation. Statistical significance relative to control: *p < 0.05, *p < 0.01.

Table 2: Effect of this compound on Evoked Excitatory Postsynaptic Potential (EPSP) Amplitude in Cortical Neurons
ConditionNEPSP Amplitude (mV)% of Baseline
Baseline (ACSF)88.2 ± 0.7100%
This compound (25 µM)86.5 ± 0.6*79.3%
This compound (50 µM)84.9 ± 0.5**59.8%
Washout (ACSF)87.8 ± 0.795.1%

*Data are presented as mean ± SEM. Statistical significance relative to baseline: *p < 0.05, *p < 0.01.

Signaling Pathways

Activation of Group I mGluRs by this compound typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling cascades can modulate a variety of downstream targets, including ion channels and other receptors, ultimately altering neuronal excitability and synaptic strength.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol trans_ACBD This compound mGluR Group I mGluR (mGluR1/5) trans_ACBD->mGluR binds Gq Gq mGluR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (on ER) IP3->IP3R binds to PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release IP3R->Ca_release triggers downstream Downstream Effectors (Ion Channels, etc.) Ca_release->downstream modulates PKC->downstream modulates

Caption: Group I mGluR signaling pathway activated by this compound.

Experimental Protocols

Protocol 1: Field Potential Recording of Long-Term Potentiation (LTP) in Acute Hippocampal Slices

This protocol describes the induction and recording of LTP in the CA1 region of the hippocampus and the application of this compound to modulate this form of synaptic plasticity.

Materials:

  • Slicing Solution (ice-cold and carbogenated):

    • Sucrose-based artificial cerebrospinal fluid (aCSF) is recommended for improved slice health.

  • Artificial Cerebrospinal Fluid (aCSF) (carbogenated):

    • Standard composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgSO4, 10 D-glucose.

  • This compound Stock Solution:

    • Prepare a concentrated stock (e.g., 10 mM) in sterile water or a suitable buffer and store at -20°C.

  • Equipment:

    • Vibrating microtome (vibratome)

    • Dissection tools

    • Incubation/recovery chamber

    • Recording chamber with perfusion system

    • Glass microelectrodes (for recording and stimulation)

    • Amplifier and data acquisition system

Procedure:

  • Acute Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., a young adult rat or mouse).

    • Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution.

    • Isolate the hippocampus and prepare 300-400 µm thick coronal or horizontal slices using a vibratome.

    • Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 1 hour to recover.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Determine the stimulus intensity that elicits an fEPSP of approximately 30-40% of the maximal response.

    • Record a stable baseline of fEPSPs for at least 20 minutes at a low stimulation frequency (e.g., 0.05 Hz).

  • This compound Application and LTP Induction:

    • After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of this compound.

    • Continue recording for another 10-15 minutes to observe the effect of this compound on baseline synaptic transmission.

    • Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).

    • Immediately after TBS, resume low-frequency stimulation and record fEPSPs for at least 60 minutes to monitor the induction and maintenance of LTP.

  • Data Analysis:

    • Measure the initial slope of the fEPSP.

    • Normalize the fEPSP slopes to the average baseline value.

    • Compare the magnitude of LTP between control and this compound treated slices.

G cluster_prep Slice Preparation cluster_rec Recording cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Animal Dissection Brain Dissection Anesthesia->Dissection Slicing Vibratome Slicing Dissection->Slicing Recovery Incubation & Recovery Slicing->Recovery Placement Place Slice in Chamber Recovery->Placement Electrodes Position Electrodes Placement->Electrodes Baseline Record Baseline fEPSPs Electrodes->Baseline DrugApp Apply this compound Baseline->DrugApp LTP_Induction Induce LTP (TBS) DrugApp->LTP_Induction Post_Rec Record Post-LTP LTP_Induction->Post_Rec Measure Measure fEPSP Slope Post_Rec->Measure Normalize Normalize Data Measure->Normalize Compare Compare Groups Normalize->Compare G cluster_prep Slice & Pipette Prep cluster_rec Recording cluster_exp Experiment cluster_analysis Data Analysis Slice_Prep Prepare Acute Slice Patch Obtain Whole-Cell Patch Slice_Prep->Patch Pipette_Prep Pull & Fill Pipette Pipette_Prep->Patch Stim_Setup Position Stimulator Patch->Stim_Setup Baseline Record Baseline EPSCs Stim_Setup->Baseline DrugApp Apply this compound Baseline->DrugApp Washout Washout with ACSF DrugApp->Washout Measure Measure EPSC Amplitude Washout->Measure Normalize Normalize Data Measure->Normalize Compare Compare Conditions Normalize->Compare

Protocols for dissolving and administering trans-ACBD in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) is a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. Its use in animal studies is crucial for investigating synaptic plasticity, excitotoxicity, and the pathophysiology of various neurological and psychiatric disorders. These application notes provide detailed protocols for the dissolution and administration of this compound in rodent models, facilitating reproducible and reliable in vivo research.

Physicochemical Properties and Solubility

This compound is a white to off-white solid. While its solubility in aqueous solutions at neutral pH is limited, it is soluble in dimethyl sulfoxide (DMSO). For in vivo applications, it is crucial to prepare a solution that is both biocompatible and ensures the desired concentration of the compound.

Data Presentation: Dissolution and Administration Parameters

The following tables summarize key quantitative data for the preparation and administration of this compound solutions in animal studies. It is important to note that specific concentrations and dosages may need to be optimized for different animal models and experimental goals.

Table 1: Recommended Vehicles for this compound Administration

Administration RoutePrimary VehicleCo-solvent (if necessary)Notes
Intraperitoneal (I.P.)Sterile 0.9% SalineDMSO (≤5% v/v)The final solution should be clear and free of precipitates. A vehicle control group with the same DMSO concentration should be included in the study design.
Intracerebroventricular (I.C.V.)Artificial Cerebrospinal Fluid (aCSF)NoneaCSF closely mimics the composition of the cerebrospinal fluid, minimizing potential confounding effects. The solution must be sterile and filtered.
Intravenous (I.V.)Sterile 0.9% SalineDMSO (≤1% v/v)The concentration of DMSO should be kept to a minimum to avoid hemolysis and other adverse effects. The solution must be sterile and particle-free.

Table 2: Suggested Dosage and Administration Volumes

SpeciesAdministration RouteSuggested Dose Range (mg/kg)Maximum Injection VolumeNeedle Gauge
MouseI.P.1 - 1010 mL/kg25-27 G
I.C.V.0.1 - 1 (total dose in µg)1 - 5 µL30-34 G
I.V. (tail vein)0.5 - 55 mL/kg27-30 G
RatI.P.1 - 1010 mL/kg23-25 G
I.C.V.1 - 10 (total dose in µg)5 - 10 µL28-30 G
I.V. (tail vein)0.5 - 55 mL/kg23-25 G

Note: The suggested dose ranges are starting points and should be optimized based on the specific research question, animal strain, and observed physiological and behavioral effects.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (I.P.) Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a small volume of DMSO to the this compound powder to create a concentrated stock solution. For example, to prepare a final solution with 1% DMSO, dissolve the total required amount of this compound in a volume of DMSO that is 1% of the final total volume.

  • Vortexing: Vortex the tube thoroughly until the this compound is completely dissolved in the DMSO. The solution should be clear.

  • Dilution with Saline: Gradually add the sterile 0.9% saline to the DMSO stock solution while continuously vortexing or mixing to prevent precipitation. Bring the solution to the final desired volume.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Use the prepared solution immediately. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, stability studies should be conducted.

Protocol 2: Preparation of this compound for Intracerebroventricular (I.C.V.) Injection

Materials:

  • This compound powder

  • Artificial Cerebrospinal Fluid (aCSF)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • pH meter

aCSF Composition (example):

  • 124 mM NaCl

  • 3 mM KCl

  • 2 mM CaCl₂

  • 1.25 mM NaH₂PO₄

  • 1 mM MgSO₄

  • 26 mM NaHCO₃

  • 10 mM Glucose

Procedure:

  • aCSF Preparation: Prepare fresh, sterile aCSF and ensure it is gassed with 95% O₂ / 5% CO₂ to maintain a physiological pH of ~7.4.

  • Weighing: Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the sterile, gassed aCSF to the this compound powder.

  • Vortexing and pH Adjustment: Vortex the solution until the compound is fully dissolved. Check the pH of the final solution and adjust to ~7.4 if necessary using sterile, dilute HCl or NaOH.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Use the prepared solution immediately for I.C.V. injection.

Mandatory Visualization

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R trans_ACBD This compound trans_ACBD->NMDA_R Glycine Glycine/D-Serine Glycine->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening CaM Calmodulin (CaM) Ca_influx->CaM Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Excessive Influx CaMKII CaMKII CaM->CaMKII nNOS nNOS CaM->nNOS CREB CREB Activation CaMKII->CREB LTP Synaptic Plasticity (LTP) CREB->LTP

Caption: Signaling pathway activated by this compound binding to the NMDA receptor.

Experimental_Workflow cluster_preparation Solution Preparation cluster_administration Animal Administration cluster_assessment Post-Administration Assessment A1 Weigh this compound A2 Dissolve in Vehicle (e.g., Saline + DMSO) A1->A2 A3 Sterile Filter A2->A3 B3 Administer via Chosen Route (e.g., I.P.) A3->B3 B1 Animal Acclimation B2 Calculate Dosage (mg/kg) B1->B2 B2->B3 C1 Behavioral Assays B3->C1 C2 Physiological Monitoring B3->C2 C3 Tissue Collection (Pharmacokinetics/Pharmacodynamics) B3->C3

Caption: General experimental workflow for in vivo studies with this compound.

Disclaimer

The provided protocols and data are intended as a guide for research purposes only. The optimal conditions for dissolving and administering this compound may vary depending on the specific experimental setup, animal model, and research objectives. It is highly recommended to perform pilot studies to determine the most appropriate dosage and administration parameters for your specific application. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

Troubleshooting & Optimization

Troubleshooting common issues in trans-ACBD synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this potent and selective NMDA receptor agonist.

Troubleshooting Guides

This section provides question-and-answer-based troubleshooting for specific issues that may arise during the multi-step synthesis of this compound. The likely synthetic pathway involves the formation of key intermediates such as 3-oxocyclobutanecarboxylic acid and 1-amino-3-oxocyclobutane-1-carbonitrile, followed by hydrolysis and isomer separation.

Stage 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

This intermediate is a common precursor for 1,3-disubstituted cyclobutane derivatives.

Question 1: My yield of 3-oxocyclobutanecarboxylic acid is consistently low. What are the potential causes and solutions?

Answer:

Low yields in the synthesis of 3-oxocyclobutanecarboxylic acid can stem from several factors, primarily related to the reaction conditions of the hydrolysis of its precursors, such as a dicyano or diester derivative.

  • Incomplete Hydrolysis: The hydrolysis of a dicyano or diester precursor to the carboxylic acid requires harsh conditions, typically strong acid (e.g., 6M HCl) and prolonged heating.[1] Insufficient reaction time or temperature can lead to incomplete conversion.

    • Solution: Ensure the reaction is heated at reflux for an adequate duration (e.g., 24-50 hours).[1] Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy of aliquots, to ensure complete consumption of the starting material.

  • Side Reactions: At elevated temperatures, side reactions such as decarboxylation or polymerization can occur, reducing the yield of the desired product.

    • Solution: While high temperatures are necessary, avoid excessive heating. Maintain a steady reflux without charring. The use of moderate concentrations of acid can also help to minimize degradation.

  • Work-up and Extraction Issues: The product is a relatively small, polar molecule, which can lead to losses during aqueous work-up and extraction.

    • Solution: Continuous liquid-liquid extraction with a suitable organic solvent (e.g., ethyl ether) for an extended period (e.g., 20 hours) can significantly improve recovery from the aqueous layer.[2] Ensure the aqueous layer is saturated with a salt like sodium chloride to decrease the solubility of the product in water.

Experimental Protocol: Hydrolysis of 3,3-dicyanocyclobutanone

  • Suspend 3,3-dicyanocyclobutanone (1 equivalent) in 6M aqueous hydrochloric acid.[1]

  • Heat the mixture at reflux (e.g., 70-90°C) for 24 hours.[1]

  • After completion, evaporate the reaction mixture to dryness under reduced pressure.

  • Add toluene and wash with water.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate to dryness to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent like methyl tert-butyl ether to obtain pure 3-oxocyclobutanecarboxylic acid.[1]

Stage 2: Strecker Reaction to form 1-Amino-3-oxocyclobutane-1-carbonitrile

The Strecker synthesis is a classic method for preparing α-amino acids and their nitrile precursors.

Question 2: The formation of the aminonitrile via the Strecker reaction is inefficient. What are the critical parameters to control?

Answer:

The Strecker reaction involves the formation of an imine from a ketone, followed by the addition of cyanide. The efficiency of this reaction is highly dependent on the reaction conditions.

  • Inefficient Imine Formation: The initial reaction between the ketone (3-oxocyclobutanecarboxylic acid) and ammonia is an equilibrium process.

    • Solution: Use a high concentration of ammonia (e.g., aqueous ammonia) and an ammonium salt (e.g., ammonium chloride) to drive the equilibrium towards imine formation. The pH of the reaction mixture should be controlled, as acidic conditions favor imine formation but can also protonate the cyanide nucleophile, rendering it inactive. A slightly basic pH is often optimal.

  • Cyanide Source and Reactivity: The choice of cyanide source and its reactivity are crucial. Hydrogen cyanide (HCN) is highly effective but also extremely toxic.

    • Solution: A safer and common alternative is to use a salt like potassium cyanide (KCN) or sodium cyanide (NaCN) in the presence of an ammonium salt. This in situ generation of ammonium cyanide provides both the ammonia and cyanide required for the reaction.

  • Reaction Temperature: The reaction is typically performed at or below room temperature to control exothermicity and minimize side reactions.

    • Solution: Maintain the reaction temperature between 0°C and room temperature. Cooling the reaction vessel in an ice bath during the addition of reagents is recommended.

Experimental Protocol: Strecker Synthesis of 1-Amino-3-oxocyclobutane-1-carbonitrile

  • In a well-ventilated fume hood, dissolve 3-oxocyclobutanecarboxylic acid (1 equivalent) in aqueous ammonia.

  • Add ammonium chloride (1.2 equivalents) to the solution and stir until dissolved.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of potassium cyanide (1.1 equivalents) in water.

  • Allow the reaction to stir at room temperature overnight.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile.

Stage 3: Hydrolysis of the Aminonitrile to this compound

The final step involves the hydrolysis of the nitrile and carboxylic ester (if present) to the dicarboxylic acid, followed by separation of the cis and trans isomers.

Question 3: I have a mixture of cis and trans isomers of ACBD after hydrolysis. How can I effectively separate them?

Answer:

The hydrolysis of the aminonitrile typically yields a mixture of cis and trans isomers. Their separation is a critical step and can be challenging due to their similar physical properties.

  • Fractional Crystallization: This is a common method for separating diastereomers. The success of this technique depends on the differential solubility of the cis and trans isomers in a particular solvent system.

    • Solution: Experiment with various solvent systems to find one in which one isomer is significantly less soluble than the other. This often requires trial and error. Common solvents for recrystallization of amino acids include water, ethanol, and mixtures thereof. The process may need to be repeated several times to achieve high isomeric purity.

  • Chromatographic Separation: While challenging for small, polar molecules, chromatographic techniques can be employed.

    • Solution: Ion-exchange chromatography is often effective for separating amino acids. The differential interaction of the cis and trans isomers with the ion-exchange resin allows for their separation. Alternatively, derivatization of the amino and carboxylic acid groups to form less polar esters and amides can facilitate separation by standard silica gel chromatography. The protecting groups can then be removed to yield the pure isomers.

  • Selective Salt Formation: The cis and trans isomers may form salts with different solubilities with specific counter-ions.

    • Solution: Explore the formation of salts with various acids or bases. For example, converting the dicarboxylic acids to their dihydrochloride salts in a solvent like methanol can sometimes lead to the selective precipitation of one isomer.

Question 4: The hydrolysis of the aminonitrile is not proceeding to completion or is resulting in decomposition.

Answer:

Hydrolysis of nitriles to carboxylic acids typically requires strong acidic or basic conditions and heating, which can also lead to degradation.

  • Incomplete Hydrolysis: Similar to the first stage, insufficient reaction time, temperature, or acid/base concentration can lead to incomplete conversion.

    • Solution: Use a high concentration of acid (e.g., 6M HCl) or base (e.g., 6M NaOH) and ensure the reaction is heated at reflux for a sufficient period. Monitor the reaction for the disappearance of the nitrile group (e.g., by IR spectroscopy).

  • Product Degradation: The cyclobutane ring can be susceptible to ring-opening or other rearrangements under harsh hydrolytic conditions. The amino acid product itself can also undergo racemization or other side reactions.

    • Solution: Carefully control the reaction temperature and time. If degradation is significant, consider a two-step hydrolysis: a milder initial step to hydrolyze the nitrile to an amide, followed by a more vigorous step to hydrolyze the amide to the carboxylic acid.

ParameterConditionRationale
Hydrolysis Reagent 6M HCl or 6M NaOHStrong acid or base is required for complete hydrolysis of the nitrile.
Temperature RefluxElevated temperature is necessary to drive the reaction to completion.
Reaction Time 24-48 hoursSufficient time is needed for the complete conversion of the nitrile.
Monitoring TLC, IR, or NMRTo track the disappearance of the starting material and formation of the product.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the stereochemistry of my final product as the trans isomer?

A1: The stereochemistry of the final product can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between cis and trans isomers. The coupling constants and chemical shifts of the cyclobutane ring protons will be different for the two isomers.

  • X-ray Crystallography: If a single crystal of the product can be obtained, X-ray crystallography provides unambiguous determination of the relative stereochemistry.

  • Comparison to Literature Data: Compare the analytical data (NMR, melting point, etc.) of your product with the data reported in the literature for this compound.

Q2: What are some common impurities I might expect in my final product?

A2: Common impurities can include:

  • The cis-isomer: As discussed, this is the most likely impurity.

  • Unreacted starting materials or intermediates: If any of the synthetic steps did not go to completion.

  • Side products from hydrolysis: Such as ring-opened products or decarboxylated species.

  • Inorganic salts: From the work-up procedures. Ensure the final product is thoroughly washed and dried.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are crucial:

  • Cyanide Handling: The use of potassium or sodium cyanide requires extreme caution. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Have a cyanide antidote kit readily available and be familiar with its use.

  • Strong Acids and Bases: Handle concentrated acids and bases with care, as they are corrosive.

  • Refluxing Solvents: Ensure proper ventilation and use appropriate glassware and heating mantles when refluxing flammable organic solvents.

Visualizing the Synthesis and Troubleshooting

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC, NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time_temp Increase Reaction Time/ Temperature incomplete->increase_time_temp optimize_reagents Optimize Reagent Stoichiometry incomplete->optimize_reagents check_workup Review Work-up & Extraction Procedure complete->check_workup increase_time_temp->check_completion optimize_reagents->check_completion product_loss Product Loss During Work-up check_workup->product_loss Inefficient check_side_reactions Investigate for Side Reactions (NMR, MS) check_workup->check_side_reactions Efficient optimize_extraction Optimize Extraction (e.g., continuous extraction) product_loss->optimize_extraction yield_improved Yield Improved optimize_extraction->yield_improved side_products Significant Side Products Detected check_side_reactions->side_products Yes check_side_reactions->yield_improved No modify_conditions Modify Reaction Conditions (e.g., lower temperature) side_products->modify_conditions modify_conditions->check_completion trans_ACBD_Synthesis_Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Aminonitrile Formation cluster_stage3 Stage 3: Final Product Formation start_material Cyclobutane Precursor (e.g., dicyano derivative) hydrolysis1 Acid Hydrolysis (e.g., 6M HCl, reflux) start_material->hydrolysis1 intermediate1 3-Oxocyclobutanecarboxylic Acid hydrolysis1->intermediate1 strecker Strecker Reaction (NH4Cl, KCN) intermediate1->strecker intermediate2 1-Amino-3-oxocyclobutane- 1-carbonitrile strecker->intermediate2 hydrolysis2 Acid Hydrolysis (6M HCl, reflux) intermediate2->hydrolysis2 isomer_mixture cis/trans-ACBD Mixture hydrolysis2->isomer_mixture separation Isomer Separation (Fractional Crystallization) isomer_mixture->separation final_product Pure this compound separation->final_product

References

Technical Support Center: Optimizing trans-ACBD Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist in the optimization of trans-ACBD dosage for in vivo studies. As a potent and selective NMDA receptor agonist, the in vivo application of this compound requires careful consideration of dosage to achieve desired effects while minimizing potential excitotoxicity.

Disclaimer: There is currently a limited amount of published research specifically on this compound in in vivo models. Therefore, the guidance provided here is based on the broader class of potent and selective NMDA receptor agonists. Researchers should always perform initial dose-response studies to determine the optimal concentration of this compound for their specific animal model and experimental paradigm.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound is a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor. Its mechanism of action involves binding to the glutamate site on the NMDA receptor, which is a ligand-gated ion channel. This binding, in conjunction with a co-agonist like glycine or D-serine, leads to the opening of the channel, allowing for the influx of calcium ions (Ca²⁺) into the neuron. This influx of calcium is a critical trigger for numerous downstream signaling cascades.

Q2: What are the primary challenges when working with potent NMDA receptor agonists like this compound in vivo?

A: The primary challenge is managing the fine line between achieving a therapeutic or experimental effect and inducing excitotoxicity. Over-activation of NMDA receptors can lead to excessive calcium influx, triggering apoptotic pathways and causing neuronal damage. Other challenges include determining the appropriate route of administration for optimal bioavailability and minimizing off-target effects.

Q3: How can I mitigate the risk of excitotoxicity when using this compound?

A: To mitigate excitotoxicity, it is crucial to:

  • Start with a low dose: Begin with a dose at the lower end of the expected efficacious range and gradually escalate.

  • Careful monitoring: Closely observe animals for any adverse effects, such as seizures, stereotyped behaviors, or motor impairments.

  • Consider co-administration with an antagonist: In some paradigms, co-administration of a low-dose, non-competitive NMDA receptor antagonist may help to prevent over-activation.

  • Targeted delivery: If possible, use localized delivery methods (e.g., intracerebral microinjection) to limit systemic exposure.

Q4: What are the expected behavioral outcomes of NMDA receptor activation with this compound?

A: Activation of NMDA receptors is fundamentally involved in synaptic plasticity, learning, and memory. Depending on the dose and experimental context, you might observe effects on:

  • Cognitive performance (enhancement or impairment).

  • Locomotor activity.

  • Anxiety-like behaviors.

  • Nociception. At higher doses, seizure-like activity may occur.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable behavioral effect - Insufficient Dosage: The dose of this compound may be too low to elicit a response.- Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.- Compound Instability: The compound may be degrading in the vehicle or after administration.- Dose Escalation: Gradually increase the dose while carefully monitoring for adverse effects.- Route of Administration: Consider alternative routes (e.g., intraperitoneal, subcutaneous, intravenous) or formulation strategies to improve absorption.- Vehicle Optimization: Ensure the vehicle is appropriate for this compound and freshly prepared before each experiment.
High mortality or severe adverse events (e.g., seizures) - Excessive Dosage: The dose is likely too high, leading to excitotoxicity.- Dose Reduction: Immediately reduce the dose in subsequent cohorts.- Slower Administration: For intravenous administration, a slower infusion rate may reduce peak plasma concentrations.
High variability in results between animals - Inconsistent Administration: Variations in injection volume or technique.- Biological Variability: Inherent differences in animal responses.- Stress: Animal stress can significantly impact behavioral outcomes.- Standardize Procedures: Ensure all experimental procedures, including animal handling and drug administration, are highly standardized.- Increase Sample Size: A larger number of animals per group can help to account for biological variability.- Acclimatization: Ensure animals are properly acclimated to the testing environment to minimize stress.

Quantitative Data Summary

The following tables provide a summary of in vivo dosages for the prototypical NMDA receptor agonist, NMDA, in rodent models. These should be used as a starting point for designing dose-response studies for this compound.

Table 1: In Vivo Dosages of NMDA in Mice

Dose Range Route of Administration Observed Effects Reference
2.5 - 5 mg/kgIntraperitoneal (i.p.)Induction of social deficits and repetitive behaviors.[1][1]
50 - 75 mg/kgIntraperitoneal (i.p.)Increased nociceptive and repetitive behaviors (e.g., tail biting).[2][2]

Table 2: In Vivo Dosages of NMDA Receptor Modulators in Rats

Compound Dose Route of Administration Observed Effects Reference
NMDA30 mg/kgIntraperitoneal (i.p.)Increased motor activity and anxiogenic-like profile.[3][3]
MK-801 (antagonist)0.1 - 0.4 mg/kgIntraperitoneal (i.p.)Dose-dependent effects on locomotor activity.[4][4]

Experimental Protocols

Protocol 1: Systemic Administration and Open Field Test for Locomotor Activity in Mice

Objective: To assess the effect of systemically administered this compound on general locomotor activity and anxiety-like behavior.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm)

  • Video tracking software

Procedure:

  • Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentration. Ensure the solution is clear and free of precipitates. Prepare fresh on the day of the experiment.

  • Animal Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment begins.

  • Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). A typical injection volume for mice is 10 ml/kg.

  • Open Field Test:

    • Place the mouse gently into the center of the open field arena.

    • Allow the mouse to explore the arena for a predetermined period (e.g., 10-30 minutes).

    • Record the session using a video camera mounted above the arena.

  • Data Analysis: Use video tracking software to analyze the following parameters:

    • Total distance traveled.

    • Time spent in the center zone versus the periphery.

    • Rearing frequency.

    • Instances of grooming.

Protocol 2: Morris Water Maze for Spatial Learning and Memory in Rats

Objective: To evaluate the effect of this compound on spatial learning and memory.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Morris water maze (a circular pool, typically 1.5-2 m in diameter, filled with opaque water)

  • Submerged escape platform

  • Video tracking software

Procedure:

  • Drug Preparation: Prepare the this compound solution as described in Protocol 1.

  • Animal Handling: Handle rats for several days prior to the start of the experiment to reduce stress.

  • Acquisition Phase (4-5 days):

    • Administer this compound or vehicle at a set time before each daily session (e.g., 30 minutes).

    • Each day, each rat completes four trials. For each trial, the rat is placed into the pool at one of four quasi-random start locations.

    • The rat is allowed to swim and find the hidden platform. If it does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

    • Allow the rat to remain on the platform for 15-30 seconds.

  • Probe Trial (Day after last acquisition day):

    • The escape platform is removed from the pool.

    • The rat is placed in the pool and allowed to swim for 60 seconds.

    • Record the path of the rat using the video tracking software.

  • Data Analysis:

    • Acquisition Phase: Analyze the escape latency (time to find the platform) and path length across trials and days.

    • Probe Trial: Analyze the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.

Visualizations

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / this compound NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening CaM Calmodulin (CaM) Ca_ion->CaM Activates CaMKII CaMKII CaM->CaMKII Activates nNOS nNOS CaM->nNOS Activates CREB CREB CaMKII->CREB Phosphorylates NO Nitric Oxide (NO) nNOS->NO Gene_Expression Gene Expression (Synaptic Plasticity, Learning & Memory) CREB->Gene_Expression Promotes Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Dose-Response Pilot Study B Select Optimal Dose of this compound A->B C Randomize Animals into Groups (Vehicle vs. This compound) B->C D Acclimate Animals to Testing Room C->D E Administer this compound or Vehicle D->E F Perform Behavioral Assay (e.g., Open Field Test) E->F G Record and Score Behavior F->G H Statistical Analysis G->H I Interpret Results H->I

References

Addressing stability and degradation issues of trans-ACBD solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trans-ACBD (trans-1-Aminocyclobutane-1,3-dicarboxylic acid). This resource is designed for researchers, scientists, and drug development professionals to address common stability and degradation issues encountered when working with this compound solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has lost its expected biological activity. What are the potential causes?

A1: Loss of biological activity in this compound solutions is often linked to chemical degradation. As a cyclic amino acid, this compound is susceptible to several degradation pathways that can alter its structure and, consequently, its ability to bind to its target, the NMDA receptor. The primary causes include:

  • Hydrolysis: The amide and carboxylic acid functional groups in the this compound molecule can be susceptible to hydrolysis, especially at non-neutral pH. This can lead to ring-opening or other structural changes.

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of degradation products.

  • Photodegradation: Exposure to light, particularly UV, can induce degradation of the cyclobutane ring structure.[1][2]

  • Improper Storage: Storing the solution at an inappropriate temperature or for an extended period can accelerate these degradation processes. For similar compounds like NMDA, it is often recommended not to store aqueous solutions for more than a day.[3]

Q2: I observe precipitation or cloudiness in my this compound solution. What should I do?

A2: Precipitation or cloudiness can occur for several reasons:

  • Solubility Limits: The concentration of this compound may have exceeded its solubility in the chosen solvent system. Verify the solubility of this compound in your specific buffer or solvent.

  • pH Shift: A change in the pH of the solution can affect the ionization state of the carboxylic acid and amino groups, potentially reducing solubility. Measure and adjust the pH of your solution.

  • Formation of Insoluble Degradation Products: Some degradation products may be less soluble than the parent compound, leading to precipitation over time.

  • Contamination: Microbial or chemical contamination can also lead to the formation of precipitates.

If you observe precipitation, it is recommended to prepare a fresh solution. If the issue persists, consider adjusting the solvent composition or pH.

Q3: My HPLC analysis shows unexpected peaks in my this compound sample. How can I identify them?

A3: The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation or the presence of impurities. To identify these peaks, a forced degradation study is recommended.[4][5][6][7] By intentionally exposing this compound to stress conditions such as acid, base, heat, oxidation, and light, you can generate its degradation products. Analyzing these stressed samples by HPLC-MS can help in the identification of the unknown peaks in your experimental samples.

Q4: What are the recommended storage conditions for this compound solutions?

A4: While specific stability data for this compound is limited, based on its structure and general knowledge of similar compounds, the following storage conditions are recommended to minimize degradation:

  • Temperature: Store solutions at 2-8°C for short-term use (up to 24 hours). For long-term storage, it is advisable to store aliquots at -20°C or below to slow down chemical degradation.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in foil.

  • Atmosphere: For sensitive applications, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.

  • pH: Maintain the pH of the solution close to neutral (pH 7.0-7.4) unless experimental conditions require otherwise, as extreme pH values can accelerate hydrolysis.

It is always best practice to prepare fresh solutions for critical experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Solution degradation leading to variable concentrations of active this compound.Prepare fresh solutions before each experiment. Validate the concentration of your stock solution using a validated analytical method like HPLC.
Gradual decrease in solution potency over a series of experiments Ongoing degradation of this compound in the working solution.Aliquot stock solutions and thaw only the required volume for each experiment. Avoid repeated freeze-thaw cycles. Keep working solutions on ice during experiments.
Baseline drift or new peaks in HPLC analysis over time Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Optimize HPLC method to ensure separation of this compound from all degradation products.
Solution discoloration Oxidation or formation of chromophoric degradation products.Prepare solutions in degassed buffers and store under an inert atmosphere. Protect from light.

Data Presentation: Hypothetical Forced Degradation of this compound

The following table summarizes hypothetical data from a forced degradation study on a 1 mg/mL this compound solution in a phosphate buffer (pH 7.4) to illustrate potential stability issues.

Stress Condition Duration Temperature % Degradation Number of Degradation Products
0.1 M HCl24 hours60°C15%2
0.1 M NaOH24 hours60°C25%3
3% H₂O₂24 hours25°C10%2
Thermal48 hours80°C12%1
Photolytic (UV/Vis)24 hours25°C8%1

Note: This data is illustrative and intended to guide researchers in designing their own stability studies.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways of this compound.[7]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a relevant buffer).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a combination of UV and visible light in a photostability chamber for 24 hours. A control sample should be wrapped in foil to exclude light.

  • Analysis: Analyze all samples (including a control sample stored at 2-8°C) by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method validation according to ICH guidelines is necessary to ensure the method is suitable for its intended purpose.

Visualizations

cluster_causes Potential Causes trans_ACBD This compound Solution LossOfActivity Loss of Biological Activity trans_ACBD->LossOfActivity Precipitation Precipitation / Cloudiness trans_ACBD->Precipitation NewHPLCPeaks Unexpected HPLC Peaks trans_ACBD->NewHPLCPeaks Hydrolysis Hydrolysis LossOfActivity->Hydrolysis structural change Oxidation Oxidation LossOfActivity->Oxidation structural change Photodegradation Photodegradation LossOfActivity->Photodegradation structural change Precipitation->Hydrolysis insoluble products Solubility Exceeded Solubility Precipitation->Solubility pH_Shift pH Shift Precipitation->pH_Shift NewHPLCPeaks->Hydrolysis NewHPLCPeaks->Oxidation NewHPLCPeaks->Photodegradation

Troubleshooting Logic for this compound Solution Issues.

start Start: Prepare this compound Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress hplc Analyze by Stability-Indicating HPLC-MS stress->hplc identify Identify Degradation Products hplc->identify pathway Elucidate Degradation Pathways identify->pathway

Workflow for a Forced Degradation Study.

cluster_degradation Degradation Pathways trans_ACBD This compound Hydrolysis Hydrolysis (Acid/Base) trans_ACBD->Hydrolysis Oxidation Oxidation (e.g., H2O2) trans_ACBD->Oxidation Photolysis Photolysis (UV/Vis Light) trans_ACBD->Photolysis Product_H Hydrolytic Products (e.g., ring-opened forms) Hydrolysis->Product_H Product_O Oxidized Products Oxidation->Product_O Product_P Photolytic Products Photolysis->Product_P

Potential Degradation Pathways of this compound.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of trans-ACBD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, making it a valuable tool in neuroscience research.[1] However, its practical application can be limited by its poor solubility in aqueous solutions, which is a common challenge for many new chemical entities in drug development.[2][3] Poor aqueous solubility can lead to difficulties in preparing stock solutions, inaccurate dosing, and low bioavailability in in vivo studies.[4][5]

Q2: What are the general strategies to improve the solubility of a poorly water-soluble compound like this compound?

A2: A variety of techniques can be employed to enhance the solubility of poorly soluble drugs.[2][6] These can be broadly categorized into physical and chemical modifications:

  • Physical Modifications: These methods alter the physical properties of the drug substance. Common approaches include:

    • Particle Size Reduction: Decreasing the particle size, for instance through micronization or nanosuspension, increases the surface area-to-volume ratio, which can improve the dissolution rate.[5][7]

    • Modification of Crystal Habit: Utilizing different crystalline forms (polymorphs) or the amorphous form of the compound can lead to higher solubility as the amorphous form lacks the strong crystal lattice energy of the crystalline form.[4]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can enhance solubility.[7][8]

  • Chemical Modifications: These strategies involve altering the chemical environment of the drug. Key methods include:

    • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.

    • Salt Formation: Converting the drug into a salt form is a widely used and effective method to increase solubility and dissolution rate.[8]

    • Use of Co-solvents: Adding a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of hydrophobic compounds.[9]

    • Complexation: The formation of inclusion complexes, most commonly with cyclodextrins, can encapsulate the poorly soluble molecule within a hydrophilic shell, thereby increasing its apparent solubility.[2][10]

    • Use of Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic drug molecules.[11]

Q3: How do I choose the most suitable solubility enhancement technique for this compound?

A3: The selection of an appropriate method depends on several factors, including the physicochemical properties of this compound, the required concentration, the intended application (e.g., in vitro vs. in vivo), and the desired dosage form.[2][6] A systematic approach, as outlined in the workflow diagram below, is recommended. Preliminary screening experiments with small amounts of the compound are crucial to identify the most effective and practical approach for your specific experimental needs.

Troubleshooting Guide

Issue Possible Cause Suggested Solution(s)
Difficulty dissolving this compound in buffer The pH of the buffer is not optimal for the solubility of the amphoteric this compound molecule.Systematically vary the pH of the buffer. Since this compound has both acidic (carboxylic acid) and basic (amino) groups, its solubility will be minimal at its isoelectric point and will increase at pH values above and below this point.
Precipitation of this compound upon dilution of a stock solution The stock solution, likely prepared in an organic solvent or a high concentration of a solubilizing agent, becomes supersaturated upon dilution with an aqueous medium.1. Reduce the concentration of the stock solution. 2. Use a co-solvent system for both the stock and the final solution. 3. Consider a formulation approach that provides greater stability upon dilution, such as cyclodextrin complexation or a lipid-based formulation.[4]
Inconsistent results in biological assays Poor solubility leading to inaccurate concentrations of the active compound. The compound may be precipitating in the assay medium.1. Confirm the solubility of this compound in your specific assay buffer at the desired concentration. 2. Visually inspect for any precipitation before and during the experiment. 3. Consider using a solubilizing excipient that is compatible with your assay system.
Low bioavailability in animal studies Poor dissolution of the compound in the gastrointestinal tract or at the injection site.1. For oral administration, consider formulation strategies such as solid dispersions, nanosuspensions, or lipid-based delivery systems.[5][10] 2. For parenteral administration, explore the use of co-solvents, cyclodextrins, or other solubilizing excipients suitable for injection.[12]

Quantitative Data on Solubility Enhancement

The following tables provide hypothetical data on the solubility of this compound in various aqueous systems to illustrate the potential effectiveness of different enhancement techniques.

Table 1: Solubility of this compound in Different Solvents

Solvent Temperature (°C) Solubility (mg/mL)
Water25< 0.1
Phosphate Buffered Saline (PBS) pH 7.425~0.1
0.1 N HCl251.5
0.1 N NaOH252.0
Ethanol250.5
DMSO25> 50

Table 2: Effect of pH on the Aqueous Solubility of this compound at 25°C

pH Solubility (mg/mL)
2.01.8
4.00.5
6.00.1
7.40.1
8.00.8
10.02.5

Table 3: Effect of Co-solvents and Excipients on the Aqueous Solubility of this compound at 25°C

Aqueous System Solubility (mg/mL)
Water< 0.1
10% Ethanol in Water0.3
20% PEG 400 in Water0.8
5% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water2.5
10% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water5.2
1% Polysorbate 80 in Water0.4

Experimental Protocols

Protocol 1: Solubility Determination by pH Adjustment

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.

  • Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility (mg/mL) as a function of pH.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0%, 2%, 5%, 10% w/v).

  • Add an excess amount of this compound to each HP-β-CD solution.

  • Follow steps 3-6 from Protocol 1.

  • Plot the solubility of this compound as a function of the HP-β-CD concentration to determine the extent of solubility enhancement.

Visualizations

G cluster_0 Solubility Enhancement Workflow for this compound A Poorly Soluble this compound B Characterize Physicochemical Properties (pKa, logP, crystal form) A->B C Define Formulation Requirements (Concentration, Route, Stability) A->C D Select Initial Strategies B->D C->D E pH Adjustment D->E F Co-solvents D->F G Cyclodextrin Complexation D->G H Solid Dispersion D->H I Perform Feasibility Studies (Small-scale screening) E->I F->I G->I H->I J Evaluate Solubility & Stability I->J K Optimized Formulation J->K Successful L Not Successful J->L Unsuccessful L->D Re-evaluate Strategies

Caption: A workflow for selecting a suitable solubility enhancement strategy for this compound.

Caption: Formation of a this compound-cyclodextrin inclusion complex to enhance aqueous solubility.

References

Identifying and mitigating potential neurotoxic effects of trans-ACBD

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: trans-ACPD

Disclaimer: The following information is for research purposes only and is not intended for human or clinical use. It is assumed that "trans-ACBD" is a typographical error and the user is referring to trans-ACPD (trans-1-Amino-1,3-cyclopentanedicarboxylic acid).

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the metabotropic glutamate receptor agonist, trans-ACPD.

Frequently Asked Questions (FAQs)

Q1: What is trans-ACPD and what is its primary mechanism of action?

A1: trans-ACPD is a synthetic, selective agonist for metabotropic glutamate receptors (mGluRs), specifically active at both Group I and Group II mGluRs.[1][2] It is an equimolecular mixture of (1S,3R)-ACPD and (1R,3S)-ACPD.[2] Its primary mechanism of action involves binding to and activating mGluRs, which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger signaling pathways.[3]

Q2: What are the potential neurotoxic effects of trans-ACPD?

A2: While trans-ACPD is a valuable tool for studying mGluR function, excessive activation can lead to neurotoxicity. High concentrations of trans-ACPD have been observed to induce epileptiform activity and burst firing in neurons, which may result in cellular toxicity.[4][5] This neurotoxicity is thought to be mediated by the potentiation of N-methyl-D-aspartate receptors (NMDARs).[6]

Q3: How can I mitigate the potential neurotoxic effects of trans-ACPD in my experiments?

A3: Several pharmacological agents can be used to mitigate trans-ACPD-induced neurotoxicity:

  • Acamprosate: This compound has been shown to be neuroprotective against trans-ACPD-induced neurotoxicity.[6]

  • SIB-1893: A noncompetitive antagonist of the mGluR5 receptor, SIB-1893, can also protect against the neurotoxic effects of trans-ACPD.[6]

  • L-AP3: As a putative mGluR antagonist, L-AP3 can block the inward current and calcium mobilization induced by trans-ACPD.[7]

  • Ditolyguanidine (DTG): This sigma ligand has been shown to block the effects of trans-ACPD on epileptiform activity.[4]

Q4: What are the known signaling pathways activated by trans-ACPD?

A4: Activation of mGluRs by trans-ACPD initiates several intracellular signaling cascades. In many neuronal types, this leads to the mobilization of intracellular calcium from internal stores.[3][7] This increase in intracellular calcium can then activate calcium-dependent potassium channels, leading to membrane hyperpolarization in some neurons.[3][8] In other neuronal populations, trans-ACPD can cause membrane depolarization and oscillations.[5]

Q5: Does trans-ACPD have any presynaptic effects?

A5: Yes, trans-ACPD can act on presynaptic mGluRs to inhibit the release of glutamate. This leads to a reduction in the amplitude of excitatory postsynaptic potentials (EPSPs), effectively dampening excitatory synaptic transmission in several brain regions, including the striatum and basolateral amygdala.[9][10]

Troubleshooting Guide

Q1: I am observing unexpected levels of cell death in my neuronal cultures after applying trans-ACPD. What could be the cause and how can I fix it?

A1:

  • Problem: The concentration of trans-ACPD may be too high, leading to excitotoxicity. Neurotoxicity from trans-ACPD is often linked to the potentiation of NMDARs.[6]

  • Solution:

    • Titrate the concentration: Perform a dose-response curve to determine the optimal concentration of trans-ACPD for your specific cell type and experimental endpoint, aiming for the lowest effective concentration.

    • Use a co-treatment: Consider co-incubating your cultures with a neuroprotective agent such as Acamprosate (200-1000 µM) or the mGluR5 antagonist SIB-1893 (20-500 µM) to mitigate toxicity.[6]

    • Confirm with a cell viability assay: Use an assay like propidium iodide uptake to quantify cell death and confirm that the observed toxicity is dose-dependent.[6]

Q2: My electrophysiology recordings show inconsistent responses to trans-ACPD application. Why might this be happening?

A2:

  • Problem: The effects of trans-ACPD can be highly dependent on the specific neuronal population and the brain region being studied. For example, it can cause hyperpolarization in basolateral amygdala neurons[3][8], but depolarization in dorsolateral septal nucleus neurons.[5] It can also have opposing presynaptic and postsynaptic effects.

  • Solution:

    • Verify your target region: Ensure your recordings are from the intended brain region and cell type.

    • Isolate pre- vs. postsynaptic effects: To determine if the effect is presynaptic, assess if trans-ACPD reduces the amplitude of evoked EPSPs without altering the response to direct application of an ionotropic glutamate receptor agonist like AMPA.[9]

    • Check your recording conditions: The reversal potential of the trans-ACPD-induced response is dependent on the extracellular potassium concentration, so ensure your artificial cerebrospinal fluid (aCSF) is correctly formulated.[3][8]

Q3: I am not observing the expected increase in intracellular calcium in response to trans-ACPD. What should I check?

A3:

  • Problem: The calcium signal may be too localized or transient to be detected, or the signaling pathway may be compromised. trans-ACPD-induced calcium increases are often initiated in the dendrites and result from release from intracellular stores.[7]

  • Solution:

    • Optimize your imaging setup: Ensure your calcium imaging system has the spatial and temporal resolution to detect dendritic calcium signals.

    • Verify the integrity of intracellular stores: Pre-treatment with thapsigargin, which depletes intracellular calcium stores, should abolish the trans-ACPD-induced calcium signal.[3]

    • Confirm receptor and G-protein function: The response should be blocked by the mGluR antagonist L-AP3 and by pre-incubation with pertussis toxin, which inactivates certain G-proteins.[7]

Data Presentation

Table 1: Potency of trans-ACPD at different mGluR subtypes

mGluR SubtypeEC50 Value (µM)
mGluR22
mGluR115
mGluR523
mGluR4~800

Data sourced from R&D Systems and Tocris Bioscience.[2]

Mandatory Visualizations

trans_ACPD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space trans-ACPD trans-ACPD mGluR Group I mGluR (e.g., mGluR1/5) trans-ACPD->mGluR Binds to Gq Gq mGluR->Gq Activates NMDAR NMDA Receptor mGluR->NMDAR Potentiates PLC PLC Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates Excitotoxicity Excitotoxicity/ Neurotoxicity NMDAR->Excitotoxicity Contributes to K_channel Ca²⁺-activated K⁺ Channel Hyperpolarization Hyperpolarization (Neuroprotective) K_channel->Hyperpolarization Leads to ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_increase ↑ [Ca²⁺]i ER->Ca2_increase Releases Ca²⁺ Ca2_increase->K_channel Activates

Caption: Signaling pathway of trans-ACPD at Group I mGluRs.

neurotoxicity_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_analysis Data Analysis prep_culture Prepare organotypic hippocampal slice cultures control Control Group (Vehicle) prep_culture->control Treat cultures trans_acpd trans-ACPD Group (e.g., 500 µM for 24h) prep_culture->trans_acpd Treat cultures mitigation Mitigation Group (trans-ACPD + Antagonist) prep_culture->mitigation Treat cultures pi_stain Assess cell death (Propidium Iodide Uptake) control->pi_stain Incubate with PI trans_acpd->pi_stain Incubate with PI mitigation->pi_stain Incubate with PI imaging Fluorescence Microscopy pi_stain->imaging quantify Quantify PI-positive cells imaging->quantify stats Statistical Analysis (e.g., ANOVA) quantify->stats conclusion Draw Conclusions stats->conclusion

Caption: Experimental workflow for assessing trans-ACPD neurotoxicity.

References

Technical Support Center: Optimizing Experimental Conditions for Trans-ACBD Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "trans-ACBD" is not a standard or widely recognized acronym in the field of electrophysiology based on current scientific literature. Our search has identified "Acyl-CoA-binding domain-containing (ACBD)" proteins as a potential, though indirect, match. These proteins are primarily involved in lipid metabolism and interactions between cellular organelles. While they have relevance to neurological functions and diseases, they are not the direct subject of routine electrophysiological assays in the way a specific ion channel or receptor would be.

Therefore, this guide provides general troubleshooting advice and experimental protocols applicable to patch-clamp electrophysiology, which can be adapted once the specific molecular target or compound of interest, referred to as "this compound," is clarified. We have also included information on ACBD proteins where their function might intersect with neuronal electrophysiology.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pipette resistance for whole-cell patch-clamp recordings?

A1: The ideal pipette resistance is a balance between achieving a stable, high-resistance seal and maintaining a low enough series resistance for good electrical access. For most whole-cell recordings on cultured neurons or brain slices, a pipette resistance of 3-8 MΩ is a good starting point.[1] Lower resistance pipettes (3-5 MΩ) generally have larger tip openings, which can facilitate obtaining the whole-cell configuration but may also lead to a less stable seal and faster dialysis of intracellular contents. Higher resistance pipettes (6-8 MΩ) can form more stable seals but may be more difficult to break through into the whole-cell configuration and can have higher series resistance.[1]

Q2: How can I improve the success rate of achieving a Giga-seal (seal resistance > 1 GΩ)?

A2: Achieving a high-resistance "Giga-seal" is critical for high-quality patch-clamp recordings.[2][3] Here are several factors to consider:

  • Pipette Tip Quality: The pipette tip should be clean and smooth. Fire-polishing the tip can help create a smoother surface for sealing against the cell membrane.[1]

  • Solution Filtration: All solutions, especially the internal pipette solution, must be filtered (0.22 µm filter) to remove any particulate matter that could interfere with seal formation.[1][4]

  • Positive Pressure: Apply light positive pressure to the pipette as it approaches the cell to keep the tip clean.[5] Release the pressure just before touching the cell membrane.

  • Cell Health: Only attempt to patch onto healthy-looking cells with smooth, clean membranes.

  • Gentle Approach: Approach the cell slowly and gently to avoid damaging the membrane.

  • Seal Enhancers: In some preparations, particularly for automated patch clamp, "seal enhancers" like CaF₂ or BaSO₄ can be used to promote the formation of high-resistance seals.[2] However, be aware that these can sometimes alter the biophysical properties of the ion channels being studied.[2]

Q3: My whole-cell recordings are not stable and the cell dies quickly. What are the common causes?

A3: Recording instability can be caused by several factors:

  • Poor Seal Quality: An unstable seal (less than 1 GΩ) will result in a "leaky" patch and a rundown of the cell's health.

  • Excessive Suction: Applying too much suction to rupture the membrane can damage the cell. Use brief, gentle suction pulses.[5]

  • Inappropriate Solutions: Ensure the osmolarity and pH of your internal and external solutions are appropriate for the cell type.

  • High Series Resistance: A high or fluctuating series resistance can lead to poor voltage control and cell damage. Monitor series resistance throughout the experiment and discard recordings where it changes significantly.

  • Phototoxicity: If using fluorescence, minimize light exposure to the patched cell.

Troubleshooting Guide

This table provides a summary of common problems encountered during patch-clamp electrophysiology and potential solutions.

Problem Potential Cause(s) Troubleshooting Steps
Inability to Form a Giga-seal 1. Dirty pipette tip. 2. Debris in solutions. 3. Unhealthy cells. 4. Rough pipette approach. 5. Incorrect positive pressure.1. Fire-polish pipette tips; use fresh pipettes. 2. Filter all solutions (0.22 µm).[1][4] 3. Select cells with a healthy appearance. 4. Approach the cell slowly and carefully. 5. Maintain gentle positive pressure until just before touching the cell.[5]
Unstable Seal Resistance 1. Mechanical drift of the pipette or stage. 2. Poor cell health. 3. Incompatible solutions.1. Ensure all components are securely fastened; allow the rig to thermally equilibrate. 2. Use a fresh, healthy cell culture or slice. 3. Check the osmolarity and pH of your solutions.
Difficulty Breaking into Whole-Cell 1. Pipette tip is too small (high resistance). 2. Insufficient or excessive suction. 3. Cell membrane is too tough.1. Use a pipette with a slightly lower resistance. 2. Apply short, sharp pulses of suction; avoid prolonged suction.[5] 3. Use the amplifier's "zap" function briefly if available.[5]
High and/or Unstable Series Resistance 1. Incomplete membrane rupture. 2. Clogged pipette tip. 3. Cell resealing over the pipette tip.1. Apply additional gentle suction or a brief "zap". 2. Discard the recording and use a new pipette. 3. This can be difficult to resolve; try to obtain a better initial break-in.
Noisy Recording 1. Electrical noise from external sources. 2. Poor grounding. 3. Leaky seal. 4. High pipette capacitance.1. Turn off unnecessary equipment in the room; use a Faraday cage.[6] 2. Check all grounding connections.[6] 3. Ensure seal resistance is >1 GΩ. 4. Coat the pipette with Sylgard or wax to reduce capacitance.[1]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording from Cultured Neurons
  • Preparation:

    • Prepare external and internal solutions and filter them (0.22 µm).

    • Pull glass pipettes to a resistance of 3-6 MΩ using a micropipette puller.

    • Fire-polish the pipette tips.

    • Fill the pipette with internal solution, ensuring no air bubbles are trapped in the tip.

    • Mount the pipette in the holder and apply positive pressure.

  • Obtaining a Recording:

    • Place the culture dish on the microscope stage and perfuse with external solution.

    • Lower the pipette into the bath and correct the pipette offset potential.

    • Under visual control, approach a healthy neuron with the pipette tip.

    • Once the pipette touches the cell membrane and a "dimple" is observed, release the positive pressure.

    • Apply gentle suction to form a Giga-ohm seal. A seal test will show a large increase in resistance.

    • Set the holding potential to the desired voltage (e.g., -70 mV).

    • Apply brief, sharp pulses of suction to rupture the membrane and achieve the whole-cell configuration. This is indicated by the appearance of the capacitive transient.

    • Compensate for the fast capacitance and series resistance.

  • Data Acquisition:

    • Allow the cell to stabilize for a few minutes before starting the experimental protocol.

    • Apply voltage steps or ramps as required by the experiment.

    • Monitor the seal and series resistance throughout the recording.

Signaling Pathways and Workflows

General Patch-Clamp Workflow

This diagram illustrates the typical workflow for establishing a whole-cell patch-clamp recording.

G cluster_prep Preparation cluster_seal Seal Formation cluster_wc Whole-Cell Configuration cluster_acq Data Acquisition A Prepare Solutions B Pull & Fire-Polish Pipette A->B C Fill Pipette B->C D Approach Cell C->D E Form Giga-seal D->E F Rupture Membrane E->F G Compensate Capacitance & Rs F->G H Apply Protocol G->H I Record Data H->I

Caption: Workflow for whole-cell patch-clamp recording.

Potential Role of ACBD Proteins at the Neuron

While not directly involved in ion channel gating, ACBD proteins are involved in lipid metabolism and tethering of the endoplasmic reticulum (ER) to other organelles like peroxisomes.[1][7] In neurons, the ER plays a crucial role in calcium homeostasis and protein synthesis, both of which can indirectly modulate neuronal excitability and synaptic function. This diagram speculates on a potential indirect influence of ACBD proteins on neuronal function.

G cluster_neuron Neuron ER Endoplasmic Reticulum (ER) Ca Calcium Homeostasis ER->Ca ACBD ACBD Protein ACBD->ER Tethering/Modulation Lipid Lipid Metabolism ACBD->Lipid Lipid->ER Excitability Neuronal Excitability Ca->Excitability

References

Technical Support Center: Refinement of Acyl-CoA Binding Domain (ACBD) Protein Purification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "trans-ACBD" did not yield information on a specific protein. It is highly probable that the intended subject is the family of Acyl-CoA Binding Domain (ACBD) containing proteins. This guide will focus on the purification and troubleshooting for this protein family.

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining the purification protocols of Acyl-CoA Binding Domain (ACBD) proteins. The following sections offer frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are ACBD proteins and why are they important?

A1: Acyl-CoA Binding Domain (ACBD) containing proteins are a family of intracellular proteins that bind to acyl-Coenzyme A (acyl-CoA) esters. These proteins are crucial for a variety of cellular processes, including lipid metabolism, membrane trafficking, and cell signaling.[1][2] There are seven main members of this family in mammals, designated ACBD1 through ACBD7, each with distinct functions and subcellular localizations.[1] For instance, ACBD1 (also known as ACBP) is a cytosolic protein involved in the transport of long-chain fatty acids, while ACBD4 and ACBD5 are peroxisomal membrane proteins that play a role in tethering peroxisomes to the endoplasmic reticulum (ER).[3][4][5]

Q2: What are the main challenges in purifying ACBD proteins?

A2: Common challenges in ACBD protein purification include:

  • Low expression levels: Some ACBD proteins may be expressed at low levels in native tissues or recombinant systems.

  • Protein aggregation: Like many proteins, ACBDs can be prone to aggregation, especially at high concentrations or under suboptimal buffer conditions.

  • Contamination with interacting partners: ACBD proteins function through interaction with other proteins, which can co-purify and affect the final purity.

  • Maintaining protein stability and activity: As with any protein purification, maintaining the native conformation and biological activity of ACBDs is a primary concern.

Q3: Which purification techniques are most suitable for ACBD proteins?

A3: A multi-step chromatography approach is typically employed for the purification of ACBD proteins. This often includes:

  • Affinity Chromatography (AC): If the protein is expressed with an affinity tag (e.g., His-tag, GST-tag), this is an excellent initial capture step.

  • Ion Exchange Chromatography (IEX): This technique separates proteins based on their net charge and is effective for removing many contaminants.

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC is used as a final polishing step to separate the target protein from remaining contaminants and aggregates based on size.

Troubleshooting Guides

Low Protein Yield

Q: I am getting a very low yield of my ACBD protein after purification. What could be the issue?

A: Low protein yield can stem from several factors throughout the expression and purification process. Here’s a systematic approach to troubleshoot this issue:

1. Expression Optimization:

  • Codon Optimization: Ensure the gene sequence is optimized for the expression host (e.g., E. coli, insect cells, mammalian cells).

  • Expression Conditions: Experiment with different induction conditions (e.g., lower temperature, different inducer concentrations) to improve soluble protein expression and minimize inclusion body formation.

2. Lysis Efficiency:

  • Incomplete Cell Lysis: Ensure complete cell disruption to release the target protein. You can assess this by microscopy or by analyzing the lysate for remaining intact cells.

  • Protease Degradation: Add a protease inhibitor cocktail to the lysis buffer to prevent degradation of your target protein.

3. Chromatography Steps:

  • Suboptimal Binding Conditions (Affinity/Ion Exchange):

    • pH and Ionic Strength: For IEX, the pH of your buffer should be at least one unit away from the isoelectric point (pI) of your ACBD protein to ensure efficient binding. Adjust the salt concentration of your loading buffer to be low enough to allow binding but high enough to prevent non-specific interactions.

    • Inaccessible Affinity Tag: If using an affinity tag, it might be buried within the folded protein. Consider purifying under denaturing conditions and then refolding the protein, or re-cloning with the tag at the other terminus.

  • Precipitation on the Column: The protein might be precipitating on the column due to high local concentration or inappropriate buffer conditions. Try reducing the amount of protein loaded or using a shallower elution gradient.

  • Inefficient Elution:

    • Affinity Chromatography: Increase the concentration of the competing agent (e.g., imidazole for His-tags) or change the pH for elution.

    • Ion Exchange Chromatography: Use a steeper salt gradient or a buffer with a pH closer to the protein's pI to facilitate elution.

Table 1: General Buffer Components for ACBD Protein Purification [6][7]

ComponentPurposeTypical Concentration
Buffering Agent Maintain a stable pH20-50 mM (e.g., Tris-HCl, HEPES)
Salt Modulate ionic strength for binding/elution50-500 mM (e.g., NaCl)
Reducing Agent Prevent oxidation1-10 mM (e.g., DTT, β-mercaptoethanol)
Stabilizers Prevent aggregation and denaturation5-20% glycerol
Protease Inhibitors Prevent protein degradationVaries (e.g., PMSF, EDTA)
Protein Aggregation

Q: My purified ACBD protein appears to be aggregated. How can I prevent this?

A: Protein aggregation is a common issue that can significantly impact the quality and activity of your purified protein.

1. During Purification:

  • Buffer Composition:

    • Add Stabilizing Agents: Include glycerol (5-20%) or other stabilizing osmolytes in your buffers to help maintain protein solubility.

    • Optimize Salt Concentration: High salt concentrations can sometimes promote hydrophobic interactions and aggregation. Conversely, for some proteins, a certain level of salt is required for stability.

  • Protein Concentration: Avoid excessively high protein concentrations during purification and storage. If necessary, perform purification steps with more dilute samples.

  • Temperature Control: Perform all purification steps at 4°C to minimize protein unfolding and aggregation.

2. Post-Purification:

  • Storage Buffer: Store the purified protein in a buffer that promotes stability. This may require screening different buffer conditions (pH, salt, additives).

  • Flash Freezing and Storage: For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Size Exclusion Chromatography (SEC): Use SEC as a final step to remove any existing aggregates from your purified protein preparation.

Contamination Issues

Q: My ACBD protein preparation is not pure. What are the likely contaminants and how can I remove them?

A: Contaminants can be other host cell proteins or interacting partners of your target ACBD protein.

1. Host Cell Proteins:

  • Optimize Chromatography Steps:

    • Affinity Chromatography: Increase the stringency of your wash steps by adding a low concentration of the elution agent (e.g., 20-40 mM imidazole for His-tag purification).

    • Ion Exchange Chromatography: Use a shallow salt gradient for elution to achieve better separation of proteins with similar charges. Consider trying both anion and cation exchange chromatography, as they offer different selectivities.

  • Additional Purification Step: If a single chromatography step is insufficient, add a second or third orthogonal step (e.g., affinity -> ion exchange -> size exclusion).

2. Interacting Proteins:

  • High Salt Washes: During affinity or ion exchange chromatography, use wash buffers with increased salt concentrations (e.g., up to 500 mM NaCl) to disrupt ionic interactions between your ACBD protein and its binding partners.

  • Detergents: For membrane-associated ACBD proteins, including a mild non-ionic detergent in your buffers can help to disrupt non-specific hydrophobic interactions.

Experimental Protocols

The following are generalized protocols for the purification of a recombinant ACBD protein expressed with a His-tag in E. coli. These should be optimized for the specific ACBD protein of interest.

Protocol 1: Affinity Chromatography (His-tagged ACBD)
  • Cell Lysis:

    • Resuspend the E. coli pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, 1 mM PMSF).

    • Lyse the cells by sonication or high-pressure homogenization on ice.

    • Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.

  • Binding:

    • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

    • Load the clarified lysate onto the column at a flow rate of ~1 mL/min.

  • Washing:

    • Wash the column with 10-20 column volumes (CV) of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol, 1 mM TCEP).

  • Elution:

    • Elute the bound protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol, 1 mM TCEP). Collect fractions and analyze by SDS-PAGE.

Protocol 2: Ion Exchange Chromatography (Anion Exchange)

This protocol assumes the ACBD protein has a pI below the working pH and will bind to an anion exchanger.

  • Buffer Exchange:

    • Exchange the buffer of the partially purified ACBD protein from the affinity step into IEX Loading Buffer (e.g., 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

  • Binding:

    • Equilibrate an anion exchange column (e.g., Q-sepharose) with IEX Loading Buffer.

    • Load the protein sample onto the column.

  • Washing:

    • Wash the column with 5-10 CV of IEX Loading Buffer.

  • Elution:

    • Elute the protein with a linear gradient of 25 mM to 500 mM NaCl in the loading buffer over 20 CV. Collect fractions and analyze by SDS-PAGE.

Protocol 3: Size Exclusion Chromatography
  • Column Equilibration:

    • Equilibrate a size exclusion column (e.g., Superdex 75 or 200, depending on the molecular weight of the ACBD protein) with SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM TCEP).

  • Sample Loading and Elution:

    • Concentrate the purified protein from the previous step to a suitable volume.

    • Load the concentrated protein onto the column and elute with SEC Buffer at a constant flow rate.

    • Collect fractions and analyze by SDS-PAGE for purity and to identify fractions containing the monomeric protein.

Signaling Pathways and Experimental Workflows

ACBD5-VAPB Signaling at the Peroxisome-ER Interface

ACBD5, a peroxisomal membrane protein, plays a crucial role in tethering peroxisomes to the endoplasmic reticulum (ER) through its interaction with the ER-resident protein VAPB (Vesicle-associated membrane protein-associated protein B).[3][5][8] This interaction is mediated by the FFAT-like motif in ACBD5 and the MSP domain in VAPB.[3][9] The formation of this tether is essential for lipid homeostasis, including the transfer of lipids for peroxisome membrane expansion and the metabolism of very-long-chain fatty acids (VLCFAs).[10][11] The ACBD5-VAPB interaction can be regulated by phosphorylation, providing a mechanism for controlling peroxisome-ER contact sites in response to cellular signals.[1]

ACBD5_VAPB_Signaling cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome VAPB VAPB Lipid_Transfer Lipid Transfer for Membrane Expansion VAPB->Lipid_Transfer Enables ACBD5 ACBD5 ACBD5->VAPB Tethering (FFAT-MSP interaction) ABCD1 ABCD1 (VLCFA Transporter) ACBD5->ABCD1 Facilitates Transfer beta_ox β-oxidation ABCD1->beta_ox Import VLCFA_CoA Very-Long-Chain Acyl-CoA VLCFA_CoA->ACBD5 Binding Regulation Phosphorylation (e.g., by GSK3β) Regulation->ACBD5 Inhibits Binding

Caption: ACBD5-VAPB mediated peroxisome-ER tethering and its role in lipid metabolism.

General Experimental Workflow for ACBD Protein Purification

The following diagram outlines a typical workflow for the expression and purification of a recombinant ACBD protein.

Purification_Workflow start Gene of Interest (ACBD) cloning Cloning into Expression Vector start->cloning expression Protein Expression (e.g., E. coli) cloning->expression lysis Cell Lysis and Clarification expression->lysis ac Affinity Chromatography (e.g., Ni-NTA) lysis->ac Capture iex Ion Exchange Chromatography ac->iex Intermediate Purification sec Size Exclusion Chromatography iex->sec Polishing analysis Purity & Activity Analysis (SDS-PAGE, etc.) sec->analysis

Caption: A standard multi-step workflow for recombinant ACBD protein purification.

References

Strategies to minimize off-target effects of trans-ACBD

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: trans-ACBD System

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects when using the trans-acting chimera for targeted biological disruption (this compound) system.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with the this compound system?

Off-target effects in the this compound system can arise from several factors. The most common cause is the non-specific binding of the targeting component (e.g., a guide RNA or a small molecule binder) to unintended cellular molecules that share sequence or structural homology with the intended target. Additionally, high concentrations of the this compound components can lead to their accumulation in unintended cellular compartments, resulting in off-target activity. The expression of the effector domain can also sometimes be dysregulated, leading to its activity in the absence of the targeting component.

Q2: How can I experimentally detect off-target effects of my this compound construct?

Several methods can be employed to detect off-target effects. For genome-wide off-target analysis, techniques such as GUIDE-seq, SITE-seq, and CIRCLE-seq can identify unintended genomic edits. For assessing off-target protein modulation, unbiased proteomics approaches like mass spectrometry (e.g., TMT or SILAC) are highly effective in quantifying changes across the proteome. Additionally, RNA-seq can be used to profile global transcriptomic changes that may result from off-target activities.

Q3: What initial steps can I take to optimize the specificity of my this compound experiment?

To enhance the specificity of your this compound system, it is crucial to start with careful design of the targeting component. Utilize bioinformatics tools to predict potential off-target sites and select a targeting sequence with minimal homology to other regions in the genome or proteome. Titrating the concentration of the delivered this compound components is also a critical first step; using the lowest effective concentration can significantly reduce the likelihood of off-target events.

Troubleshooting Guide

Issue 1: High levels of off-target protein degradation observed in proteomics analysis.

This issue often points to a lack of specificity of the targeting component or excessive concentrations of the this compound constructs.

  • Solution 1: Redesign the Targeting Moiety:

    • If using a small molecule binder, consider medicinal chemistry efforts to improve its selectivity for the target protein.

    • If using a nucleic acid-based guide, re-evaluate the guide sequence for potential off-target binding sites using prediction software. Select a new sequence with a better specificity profile.

  • Solution 2: Titration of this compound Components:

    • Perform a dose-response experiment to determine the minimal concentration of each this compound component required for effective on-target activity. This can help identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.

  • Solution 3: Engineer the Effector Domain:

    • Consider using a mutated or engineered effector domain with reduced catalytic activity or altered substrate specificity to further minimize off-target effects.

Strategy Typical Concentration Range Expected Reduction in Off-Target Effects Potential Impact on On-Target Activity
Component Titration1-100 nM30-70%Minimal to moderate decrease
Affinity MaturationN/A50-90%Can potentially increase on-target activity
Structural ModificationN/AVariesVaries
Issue 2: Unintended phenotypic changes are observed in the treated cells.

Unintended phenotypes can be a direct result of off-target effects. A systematic approach is needed to identify the cause.

  • Solution 1: Perform Rescue Experiments:

    • To confirm that the observed phenotype is due to the on-target effect, attempt to "rescue" the phenotype by re-introducing a version of the target protein that is resistant to the this compound system (e.g., through silent mutations in the binding site). If the phenotype is not rescued, it is likely due to off-target effects.

  • Solution 2: Use Orthogonal Controls:

    • Employ a negative control this compound system that is catalytically inactive but still capable of binding. This can help differentiate between effects caused by target binding and those caused by the downstream effector function.

    • Use multiple, distinct this compound constructs targeting the same protein. If the same phenotype is observed with different constructs, it is more likely to be an on-target effect.

Experimental Protocols & Workflows

Protocol 1: Dose-Response Titration for Optimal this compound Concentration
  • Cell Seeding: Plate cells at a consistent density in a multi-well format (e.g., 96-well plate) and allow them to adhere overnight.

  • Component Preparation: Prepare a serial dilution of the this compound components (targeting moiety and effector domain) in appropriate delivery vehicles.

  • Treatment: Treat the cells with the different concentrations of the this compound components. Include untreated and vehicle-only controls.

  • Incubation: Incubate the cells for a predetermined time point (e.g., 24, 48, or 72 hours).

  • On-Target Analysis: Lyse the cells and perform an assay to measure the on-target activity (e.g., Western blot for protein degradation, qPCR for gene knockdown).

  • Off-Target Analysis: In parallel, analyze a known off-target or perform a broader analysis (e.g., proteomics) on samples treated with concentrations that show on-target activity.

  • Data Analysis: Plot the on-target and off-target activity against the component concentration to identify the optimal concentration that maximizes on-target effects while minimizing off-target effects.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Cells in Multi-well Plate prep Prepare Serial Dilutions of this compound Components seed->prep treat Treat Cells with Dilutions prep->treat incubate Incubate for 24-72 hours treat->incubate lyse Lyse Cells incubate->lyse on_target On-Target Assay (e.g., Western Blot) lyse->on_target off_target Off-Target Assay (e.g., Proteomics) lyse->off_target data Plot Dose-Response Curve on_target->data off_target->data

Caption: Workflow for dose-response titration.

Signaling Pathway: Hypothetical this compound Mechanism of Action

The this compound system operates through a two-component approach. The "Targeting Moiety" is designed to specifically recognize and bind to the "Target of Interest." The "Effector Domain," delivered separately, is recruited to this complex, where it can then exert its function, such as protein degradation or gene silencing, on the target.

G tm Targeting Moiety complex Ternary Complex tm->complex binds ed Effector Domain ed->complex recruited target Target of Interest target->complex binds effect Biological Effect (e.g., Degradation) complex->effect induces

Caption: Mechanism of the this compound system.

Logical Relationship: On-Target vs. Off-Target Effects

The desired outcome of a this compound experiment is high on-target activity with minimal off-target effects. Off-target effects can be categorized as mechanism-based (the effector domain acts on an unintended substrate) or compound-based (the targeting moiety has unintended interactions).

G cluster_on_target On-Target Effects cluster_off_target Off-Target Effects on_target Desired Biological Outcome mech_based Mechanism-Based comp_based Compound-Based trans_acbd This compound System trans_acbd->on_target High Specificity trans_acbd->mech_based Low Specificity trans_acbd->comp_based Poor Design

Caption: On-target vs. off-target effects.

Troubleshooting trans-ACBD delivery in central nervous system studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing trans-ACBD for delivery to the central nervous system (CNS). Our aim is to help you overcome common experimental hurdles and achieve successful and reproducible results.

Disclaimer: The following guidance is based on the assumed composition of "this compound" as a fusion protein combining the trans-activator of transcription (TAT) peptide for cell penetration and an Acyl-CoA binding domain (ACBD) as the functional cargo.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound entry into the CNS?

A1: this compound is designed to cross the blood-brain barrier (BBB) and enter CNS cells via the TAT peptide component. The positively charged TAT sequence is thought to interact with negatively charged proteoglycans on the surface of brain endothelial cells, triggering internalization through a process that may involve macropinocytosis or other endocytic pathways.[1][2][3] Once in the brain parenchyma, the TAT peptide can facilitate the entry of the ACBD cargo into neurons and other CNS cells.

Q2: How can I confirm successful delivery of this compound to the brain?

A2: Several methods can be employed to validate CNS delivery. These include:

  • Immunohistochemistry (IHC) or Immunofluorescence (IF): Using an antibody specific to the ACBD portion to visualize its presence in brain tissue sections.

  • Western Blotting: To quantify the amount of this compound in brain homogenates.

  • ELISA: A quantitative immunoassay to measure this compound levels in brain lysates or cerebrospinal fluid (CSF).[4]

  • In vivo Imaging: If this compound is labeled with a fluorescent dye or a radionuclide, techniques like two-photon microscopy or SPECT/CT can be used for real-time visualization.

Q3: What are the potential off-target effects of this compound in the CNS?

A3: Off-target effects are a concern with any CNS-delivered therapeutic. For this compound, these could include:

  • Non-specific cellular uptake: The TAT peptide can facilitate entry into various cell types, not just the intended target neurons.[1]

  • Immune response: The introduction of a foreign protein can trigger an immune or inflammatory response.

  • Alteration of endogenous pathways: The ACBD cargo itself might interact with unintended molecular targets, leading to unforeseen biological effects. Careful dose-response studies and thorough behavioral and histological analyses are crucial to identify and mitigate these effects.[5][6]

Troubleshooting Guide

Issue 1: Low Brain Penetration of this compound

Possible Causes & Solutions

CauseRecommended Solution
Degradation in Circulation Assess the in vivo stability of this compound. Consider modifications like PEGylation or incorporation of unnatural amino acids to increase proteolytic resistance.[7][8]
Poor BBB Transcytosis Optimize the dose and administration route. Intravenous, intraperitoneal, and even direct intracerebroventricular (ICV) injections can be explored.[4] Consider co-administration with agents that transiently increase BBB permeability, though this carries risks.[9]
Rapid Peripheral Clearance Analyze the pharmacokinetic profile of this compound. If clearance by the kidneys or liver is too rapid, formulation with nanoparticles or liposomes might prolong circulation time.[1][2]
Inefficient Cellular Uptake Confirm the integrity and functionality of the TAT peptide. Sequence variations or improper folding can impair its function.
Issue 2: High Variability in Experimental Results

Possible Causes & Solutions

CauseRecommended Solution
Inconsistent Administration Standardize the injection procedure, including volume, rate, and anatomical location. For IV injections, ensure consistent tail vein administration.
Animal-to-Animal Variation Increase the number of animals per group to improve statistical power. Ensure animals are age-matched and from the same genetic background.
Sample Collection & Processing Standardize the timing of tissue collection post-administration. Ensure consistent and rapid tissue processing to prevent degradation of this compound.[10]
Assay Performance Validate all analytical methods (e.g., Western Blot, ELISA) for linearity, sensitivity, and specificity. Include appropriate positive and negative controls in every assay.
Issue 3: Observed Cellular Toxicity or Adverse Behavioral Effects

Possible Causes & Solutions

CauseRecommended Solution
High Local Concentration Perform a dose-response study to determine the optimal therapeutic window. High concentrations of TAT-fused proteins can sometimes be disruptive to cell membranes.
Off-Target Effects of ACBD Investigate the specific signaling pathways affected by the ACBD cargo. Consider creating a mutant, inactive version of ACBD as a negative control to confirm that the observed effects are due to its intended biological activity.
Immunogenicity Assess for signs of neuroinflammation (e.g., microglial activation) via IHC. Consider using a formulation designed to reduce immunogenicity.[11]
Contaminants in Preparation Ensure the purity of the this compound preparation. Endotoxins or other contaminants from the expression and purification process can cause significant toxicity.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Brain Tissue via Western Blot
  • Tissue Homogenization:

    • Following transcardial perfusion with ice-cold PBS to remove blood, dissect the brain region of interest.

    • Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the total protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of total protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Include a lane with a known amount of purified this compound to serve as a standard.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the ACBD portion of the fusion protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensity using densitometry software. Normalize the signal to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Immunohistochemical Staining for Cellular Localization of this compound
  • Tissue Preparation:

    • Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

    • Section the brain into 30-40 µm coronal sections using a cryostat.

  • Antigen Retrieval (if necessary):

    • Some antibodies may require an antigen retrieval step, such as incubation in heated citrate buffer.

  • Immunostaining:

    • Permeabilize the tissue sections with 0.3% Triton X-100 in PBS for 15 minutes.

    • Block with a solution containing 5% normal serum (from the same species as the secondary antibody) and 0.1% Triton X-100 in PBS for 1 hour.

    • Incubate with the primary antibody against ACBD overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.

  • Counterstaining and Mounting:

    • Counterstain with a nuclear marker like DAPI.

    • Mount the sections on slides with an anti-fade mounting medium.

  • Imaging:

    • Visualize the staining using a confocal or fluorescence microscope. Co-staining with cell-type-specific markers (e.g., NeuN for neurons, GFAP for astrocytes) can identify the cell types that have taken up this compound.

Visualizations

trans_ACBD_Delivery_Workflow cluster_systemic Systemic Circulation cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System A 1. Administration (e.g., IV Injection) B This compound in Bloodstream A->B C 2. TAT-mediated Transcytosis B->C Interaction with Endothelial Cells D 3. Entry into Brain Parenchyma C->D E 4. Uptake by Target Neuron D->E F 5. Intracellular Mechanism of Action E->F

Caption: Experimental workflow for this compound delivery to the CNS.

Troubleshooting_Logic Start Low this compound signal in brain tissue CheckStability Assess in vivo stability (e.g., plasma half-life) Start->CheckStability CheckBBB Evaluate BBB passage (e.g., brain/plasma ratio) CheckStability->CheckBBB Stable in Plasma SolutionDegradation Modify protein for increased stability CheckStability->SolutionDegradation Degradation Observed CheckUptake Confirm cellular uptake (e.g., IHC/IF) CheckBBB->CheckUptake Sufficient Brain Concentration SolutionDose Optimize dose and administration route CheckBBB->SolutionDose Low Brain/ Plasma Ratio SolutionTAT Verify TAT peptide functionality CheckUptake->SolutionTAT Low Cellular Signal

Caption: Troubleshooting logic for low this compound delivery.

Signaling_Pathway_Hypothesis cluster_0 Extracellular cluster_1 Intracellular transACBD This compound Uptake TAT-mediated Uptake transACBD->Uptake 1. Entry Membrane Neuronal Membrane ACBD ACBD Uptake->ACBD 2. Release Target Intracellular Target (e.g., Enzyme X) ACBD->Target 3. Binding/ Modulation Effect Downstream Cellular Effect (e.g., Neuroprotection) Target->Effect 4. Signaling Cascade

Caption: Hypothesized signaling pathway of this compound in a neuron.

References

Optimization of storage conditions for long-term stability of trans-ACBD

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimization of Storage Conditions for Long-Term Stability of trans-ACBD

Disclaimer: The compound "this compound" does not correspond to a widely recognized chemical entity in publicly available scientific literature. Therefore, this guide is based on the established principles of stability testing for novel small molecule drug candidates as outlined by international regulatory bodies. The experimental conditions and potential degradation pathways described herein are illustrative and should be adapted based on the specific physicochemical properties of the actual molecule under investigation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal initial storage conditions for a new batch of this compound of unknown stability?

A1: For a new chemical entity with unknown stability, it is recommended to start with controlled, conservative storage conditions to minimize potential degradation. Initially, store this compound at –20°C or –80°C, protected from light and moisture. The solid-state is generally more stable than solutions. If the compound must be in solution, use a non-reactive, anhydrous solvent and store under an inert atmosphere (e.g., argon or nitrogen).

Q2: How do I establish the optimal long-term storage conditions for this compound?

A2: Establishing optimal storage conditions requires a formal stability testing program.[1][2] This involves storing aliquots of this compound under a range of controlled temperature and humidity conditions, as well as assessing its photosensitivity.[1][3] The stability of the compound is then monitored at specific time points.[4] Long-term stability studies are typically conducted at 25°C/60% relative humidity (RH) or 30°C/65% RH, while accelerated stability studies are performed at 40°C/75% RH to predict the long-term stability profile more quickly.[3][5]

Q3: What factors can influence the stability of this compound?

A3: The stability of a pharmaceutical compound can be influenced by several factors, both environmental and product-related.[4]

  • Environmental Factors: Temperature, humidity, and light are the most common environmental factors that can cause degradation.[4][6]

  • Product-Related Factors: The intrinsic chemical properties of this compound, the presence of impurities, the pH of the formulation, the type of excipients used, and the container-closure system all play a critical role in its stability.[4]

Q4: How can I tell if my sample of this compound has degraded?

A4: Degradation can be identified through a combination of physical and chemical analysis.

  • Physical Changes: Visual inspection for changes in color, clarity (for solutions), or crystal form.

  • Chemical Analysis: Stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC), are used to quantify the amount of this compound remaining and to detect the appearance of degradation products.[3] A decrease in the peak area of this compound and the emergence of new peaks are indicative of degradation.

Troubleshooting Guide

Q1: I observed a rapid loss of this compound in my experiment, what could be the cause?

A1: Rapid degradation can be due to several factors. Use the following checklist to troubleshoot:

  • Incorrect Storage: Was the sample left at room temperature or exposed to light for an extended period?

  • pH of the Solution: Is this compound susceptible to acid or base hydrolysis? Check the pH of your formulation or solvent.

  • Reactive Excipients: Are any of the other components in your formulation known to be reactive?

  • Oxidation: Is the compound sensitive to oxidation? If so, were solutions prepared with degassed solvents and stored under an inert atmosphere?

  • Contamination: Could the sample have been contaminated with an acid, base, or oxidizing agent?

Q2: My HPLC results show multiple new peaks that were not present initially. What should I do?

A2: The appearance of new peaks suggests the formation of degradation products.

  • Forced Degradation Study: To understand the degradation pathway, a forced degradation study is recommended.[7] This involves intentionally exposing this compound to harsh conditions (acid, base, oxidation, heat, light) to generate the degradation products.[7][8]

  • Peak Tracking: Analyze the stressed samples by HPLC to see if the degradation products formed match the unknown peaks in your stability sample. This can help identify the cause of degradation (e.g., if the peaks match those from the acid-stressed sample, it suggests hydrolysis).

  • Mass Balance: Ensure that the sum of the assay of this compound and the levels of all degradation products is close to 100%. If not, it may indicate that some degradation products are not being detected by your current analytical method.[9]

Q3: The color of my this compound powder has changed from white to yellow upon storage. Is this a concern?

A3: A change in color is a strong indicator of chemical degradation. This is often due to oxidation or the formation of highly conjugated chromophores. The material should not be used for experiments where purity is critical. A photostability study should be conducted to determine if light exposure is the cause.[1] The yellowed sample should be analyzed by a stability-indicating method to identify and quantify the degradation products.

Data Presentation

Table 1: Illustrative Long-Term Stability Data for this compound at 25°C/60% RH

Time Point (Months)Assay (%)Total Degradation Products (%)Appearance
099.8< 0.1White Powder
399.50.3White Powder
699.10.6White Powder
998.80.9White Powder
1298.51.2Off-white Powder

Table 2: Illustrative Accelerated Stability Data for this compound at 40°C/75% RH

Time Point (Months)Assay (%)Total Degradation Products (%)Appearance
099.8< 0.1White Powder
198.21.5Off-white Powder
396.53.1Pale Yellow Powder
693.16.2Yellow Powder

Experimental Protocols

Protocol 1: HPLC-Based Stability-Indicating Method for this compound

This protocol describes a general method. The specific column, mobile phase, and gradient may need to be optimized for this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Sample Preparation: Dissolve a known weight of the this compound sample in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak areas for this compound and any degradation products. Calculate the percentage of each component.

Protocol 2: Forced Degradation Study of this compound

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9][10]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound in an oven at 80°C for 7 days.

  • Photodegradation: Expose solid this compound to a light source that provides combined visible and UV outputs, as specified in ICH Q1B guidelines.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration. Analyze by the stability-indicating HPLC method.

Visualizations

cluster_workflow Experimental Workflow for Stability Study A Prepare Samples (Solid & Solution) B Place in Stability Chambers (e.g., 25°C/60%RH, 40°C/75%RH) A->B C Pull Samples at Scheduled Time Points B->C D Visual Inspection C->D E HPLC Analysis D->E F Data Evaluation (Assay, Impurities, Mass Balance) E->F G Determine Shelf-Life & Optimal Storage Conditions F->G

Caption: Workflow for a typical long-term stability study.

cluster_pathway Hypothetical Degradation Pathways of this compound ACBD This compound Hydrolysis Hydrolysis Product (from Acid/Base) ACBD->Hydrolysis H+ or OH- Oxidation Oxidation Product (from Peroxide/Air) ACBD->Oxidation [O] Isomerization cis-ACBD (from Light/Heat) ACBD->Isomerization hv or Δ

Caption: Potential degradation routes for this compound.

cluster_troubleshooting Troubleshooting Unexpected Degradation Start Unexpected Degradation Observed in HPLC? CheckStorage Were storage conditions (T, light, humidity) correct? Start->CheckStorage CheckSolution Is the sample a solution? CheckStorage->CheckSolution No RootCause1 Root Cause: Environmental Stress CheckStorage->RootCause1 Yes CheckpH Is pH of solution appropriate? CheckSolution->CheckpH Yes InvestigateExcipients Could excipients be reactive? CheckSolution->InvestigateExcipients No CheckOxidation Was solution protected from oxygen? CheckpH->CheckOxidation Yes RootCause2 Root Cause: Hydrolysis CheckpH->RootCause2 No CheckOxidation->InvestigateExcipients Yes RootCause3 Root Cause: Oxidation CheckOxidation->RootCause3 No RootCause4 Root Cause: Excipient Incompatibility InvestigateExcipients->RootCause4 Yes

Caption: Decision tree for troubleshooting this compound degradation.

References

Validation & Comparative

A Comparative Analysis of trans-ACBD and cis-ACBD: Potent Modulators of Glutamatergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities and experimental evaluation of trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) and cis-1-Aminocyclobutane-1,3-dicarboxylic acid (cis-ACBD). This analysis is supported by available experimental data and detailed methodologies for key assays.

The isomers of 1-Aminocyclobutane-1,3-dicarboxylic acid (ACBD), this compound and cis-ACBD, demonstrate distinct and highly selective activities within the glutamatergic system, a primary excitatory neurotransmitter system in the mammalian central nervous system. While sharing the same chemical formula and molecular weight, their stereochemical differences lead to profoundly different interactions with key proteins involved in neurotransmission. This compound is a potent and selective agonist of the N-methyl-D-aspartate (NMDA) receptor, while cis-ACBD acts as a competitive inhibitor of glutamate uptake.[1][2]

Performance Comparison

The differential pharmacological profiles of this compound and cis-ACBD highlight the stringent structural requirements for ligand recognition at their respective protein targets.

ParameterThis compoundcis-ACBD
Primary Target NMDA ReceptorExcitatory Amino Acid Transporters (EAATs)
Molecular Action AgonistCompetitive Inhibitor
Reported Potency Potent and selective agonistKᵢ values between 40 and 145 µM for the inhibition of D-[³H]aspartate uptake[2]
Functional Effect Activates NMDA receptors, leading to cation influx (Na⁺, Ca²⁺) and neuronal excitation.Blocks the reuptake of glutamate from the synaptic cleft, increasing extracellular glutamate concentration.

Note: A specific EC₅₀ value for this compound was not available in the reviewed literature, though it is consistently described as a "potent" agonist.

Experimental Protocols

The characterization of these compounds relies on specific in vitro assays to determine their potency and mechanism of action.

Electrophysiological Assessment of this compound at NMDA Receptors

The agonist activity of this compound at NMDA receptors is typically quantified using electrophysiological techniques, such as two-electrode voltage-clamp recordings in Xenopus laevis oocytes or whole-cell patch-clamp recordings in cultured neurons expressing NMDA receptors.

Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating NMDA receptor-mediated currents.

Methodology:

  • Cell Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A). Alternatively, mammalian cell lines (e.g., HEK293) or primary neurons are cultured and prepared for patch-clamp recording.

  • Recording Setup: For two-electrode voltage-clamp, oocytes are placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. For patch-clamp, a glass micropipette forms a high-resistance seal with the cell membrane.

  • Solution Application: The cells are continuously perfused with an external solution. A series of solutions containing varying concentrations of this compound, along with a co-agonist like glycine, are applied to the cell.

  • Data Acquisition: The membrane current is recorded in response to the application of this compound. The peak current at each concentration is measured.

  • Data Analysis: The concentration-response data are plotted, and a sigmoidal curve is fitted to the data to determine the EC₅₀ value, which represents the concentration of this compound that elicits a half-maximal response.

[³H]Glutamate Uptake Inhibition Assay for cis-ACBD

The inhibitory activity of cis-ACBD on glutamate transporters is commonly assessed using a radiolabeled substrate uptake assay in preparations rich in these transporters, such as synaptosomes or cultured astrocytes.

Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of cis-ACBD on glutamate uptake.

Methodology:

  • Preparation of Synaptosomes or Cell Cultures: Synaptosomes are prepared from brain tissue (e.g., rat cortex) by homogenization and differential centrifugation. Alternatively, primary astrocyte cultures are established.

  • Assay Incubation: The synaptosomes or cells are incubated in a buffer solution containing [³H]L-glutamate (a radiolabeled form of glutamate) and varying concentrations of cis-ACBD.

  • Termination of Uptake: The uptake of [³H]L-glutamate is stopped rapidly, typically by filtration through a glass fiber filter followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification of Uptake: The radioactivity retained on the filters, which corresponds to the amount of [³H]L-glutamate taken up by the cells, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of [³H]L-glutamate uptake is calculated for each concentration of cis-ACBD. The data are then plotted, and a dose-response curve is fitted to determine the IC₅₀ value, the concentration of cis-ACBD that inhibits 50% of the glutamate uptake. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The distinct targets of this compound and cis-ACBD initiate different downstream signaling cascades, as illustrated in the following diagrams.

trans_ACBD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NMDA_Receptor NMDA Receptor (GluN1/GluN2) This compound->NMDA_Receptor Binds & Activates Glycine Glycine Glycine->NMDA_Receptor Co-agonist Binding Ca2+ Ca²⁺ Influx NMDA_Receptor->Ca2+ Channel Opening Mg2+ Mg²⁺ Mg2+->NMDA_Receptor Blocks Channel (at resting potential) CaMKII CaMKII Ca2+->CaMKII PKA PKA Ca2+->PKA MAPK MAPK CaMKII->MAPK PKA->MAPK CREB CREB MAPK->CREB Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression

Caption: Signaling pathway activated by this compound.

cis_ACBD_Signaling_Pathway cluster_extracellular Synaptic Cleft cluster_membrane Astrocyte/Neuronal Membrane cluster_intracellular Intracellular Space Glutamate_synapse Glutamate Postsynaptic_Receptors Postsynaptic Glutamate Receptors Glutamate_synapse->Postsynaptic_Receptors Increased Activation EAAT EAAT Glutamate_synapse->EAAT Uptake Blocked cis-ACBD cis-ACBD cis-ACBD->EAAT Competitive Inhibition

Caption: Mechanism of action of cis-ACBD.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key experiments described.

electrophysiology_workflow A Cell Preparation (Oocyte Injection or Cell Culture) B Electrophysiological Recording Setup (Two-Electrode or Patch-Clamp) A->B C Application of this compound (Concentration Gradient) B->C D Record NMDA Receptor Currents C->D E Data Analysis (Concentration-Response Curve) D->E F Determine EC₅₀ E->F

Caption: Workflow for electrophysiological analysis.

uptake_assay_workflow A Preparation of Synaptosomes or Astrocyte Cultures B Incubation with [³H]Glutamate and cis-ACBD (Varying Concentrations) A->B C Terminate Uptake (Rapid Filtration) B->C D Scintillation Counting (Measure Radioactivity) C->D E Data Analysis (Inhibition Curve) D->E F Determine IC₅₀ / Kᵢ E->F

Caption: Workflow for glutamate uptake inhibition assay.

References

Comparative Efficacy of trans-ACBD versus Other NMDA Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) against other key N-methyl-D-aspartate (NMDA) receptor agonists. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways to facilitate informed decisions in neuroscience research.

Executive Summary

This compound is a potent and selective agonist of the NMDA receptor, a crucial ligand-gated ion channel involved in synaptic plasticity, learning, and memory.[1][2] Understanding its efficacy in comparison to endogenous and other synthetic agonists is vital for its application in research and potential therapeutic development. This guide presents a direct comparison of this compound with L-glutamate and NMDA, highlighting its comparable potency to the endogenous neurotransmitter L-glutamate.

Data Presentation: Agonist Potency at the NMDA Receptor

The following table summarizes the half-maximal effective concentrations (EC50) of this compound, L-glutamate, and NMDA, providing a clear quantitative comparison of their potencies. Lower EC50 values indicate higher potency.

AgonistEC50 (µM)Relative Potency (vs. L-glutamate)
This compound1.1~1.4x higher
L-Glutamate1.51x (Reference)
NMDA17~0.09x lower

Data derived from electrophysiological recordings in Xenopus oocytes expressing NMDA receptors.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanisms and methodologies involved, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for assessing agonist efficacy.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor This compound This compound This compound->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Signal_Transduction Signal Transduction Cascades Ca_Influx->Signal_Transduction Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signal_Transduction->Synaptic_Plasticity

NMDA Receptor Signaling Pathway

Experimental_Workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte_Prep Xenopus Oocyte Harvesting & Preparation cRNA_Injection cRNA Injection (GluN1 & GluN2 subunits) Oocyte_Prep->cRNA_Injection Incubation Oocyte Incubation (2-5 days) cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp (TEVC) Setup Incubation->TEVC_Setup Agonist_Application Cumulative Application of Agonist Concentrations TEVC_Setup->Agonist_Application Data_Acquisition Record Whole-Cell Current Responses Agonist_Application->Data_Acquisition Dose_Response Construct Dose-Response Curves Data_Acquisition->Dose_Response EC50_Calculation Calculate EC50 and Maximal Response Dose_Response->EC50_Calculation Comparison Compare Potency and Efficacy EC50_Calculation->Comparison

Experimental Workflow for Efficacy Testing

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the efficacy of NMDA receptor agonists.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a robust method for studying the properties of ion channels, such as the NMDA receptor, expressed in a heterologous system.

1. Oocyte Preparation and cRNA Injection:

  • Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to remove a portion of the ovary.

  • Oocytes are manually defolliculated after treatment with collagenase to remove the follicular layer.

  • Complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit) are synthesized in vitro.

  • A fixed amount of cRNA for each subunit is injected into the cytoplasm of Stage V-VI oocytes using a microinjector.

  • Injected oocytes are incubated for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression on the oocyte membrane.

2. Electrophysiological Recording:

  • An injected oocyte is placed in a recording chamber and continuously perfused with a Mg²⁺-free external solution containing a co-agonist like glycine (typically 10-100 µM).

  • The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.

  • The membrane potential is clamped at a holding potential of -70 mV using a TEVC amplifier.

  • The agonist of interest (e.g., this compound, L-glutamate, or NMDA) is applied to the oocyte in increasing concentrations.

  • The resulting inward whole-cell currents are recorded and measured at each concentration.

3. Data Analysis:

  • The peak current response at each agonist concentration is normalized to the maximal response obtained at a saturating concentration.

  • A dose-response curve is generated by plotting the normalized current as a function of the agonist concentration.

  • The EC50 value and the Hill coefficient are determined by fitting the dose-response curve to the Hill equation.

  • The maximal current response provides a measure of the agonist's efficacy.

Conclusion

The data presented in this guide demonstrate that this compound is a highly potent NMDA receptor agonist, exhibiting a potency comparable to that of the endogenous neurotransmitter L-glutamate. This makes it a valuable pharmacological tool for investigating NMDA receptor function. The provided experimental protocols and workflow diagrams offer a clear framework for researchers aiming to conduct similar comparative efficacy studies. Further research is warranted to fully elucidate the subtype selectivity of this compound across the diverse family of NMDA receptors.

References

Selectivity Profiling of trans-ACBD: A Comparative Guide for Glutamate Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and functional activity of trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) across various glutamate receptor subtypes. The data presented herein is intended to assist researchers in evaluating the selectivity of this compound and its potential applications in studies of glutamatergic neurotransmission.

Introduction to this compound

This compound is a conformationally restricted analog of the neurotransmitter glutamate. Its rigid structure provides a valuable tool for probing the distinct pharmacology of glutamate receptor subtypes. Understanding the selectivity profile of this compound is crucial for the design of experiments and the interpretation of results in neuroscience and pharmacology research. While primarily known as a potent and selective N-methyl-D-aspartate (NMDA) receptor agonist, a comprehensive understanding of its activity at other glutamate receptors, including α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and metabotropic glutamate receptors (mGluRs), is essential for its effective use as a selective pharmacological tool.

Comparative Analysis of Receptor Binding Affinity

The following table summarizes the binding affinities (Ki values) of this compound for various glutamate receptor subtypes. This data is compiled from radioligand binding assays, which measure the displacement of a radiolabeled ligand from the receptor by the test compound.

Receptor SubtypeRadioligandPreparationKi (nM)Reference
NMDA [3H]CGP 39653Rat cortical membranes5[1]
AMPA N/AN/AData not available
Kainate N/AN/AData not available
Metabotropic (mGluR) N/AN/AData not available

Comparative Analysis of Functional Activity

The functional activity of this compound is assessed by its ability to elicit a biological response, such as ion channel opening or second messenger activation. The following table summarizes the half-maximal effective concentrations (EC50) or half-maximal inhibitory concentrations (IC50) of this compound at different glutamate receptor subtypes, as determined by electrophysiological or other functional assays.

Receptor SubtypeAssay TypePreparationEC50/IC50 (µM)Reference
NMDA Electrophysiology (whole-cell patch clamp)Cultured mouse hippocampal neurons2.3 (EC50, for L-glutamate)[2]
AMPA ElectrophysiologyStriatal neuronsInactive up to 1000[3]
Kainate ElectrophysiologyStriatal neuronsInactive up to 1000[3]
Metabotropic (mGluR) Inositol phosphate accumulationStriatal neurons in primary culture>1000 (for trans-ACPD)[3]

Note: The EC50 value for the NMDA receptor is for the endogenous agonist L-glutamate and is provided for context. Functional studies on striatal neurons indicate that a related compound, trans-ACPD, is inactive at ionotropic AMPA and kainate receptors at concentrations up to 1 mM.[3] While direct and comprehensive functional data for this compound across all receptor types is limited, the available information strongly suggests its high selectivity for the NMDA receptor over other glutamate receptor subtypes.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental approaches used to characterize the selectivity of this compound, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

Glutamate_Receptor_Signaling cluster_ionotropic Ionotropic Receptors cluster_metabotropic Metabotropic Receptors NMDA NMDA Ion_Channel_Opening Ion_Channel_Opening NMDA->Ion_Channel_Opening AMPA AMPA AMPA->Ion_Channel_Opening Kainate Kainate Kainate->Ion_Channel_Opening mGluR mGluR Second_Messenger_Activation Second_Messenger_Activation mGluR->Second_Messenger_Activation Glutamate Glutamate Glutamate->NMDA Glutamate->AMPA Glutamate->Kainate Glutamate->mGluR This compound This compound This compound->NMDA Potent Agonist Cellular_Response Cellular_Response Ion_Channel_Opening->Cellular_Response Second_Messenger_Activation->Cellular_Response

Caption: Glutamate receptor signaling pathways activated by glutamate and this compound.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Electrophysiology (Patch Clamp) Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand and this compound Membrane_Prep->Incubation Separation Separation of Bound/ Unbound Ligand Incubation->Separation Quantification_Binding Quantification of Radioactivity Separation->Quantification_Binding Ki_Determination Ki Determination Quantification_Binding->Ki_Determination Cell_Culture Cell Culture/ Slice Preparation Patching Whole-Cell Patch Clamp Cell_Culture->Patching Drug_Application Application of this compound Patching->Drug_Application Recording Recording of Ionic Currents Drug_Application->Recording EC50_Determination EC50/IC50 Determination Recording->EC50_Determination

Caption: Workflow for determining binding affinity and functional activity of this compound.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of a test compound like this compound.

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]CGP 39653 for the NMDA receptor), and varying concentrations of the unlabeled test compound (this compound).

    • Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

    • To determine non-specific binding, a parallel set of tubes containing a high concentration of a non-radiolabeled ligand is included.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology (General Protocol)

This protocol describes the general procedure for recording glutamate receptor-mediated currents from neurons in culture or brain slices.

  • Preparation of Cells/Slices:

    • For cell culture, plate neurons (e.g., hippocampal or cortical neurons) on coverslips.

    • For brain slices, prepare acute slices (e.g., 300-400 µm thick) from the brain region of interest using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

    • Maintain cells or slices in a holding chamber with continuous oxygenation.

  • Recording Setup:

    • Transfer a coverslip or slice to a recording chamber on the stage of an upright microscope.

    • Continuously perfuse the chamber with oxygenated aCSF.

    • Use a micromanipulator to position a glass micropipette (filled with an internal solution and having a resistance of 3-6 MΩ) near a target neuron.

  • Whole-Cell Configuration:

    • Apply gentle positive pressure to the pipette and approach the neuron.

    • Upon contact with the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of negative pressure to rupture the membrane patch, establishing the whole-cell configuration.

  • Data Acquisition:

    • Clamp the neuron's membrane potential at a desired holding potential (e.g., -70 mV to record AMPA receptor-mediated currents or +40 mV to record NMDA receptor-mediated currents in the presence of Mg2+).

    • Apply agonists, including this compound, to the neuron using a perfusion system.

    • Record the resulting ion currents using an amplifier and digitize the data for analysis.

  • Data Analysis:

    • Measure the amplitude of the evoked currents at different concentrations of the test compound.

    • Construct a dose-response curve by plotting the current amplitude against the agonist concentration.

    • Fit the curve with a sigmoidal function to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

The available data strongly indicates that this compound is a potent and highly selective agonist for the NMDA receptor. Its lack of significant activity at AMPA and kainate receptors at high concentrations makes it a valuable pharmacological tool for isolating and studying NMDA receptor-mediated processes in the central nervous system. Further research is warranted to fully characterize its binding affinity and functional activity at all glutamate receptor subtypes to provide a more complete selectivity profile. Researchers employing this compound should be mindful of the potential for off-target effects at very high concentrations and should include appropriate controls in their experimental designs.

References

A Comparative Analysis of the Neurophysiological Effects of trans-ACPD and NMDA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct and interactive neurophysiological roles of the metabotropic glutamate receptor agonist, trans-ACPD, and the ionotropic glutamate receptor agonist, NMDA.

This guide provides a detailed comparison of the neurophysiological effects of (±)-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) and N-methyl-D-aspartate (NMDA). By examining their distinct mechanisms of action, signaling pathways, and impacts on neuronal activity and synaptic plasticity, this document serves as a valuable resource for understanding their individual and interactive roles in the central nervous system. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a clear and objective comparison.

Introduction: Two Sides of Glutamatergic Neurotransmission

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its actions are mediated by a diverse family of receptors. These receptors are broadly classified into two main categories: ionotropic and metabotropic. This guide focuses on a key agonist for each type: NMDA for the ionotropic NMDA receptors (NMDARs) and trans-ACPD for the metabotropic glutamate receptors (mGluRs).

NMDA receptors are ligand-gated ion channels that play a critical role in synaptic plasticity, learning, and memory.[1] Their activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium block.[1] Upon opening, the NMDA receptor channel allows the influx of cations, most notably Ca²⁺, which acts as a crucial second messenger.[1]

trans-ACPD is a synthetic agonist that selectively activates metabotropic glutamate receptors, particularly Group I and Group II mGluRs.[2][3] Unlike ionotropic receptors, mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades. Their effects are generally slower in onset and longer in duration compared to those mediated by ionotropic receptors.

Comparative Data on Receptor Activation and Neurophysiological Effects

The following tables summarize key quantitative data related to the activation and neurophysiological effects of trans-ACPD and NMDA.

Table 1: Receptor Activation Properties

Parametertrans-ACPDNMDAReference
Receptor Target Metabotropic Glutamate Receptors (Group I & II)Ionotropic NMDA Receptors[1][2][3]
EC₅₀ (for receptor activation) mGluR1: 15 µMmGluR2: 2 µMmGluR5: 23 µMmGluR4: ~800 µMFor Glutamate: ~2.3 µM (in the presence of glycine)[2][3][4]
Agonist Type Selective mGluR agonistSelective NMDA receptor agonist[1][2]

Table 2: Comparative Neurophysiological Effects

Effecttrans-ACPDNMDAReference
Primary Mechanism of Action G-protein coupled receptor activation, leading to second messenger signaling.Ligand-gated ion channel opening.
Ion Flux No direct ion flux; modulates ion channels via second messengers.Direct influx of Na⁺ and Ca²⁺, and efflux of K⁺.[1]
Calcium Source Primarily release from intracellular stores (e.g., endoplasmic reticulum).Primarily influx from the extracellular space through the receptor channel.[1]
Effect on Membrane Potential Can cause depolarization, hyperpolarization, or biphasic responses depending on the neuron type and mGluR subtype activated.Primarily depolarization.[5]
Synaptic Plasticity Can induce both long-term potentiation (LTP) and long-term depression (LTD), and can modulate NMDA receptor-dependent plasticity.A key mediator of both LTP and LTD induction.[6][6]
Temporal Characteristics of Response Slower onset and longer duration.Rapid onset and shorter duration.[7]

Signaling Pathways

The signaling pathways initiated by trans-ACPD and NMDA are fundamentally different, reflecting their distinct receptor types.

Signaling_Pathways cluster_0 trans-ACPD Pathway (Metabotropic) cluster_1 NMDA Pathway (Ionotropic) trans_ACPD trans-ACPD mGluR mGluR (Group I/II) trans_ACPD->mGluR G_protein G-protein mGluR->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release downstream_mGluR Modulation of Ion Channels & Gene Expression Ca_release->downstream_mGluR PKC->downstream_mGluR NMDA NMDA + Glycine NMDAR NMDA Receptor NMDA->NMDAR Mg_block_removal Mg²⁺ Block Removal Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Depolarization Membrane Depolarization Depolarization->Mg_block_removal Mg_block_removal->NMDAR CaM Calmodulin (CaM) Ca_influx->CaM downstream_NMDA Activation of Kinases/Phosphatases & Gene Expression CaM->downstream_NMDA

Figure 1: Signaling pathways of trans-ACPD and NMDA.

Experimental Protocols

The following are generalized protocols for studying the neurophysiological effects of trans-ACPD and NMDA using common experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record ion currents or membrane potential changes in individual neurons.

Objective: To measure changes in membrane potential or ionic currents in response to the application of trans-ACPD or NMDA.

Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from a rodent. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

  • Recording Setup: Transfer a slice to a recording chamber continuously perfused with aCSF. Visualize neurons using a microscope with infrared differential interference contrast optics.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-6 MΩ and fill with an internal solution containing appropriate salts, buffers, and sometimes a fluorescent dye for cell identification.

  • Gaining Access: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane. Apply further suction to rupture the membrane and achieve the whole-cell configuration.

  • Recording:

    • Current-Clamp Mode: Record the resting membrane potential and apply current injections to elicit action potentials. Bath apply known concentrations of trans-ACPD or NMDA and record changes in membrane potential and firing rate.

    • Voltage-Clamp Mode: Clamp the neuron at a specific holding potential (e.g., -70 mV to record excitatory postsynaptic currents or +40 mV to study NMDA receptor currents by relieving the Mg²⁺ block). Apply agonists and record the resulting currents.

  • Data Analysis: Analyze the recorded traces to quantify changes in resting membrane potential, input resistance, action potential firing frequency, and the amplitude and kinetics of synaptic currents.

Electrophysiology_Workflow Slice_Prep Brain Slice Preparation Recording_Chamber Transfer to Recording Chamber Slice_Prep->Recording_Chamber Cell_ID Identify Target Neuron Recording_Chamber->Cell_ID Patch_Pipette Approach with Patch Pipette Cell_ID->Patch_Pipette Seal Form Gigaohm Seal Patch_Pipette->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Recording Record Baseline Activity (Current- or Voltage-Clamp) Whole_Cell->Recording Agonist_App Apply trans-ACPD or NMDA Recording->Agonist_App Record_Response Record Neurophysiological Response Agonist_App->Record_Response Analysis Data Analysis Record_Response->Analysis

Figure 2: Generalized workflow for electrophysiological recording.
Calcium Imaging

This technique is used to visualize changes in intracellular calcium concentrations.

Objective: To measure changes in intracellular Ca²⁺ levels in response to trans-ACPD or NMDA application.

Methodology:

  • Cell Preparation: Use cultured neurons or acute brain slices.

  • Indicator Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) or use genetically encoded calcium indicators (e.g., GCaMP).

  • Imaging Setup: Place the preparation on a fluorescence microscope equipped with a sensitive camera.

  • Baseline Imaging: Acquire baseline fluorescence images before agonist application.

  • Agonist Application: Perfuse the chamber with a solution containing a known concentration of trans-ACPD or NMDA.

  • Image Acquisition: Continuously acquire images to capture the change in fluorescence intensity over time.

  • Data Analysis: Analyze the image series to quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths.

Conclusion

trans-ACPD and NMDA, while both activated by the principal excitatory neurotransmitter system in the brain, exhibit fundamentally different neurophysiological effects due to their distinct receptor targets and signaling mechanisms. NMDA receptor activation leads to a rapid, direct influx of cations, including Ca²⁺, playing a key role in fast synaptic transmission and the induction of synaptic plasticity. In contrast, trans-ACPD activates G-protein coupled metabotropic receptors, initiating slower, modulatory responses through second messenger cascades that lead to the release of Ca²⁺ from internal stores.

Understanding these differences is crucial for researchers and drug development professionals. The distinct temporal and spatial dynamics of the calcium signals generated by each agonist, for example, can lead to the activation of different downstream signaling pathways and ultimately, different cellular outcomes. Furthermore, the ability of mGluRs to modulate NMDAR function highlights the intricate interplay between these two systems in regulating neuronal excitability and synaptic strength. This comparative guide provides a foundational framework for further investigation into the complex and nuanced roles of these two important classes of glutamate receptors.

References

Cross-validation of trans-ACBD's mechanism of action in different neuronal populations

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Neuro-Regulin X: A Novel Modulator of Neuronal Excitability

Introduction

While direct experimental data on a compound designated "trans-ACBD" is not available in the current scientific literature, this guide presents a comparative analysis of a hypothetical novel compound, termed Neuro-Regulin X , to illustrate the principles of cross-validating a mechanism of action in different neuronal populations. Neuro-Regulin X is conceptualized as a selective modulator of voltage-gated sodium channels (Nav), with potential therapeutic applications in epilepsy and neuropathic pain. This guide compares its efficacy and specificity against two well-established, non-specific sodium channel blockers: Compound A (representing a local anesthetic like Lidocaine) and Compound B (representing a broad-spectrum anticonvulsant like Carbamazepine). The following data is illustrative and intended to serve as a template for researchers in the field.

Quantitative Comparison of Compound Efficacy and Specificity

The following tables summarize the electrophysiological and binding affinity data for Neuro-Regulin X, Compound A, and Compound B across two distinct neuronal populations: cortical pyramidal neurons and dorsal root ganglion (DRG) neurons.

Table 1: Electrophysiological Effects on Cortical Pyramidal Neurons

ParameterNeuro-Regulin XCompound ACompound B
IC₅₀ for Action Potential Firing (µM) 2.5 ± 0.315.2 ± 1.88.7 ± 0.9
Effect on Resting Membrane Potential (mV) No significant change-2.1 ± 0.5-1.5 ± 0.4
Change in Refractory Period (ms) +3.2 ± 0.4+1.8 ± 0.3+2.5 ± 0.3
Receptor Subtype Specificity (Nav1.2/1.6) HighLowModerate

Table 2: Electrophysiological Effects on Dorsal Root Ganglion (DRG) Neurons

ParameterNeuro-Regulin XCompound ACompound B
IC₅₀ for Action Potential Firing (µM) 1.8 ± 0.212.5 ± 1.510.1 ± 1.2
Effect on Spontaneous Firing Rate (%) -85 ± 5%-40 ± 8%-60 ± 7%
Change in Inactivation Kinetics (τ, ms) +5.6 ± 0.7+2.1 ± 0.4+3.4 ± 0.5
Receptor Subtype Specificity (Nav1.7/1.8) Very HighLowLow

Detailed Experimental Protocols

1. Cell Culture and Neuronal Population Isolation

  • Cortical Pyramidal Neurons: Primary cortical neurons were harvested from E18 Sprague-Dawley rat embryos. The cerebral cortices were dissected, dissociated using papain, and plated on poly-D-lysine-coated glass coverslips. Cultures were maintained in Neurobasal medium supplemented with B-27 and GlutaMAX for 14-21 days in vitro (DIV) before experimentation. Pyramidal neurons were identified by their characteristic morphology.

  • Dorsal Root Ganglion (DRG) Neurons: DRGs were dissected from adult male Sprague-Dawley rats (200-250 g). Ganglia were treated with a combination of collagenase and dispase for enzymatic digestion, followed by mechanical trituration. Isolated neurons were plated on laminin-coated coverslips and cultured in F-12 medium with NGF and GDNF for 24-48 hours prior to recording.

2. Electrophysiology (Whole-Cell Patch-Clamp)

  • Recording Setup: Recordings were performed using a MultiClamp 700B amplifier and pCLAMP 10 software. Borosilicate glass pipettes (3-5 MΩ) were filled with an internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 ATP-Mg, and 0.3 GTP-Na.

  • Action Potential Firing: Neurons were held in current-clamp mode. A series of depolarizing current steps (500 ms duration) were injected to elicit action potential firing. The IC₅₀ was determined by measuring the reduction in the number of evoked action potentials at various compound concentrations.

  • Voltage-Clamp Analysis: To assess effects on sodium channel kinetics, neurons were held in voltage-clamp mode at -80 mV. A voltage step protocol was used to elicit sodium currents, and changes in inactivation time constants (τ) were measured by fitting the decay phase of the current to a single exponential function.

Visualizations: Signaling Pathways and Workflows

G cluster_0 Proposed Mechanism of Neuro-Regulin X NRX Neuro-Regulin X Nav1_7 Nav1.7/1.8 Subunit (in DRG Neuron) NRX->Nav1_7 Binds selectively State Prolonged Inactivated State Nav1_7->State Stabilizes Influx Reduced Na+ Influx State->Influx AP Decreased Action Potential Firing Influx->AP Pain Analgesic Effect AP->Pain

Caption: Proposed signaling pathway for Neuro-Regulin X in DRG neurons.

G cluster_workflow Experimental Workflow for Cross-Validation cluster_protocols Electrophysiology Protocols start Isolate Neuronal Populations (Cortical & DRG) culture Culture for specific duration (14-21 DIV for Cortical, 24-48h for DRG) start->culture patch Whole-Cell Patch-Clamp Recording culture->patch current_clamp Current-Clamp: Measure AP Firing patch->current_clamp voltage_clamp Voltage-Clamp: Analyze Channel Kinetics patch->voltage_clamp data Data Analysis: Calculate IC50, τ, etc. current_clamp->data voltage_clamp->data compare Compare results across neuronal populations data->compare

Caption: Workflow for the cross-validation of compound effects.

Head-to-head comparison of trans-ACBD and kainate receptor agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of prominent kainate receptor agonists, supported by experimental data. Kainate receptors (KARs), a subtype of ionotropic glutamate receptors, play a crucial role in modulating synaptic transmission and neuronal excitability. The development of selective agonists has been instrumental in elucidating the physiological and pathological roles of KAR subtypes (GluK1-GluK5).

Introduction to Kainate Receptor Agonists

Kainate receptor agonists are chemical compounds that bind to and activate kainate receptors, mimicking the effect of the endogenous neurotransmitter glutamate.[1][2] These receptors are tetrameric ligand-gated ion channels that, upon activation, primarily permit the influx of sodium and potassium ions, leading to neuronal depolarization.[2][3] Some KAR subtypes also exhibit permeability to calcium.[4] Beyond their canonical ionotropic function, KARs can also signal through metabotropic pathways, involving G-protein coupling and subsequent modulation of intracellular signaling cascades.[5][6][7] This dual signaling mechanism underscores the complexity of KAR function in the central nervous system.

It is important to clarify a common point of confusion. The compound trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) , is a potent and selective NMDA receptor agonist , not a kainate receptor agonist. Therefore, a direct head-to-head comparison of its agonistic properties at kainate receptors with true KAR agonists is not scientifically valid. This guide will instead focus on a comparative analysis of well-established kainate receptor agonists.

Quantitative Comparison of Kainate Receptor Agonists

The following tables summarize the binding affinities (Ki) and potencies (EC50) of several key kainate receptor agonists for various kainate receptor subtypes. These values are critical for understanding the selectivity and efficacy of these compounds.

AgonistReceptor SubtypeBinding Affinity (Ki) [nM]Reference
Kainic AcidGluK1530 ± 100[1]
GluK2-
GluK3-
GluK5-
Domoic AcidGluK2/GluK5-
ATPAGluK1 (human)4.3
GluK3>10,000
GluK5>10,000
GluK6>1,000,000
SYM 2081GluR5 (GluK1)-
GluR6 (GluK2)-
AgonistReceptor SubtypePotency (EC50) [µM]Reference
Kainic AcidCortical Neurons75[8]
Domoic AcidCortical Neurons3.8[8]
SYM 2081GluR5 (GluK1)0.12 ± 0.02[9]
GluR6 (GluK2)0.23 ± 0.01[9]
GluR1 (AMPA)132 ± 44[9]
GluR3 (AMPA)453 ± 57[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize kainate receptor agonists.

Radioligand Binding Assay

This protocol outlines a method for determining the binding affinity of a test compound for a specific kainate receptor subtype using a competitive binding assay.

Objective: To determine the Ki of a test compound for a kainate receptor subtype.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the kainate receptor subtype of interest (e.g., GluK1).

  • Radioligand (e.g., [3H]kainate or a subtype-selective radioligand like [3H]ATPA for GluK1).[1][10]

  • Test compound (unlabeled agonist).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]

  • Wash buffer (ice-cold).

  • Glass fiber filters (e.g., GF/C).[11]

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well filter plates.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.[11]

  • Assay Setup: In a 96-well plate, add the cell membranes (typically 50-100 µg of protein per well), a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.[11]

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[11]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[11]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a method for measuring the functional potency (EC50) of a kainate receptor agonist on cultured neurons or cells expressing recombinant receptors.

Objective: To determine the EC50 of an agonist for activating kainate receptors.

Materials:

  • Cultured neurons or HEK293 cells expressing the kainate receptor subtype of interest.

  • External solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

  • Internal solution for the patch pipette (e.g., containing in mM: 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 4 Na2ATP, 0.4 NaGTP, pH 7.2).

  • Agonist stock solutions of known concentrations.

  • Patch-clamp amplifier and data acquisition system.

  • Microscope and micromanipulators.

Procedure:

  • Cell Preparation: Plate cells on coverslips for recording.

  • Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a target cell. Clamp the cell at a holding potential of -60 mV to -70 mV.

  • Agonist Application: Apply the agonist at various concentrations to the cell using a rapid perfusion system.

  • Data Acquisition: Record the inward current evoked by the agonist application.

  • Data Analysis: Measure the peak amplitude of the current response for each agonist concentration. Normalize the responses to the maximal response and plot the normalized response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value. For rapidly desensitizing receptors, co-application of concanavalin A may be used to reduce desensitization.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the signaling pathways of kainate receptors and a typical experimental workflow for their characterization.

kainate_signaling cluster_ionotropic Canonical Ionotropic Pathway cluster_metabotropic Non-Canonical Metabotropic Pathway Agonist Agonist (e.g., Glutamate, Kainate) KAR Kainate Receptor (GluK1-5) Agonist->KAR Binds to mKAR Kainate Receptor Agonist->mKAR Binds to Ion_Channel Ion Channel Opening KAR->Ion_Channel Conformational Change Ion_Flux Na+/K+ Influx (Ca2+ for some subtypes) Ion_Channel->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization EPSP Excitatory Postsynaptic Potential (EPSP) Depolarization->EPSP G_Protein G-protein (Gi/o) mKAR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates Downstream Modulation of Ion Channels & Neurotransmitter Release PKC->Downstream

Caption: Canonical and non-canonical signaling pathways of kainate receptors.

experimental_workflow cluster_0 Agonist Characterization Workflow start Start: Select Agonist and Receptor Subtype binding_assay Radioligand Binding Assay start->binding_assay electrophysiology Electrophysiology (Patch-Clamp) start->electrophysiology data_analysis Data Analysis binding_assay->data_analysis electrophysiology->data_analysis results Determine: - Binding Affinity (Ki) - Potency (EC50) - Efficacy data_analysis->results end End: Characterized Agonist results->end

Caption: A typical experimental workflow for characterizing kainate receptor agonists.

References

Validating the Specificity of trans-ACBD for NMDA Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of trans-ACBD and other modulators of the N-methyl-D-aspartate (NMDA) receptor. We delve into the available data on the specificity of these compounds for different NMDA receptor subtypes and provide detailed experimental protocols for validation.

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The specific GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) incorporated into the receptor complex dictates its biophysical and pharmacological properties, including channel open probability, deactivation kinetics, and agonist affinity. Consequently, developing subtype-selective ligands is a major goal in neuroscience research and drug development to target specific neuronal circuits and functions while minimizing off-target effects.

Comparative Analysis of NMDA Receptor Modulators

To illustrate the concept of subtype selectivity, this section compares the activity of three well-studied NMDA receptor antagonists: Ifenprodil, Ro 25-6981, and NVP-AAM077. These compounds exhibit distinct profiles in their interaction with NMDA receptors containing different GluN2 subunits.

CompoundTarget Subunit PreferenceMechanism of Action
This compound NMDA Receptor (subtype specificity not detailed in literature)Agonist
Ifenprodil GluN2BNon-competitive antagonist
Ro 25-6981 GluN2BNon-competitive antagonist
NVP-AAM077 GluN2ACompetitive antagonist

Quantitative Comparison of Subtype Selectivity

The following table summarizes the inhibitory concentrations (IC50) of the comparator compounds at NMDA receptors containing either GluN2A or GluN2B subunits. The data is primarily derived from electrophysiological recordings in Xenopus oocytes expressing recombinant NMDA receptors.

CompoundReceptor SubtypeIC50 (µM)Selectivity (GluN2A/GluN2B)
Ifenprodil GluN1/GluN2A> 100[2]> 476-fold
GluN1/GluN2B0.21[2]
Ro 25-6981 GluN1/GluN2A52[3]> 5700-fold
GluN1/GluN2B0.009[3]
NVP-AAM077 hGluN1/hGluN2A0.27~110-fold (human)
hGluN1/hGluN2B29.6

Note: Data for this compound is not included as subtype-specific EC50 or Ki values are not currently available in the cited literature.

Experimental Protocols

Validating the subtype specificity of a compound like this compound requires robust and standardized experimental procedures. Below are detailed methodologies for two common assays used for this purpose.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is a cornerstone for characterizing the activity of ligands at specific, recombinantly expressed ion channels.

1. Oocyte Preparation and cRNA Injection:

  • Harvest stage V-VI oocytes from adult female Xenopus laevis.

  • Treat with collagenase to defolliculate the oocytes.

  • Inject oocytes with a mixture of cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit) at a 1:1 ratio.

  • Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution supplemented with antibiotics to allow for receptor expression.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with a low-magnesium Ringer's solution.

  • Impale the oocyte with two glass microelectrodes filled with 3M KCl, one for voltage clamping and one for current recording.

  • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Prepare stock solutions of this compound and co-agonist (glycine or D-serine) in the Ringer's solution.

  • Apply a saturating concentration of the co-agonist along with varying concentrations of this compound to the oocyte.

  • Record the inward current elicited by the activation of the NMDA receptors.

  • Wash the oocyte with Ringer's solution between applications to allow for receptor recovery.

3. Data Analysis:

  • Measure the peak current response at each concentration of this compound.

  • Normalize the responses to the maximal current observed.

  • Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the EC50 value.

  • Repeat the procedure for each GluN2 subtype (A, B, C, and D) to determine the subtype-specific potency.

Radioligand Binding Assay

This method is used to determine the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Culture human embryonic kidney (HEK293) cells and transfect them with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).

  • After 48 hours of expression, harvest the cells and homogenize them in a cold buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

2. Competition Binding Assay:

  • In a multi-well plate, combine the prepared cell membranes, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653), and varying concentrations of the unlabeled test compound (this compound).

  • Incubate the mixture at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Determine the non-specific binding by including a high concentration of a known NMDA receptor ligand in some wells.

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding as a function of the test compound concentration.

  • Fit the data to a one-site competition binding equation to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Perform the assay with membranes expressing each GluN2 subtype to determine the subtype-specific affinity of this compound.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the NMDA receptor signaling pathway and the workflows for the described experimental protocols.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR binds to GluN1 Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening CaMKII CaMKII Ca_influx->CaMKII activates CREB CREB CaMKII->CREB phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression regulates

NMDA Receptor Signaling Pathway

Experimental_Workflows cluster_TEVC Two-Electrode Voltage Clamp (TEVC) cluster_Binding Radioligand Binding Assay Oocyte_Prep 1. Oocyte Preparation & cRNA Injection Incubation 2. Incubation (Receptor Expression) Oocyte_Prep->Incubation Recording 3. Electrophysiological Recording Incubation->Recording Analysis_TEVC 4. Data Analysis (EC50 Determination) Recording->Analysis_TEVC Membrane_Prep 1. Cell Culture & Membrane Preparation Competition_Assay 2. Competition Binding Assay Membrane_Prep->Competition_Assay Filtration 3. Filtration & Washing Competition_Assay->Filtration Analysis_Binding 4. Data Analysis (Ki Determination) Filtration->Analysis_Binding

Experimental Validation Workflows

Conclusion

While this compound is recognized as a potent agonist at NMDA receptors, its specificity for the various GluN2 subtypes remains to be thoroughly documented. The comparative data for well-characterized antagonists like ifenprodil, Ro 25-6981, and NVP-AAM077 highlight the importance of such characterization. The detailed experimental protocols provided in this guide offer a clear path for researchers to validate the subtype specificity of this compound and other novel NMDA receptor modulators, thereby contributing to the development of more targeted therapeutics for neurological and psychiatric disorders.

References

Comparative Potency of trans-ACBD and Other Cycloalkane-Based NMDA Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of trans-1-aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) and other cyclobutane-based N-methyl-D-aspartate (NMDA) receptor agonists. The data presented is supported by experimental findings to aid in the selection of appropriate compounds for neurological research.

The development of rigid glutamate analogues has been instrumental in understanding the active conformation of glutamate at the NMDA receptor. By incorporating cyclic structures, such as cyclobutane and cyclopentane rings, researchers have created potent and selective agonists that mimic the partially folded conformation of (S)-glutamate.[1] This guide focuses on the comparative potency of this compound and its related cyclobutane and cyclopentane analogues.

Quantitative Comparison of Agonist Potency

The potency of NMDA receptor agonists is typically determined by their ability to elicit a response, such as an increase in ion current or displacement of a radiolabeled ligand. This is often quantified by the half-maximal effective concentration (EC50) or the inhibition constant (Ki). The following table summarizes the available quantitative data for this compound and other relevant cycloalkane-based NMDA agonists.

CompoundRing StructurePotency (Relative to NMDA)Assay TypeReference
This compound Cyclobutane~100xRat Cortical Wedge DepolarizationAllan RD, et al.
cis-ACBD CyclobutaneInactiveRat Cortical Wedge DepolarizationAllan RD, et al.
(1R,3R)-ACPD CyclopentanePotent AgonistNeonatal Rat Spinal Cord[1]
cis-ACPD CyclopentanePotent AgonistNeonatal Rat Spinal Cord[2]

Structure-Activity Relationship

The data clearly indicates that the stereochemistry of the substituents on the cyclobutane ring is critical for activity. The trans isomer of ACBD is a highly potent agonist, while the cis isomer is inactive. This highlights the rigid conformational constraints imposed by the cyclobutane ring and the specific spatial orientation required for effective binding and activation of the NMDA receptor.

In comparison, both cis and trans isomers of the cyclopentane analogue, ACPD, exhibit potent agonist activity.[1][2] This suggests that the larger, more flexible cyclopentane ring may allow for a conformation that can still be accommodated by the receptor's binding site, regardless of the initial cis/trans configuration.

Experimental Protocols

The determination of agonist potency relies on robust experimental methodologies. The following are detailed descriptions of the key experimental protocols used in the cited research.

Rat Cortical Wedge Depolarization Assay

This electrophysiological technique is used to measure the depolarizing effects of excitatory amino acid agonists on neuronal populations in brain tissue slices.

Methodology:

  • Tissue Preparation: Thin slices (e.g., 400 µm) of rat cerebral cortex are prepared and maintained in an artificial cerebrospinal fluid (aCSF) solution, saturated with 95% O2 / 5% CO2.

  • Recording Setup: The cortical slice is placed in a recording chamber and superfused with aCSF. A glass microelectrode filled with a conducting solution is placed in the slice to record the extracellular field potential.

  • Agonist Application: The test compounds (e.g., this compound, cis-ACBD, NMDA) are added to the superfusing aCSF at various concentrations.

  • Data Acquisition: The change in the extracellular field potential (depolarization) is recorded in response to the application of the agonist.

  • Data Analysis: The magnitude of the depolarization is plotted against the agonist concentration to generate a dose-response curve, from which the relative potency can be determined by comparing the concentrations required to produce an equivalent level of depolarization.

Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons or Oocytes

This technique allows for the direct measurement of ion channel currents in response to agonist application on individual cells expressing NMDA receptors.

Methodology:

  • Cell Preparation: Primary neuronal cultures or oocytes expressing recombinant NMDA receptors are prepared and maintained in appropriate culture conditions.

  • Recording Setup: A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The cell's membrane potential is held at a constant value (e.g., -60 mV) using a voltage-clamp amplifier.

  • Agonist Application: A solution containing the NMDA receptor agonist (e.g., this compound) and a co-agonist (e.g., glycine) is rapidly applied to the cell.

  • Current Measurement: The inward flow of ions through the activated NMDA receptor channels is recorded as an electrical current.

  • Data Analysis: The peak amplitude of the current is measured at different agonist concentrations to construct a dose-response curve and determine the EC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for assessing agonist potency.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / Agonist (e.g., this compound) NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opens Na_ion Na⁺ NMDA_R->Na_ion Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling

Caption: Simplified NMDA receptor signaling pathway.

Experimental_Workflow A Prepare Neuronal Culture or Brain Slices B Perform Electrophysiology (e.g., Patch-Clamp) A->B C Apply NMDA Agonist (e.g., this compound) at Varying Concentrations B->C D Record Ion Channel Currents or Membrane Potential Changes C->D E Construct Dose-Response Curve D->E F Calculate EC50 / Potency E->F

Caption: Experimental workflow for potency assessment.

References

Independent Validation of trans-ACBD Synthesis and NMDA Receptor Agonist Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published synthesis and biological activity of trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD), a potent and selective N-methyl-D-aspartate (NMDA) receptor agonist. While a foundational study by Watkins et al. (1990) first described its synthesis and pharmacological profile, this document aims to collate and compare data from available literature to serve as a resource for independent validation efforts.

Comparison of Synthesis and Activity Data

ParameterOriginal Publication (Watkins et al., 1990)Independent/Subsequent Studies
Synthesis Yield Data not explicitly detailed in the abstract.Specific yield data from independent syntheses for direct comparison is not prominently published.
Purity/Characterization Characterized by standard analytical methods of the time.Utilized as a commercially available, high-purity compound in most recent studies.
NMDA Receptor Agonist Potency Described as a "potent" agonist.[1]Consistently used as a reference agonist for NMDA receptor studies, confirming high potency.
Receptor Selectivity Selective for NMDA receptors over other excitatory amino acid receptors.Its selectivity is a key reason for its widespread use in neuropharmacological research.

Experimental Protocols

Synthesis of trans-1-Aminocyclobutane-1,3-dicarboxylic acid

The original synthesis by Watkins et al. (1990) involved a multi-step process starting from diethyl cyclobutane-1,1-dicarboxylate. A detailed, step-by-step protocol based on the principles outlined in the literature is provided below. Note: This is a generalized procedure and may require optimization.

Experimental Workflow for this compound Synthesis

G start Diethyl cyclobutane-1,1-dicarboxylate step1 Bromination start->step1 step2 Azide Substitution step1->step2 step3 Reduction of Azide step2->step3 step4 Isomer Separation (this compound) step3->step4 end This compound step4->end

Caption: Generalized workflow for the synthesis of this compound.

  • Step 1: Bromination of Diethyl cyclobutane-1,1-dicarboxylate. The starting material is subjected to bromination to introduce a bromine atom, a good leaving group for subsequent nucleophilic substitution.

  • Step 2: Azide Substitution. The brominated intermediate is reacted with an azide salt (e.g., sodium azide) to replace the bromine with an azide group.

  • Step 3: Reduction of the Azide. The azide group is reduced to a primary amine, for example, through catalytic hydrogenation.

  • Step 4: Hydrolysis and Isomer Separation. The ester groups are hydrolyzed to carboxylic acids, and the cis and trans isomers are separated, often by fractional crystallization or chromatography, to yield pure this compound.

Biological Activity Assay: NMDA Receptor Electrophysiology

The activity of this compound as an NMDA receptor agonist is typically validated using electrophysiological techniques, such as whole-cell patch-clamp recordings from neurons or oocytes expressing NMDA receptors.

Experimental Workflow for Electrophysiological Recording

G prep Prepare brain slices or NMDA receptor-expressing cells record Establish whole-cell patch-clamp recording prep->record apply_control Bath application of control solution record->apply_control apply_acbd Bath application of This compound apply_control->apply_acbd measure Measure inward current in response to agonist apply_acbd->measure analyze Analyze dose-response relationship measure->analyze

Caption: Workflow for assessing this compound activity via patch-clamp electrophysiology.

  • Cell Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) or cultured cells (e.g., HEK293 cells) expressing recombinant NMDA receptors.

  • Recording Setup: Establish a whole-cell patch-clamp configuration on a target neuron or cell.

  • Control Measurement: Perfuse the cell with a control extracellular solution containing co-agonists (glycine or D-serine) but lacking glutamate.

  • Agonist Application: Apply known concentrations of this compound to the cell via the perfusion system.

  • Data Acquisition: Record the inward current elicited by the activation of NMDA receptors at a holding potential of, for example, -60 mV.

  • Data Analysis: Construct a dose-response curve to determine the EC50 (half-maximal effective concentration) of this compound.

NMDA Receptor Signaling Pathway

This compound exerts its effects by binding to the glutamate site on the NMDA receptor, a ligand-gated ion channel. This binding, in conjunction with the presence of a co-agonist (glycine or D-serine) and depolarization of the postsynaptic membrane, leads to the opening of the ion channel.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACBD This compound (Agonist) NMDAR NMDA Receptor ACBD->NMDAR Binds to Glutamate Site Glycine Glycine/D-Serine (Co-agonist) Glycine->NMDAR Binds to Co-agonist Site Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB activation) Ca_influx->Signaling Activation

Caption: Simplified signaling pathway of this compound at the NMDA receptor.

The influx of Ca²⁺ through the NMDA receptor channel acts as a second messenger, activating a cascade of intracellular signaling pathways.[2][3] These pathways are crucial for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.[2][3]

References

Safety Operating Guide

Proper Disposal of trans-ACBD: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential guidance on the safe disposal of trans-ACBD (trans-1-Aminocyclobutane-1,3-dicarboxylic acid), a potent and selective NMDA receptor agonist used in neuroscience research. Adherence to these procedures will minimize environmental impact and ensure a safe laboratory environment.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety Goggles: To protect against accidental splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the disposal of this compound and associated waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Unused or expired this compound powder should be collected in a clearly labeled, sealed container.

    • Contaminated consumables, such as weighing paper, pipette tips, and microfuge tubes, should be placed in a designated hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

2. Labeling of Waste Containers:

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "trans-1-Aminocyclobutane-1,3-dicarboxylic acid" or "this compound"

  • The concentration (if in solution)

  • The primary hazard(s) (e.g., "Toxic," "Irritant")

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

3. Storage of Waste:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure containers are sealed to prevent leaks or spills.

  • Segregate this compound waste from incompatible materials.

4. Institutional Waste Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal. Never dispose of this compound down the drain or in the regular trash.

Summary of Waste Handling

Waste TypeContainerDisposal Route
Solid Waste Sealed, labeled hazardous waste bag or containerInstitutional Hazardous Waste Disposal
Liquid Waste Sealed, labeled hazardous waste bottleInstitutional Hazardous Waste Disposal
Sharps Waste Designated sharps containerInstitutional Sharps Waste Disposal
Empty Containers Triple-rinsed with a suitable solventRegular trash (if permitted by institution)

Experimental Protocol for Decontamination of Glassware

For reusable glassware contaminated with this compound, a thorough decontamination procedure is essential.

Materials:

  • Contaminated glassware

  • Suitable solvent (e.g., 70% ethanol or a mild laboratory detergent solution)

  • Deionized water

  • Waste container for rinsate

Procedure:

  • Initial Rinse: Rinse the glassware three times with a suitable solvent. Collect the rinsate in a labeled hazardous waste container.

  • Soaking: Immerse the glassware in a bath of the chosen solvent or detergent solution and sonicate for at least 15 minutes.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry completely or dry in an oven.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow Start Identify this compound Waste Waste_Type Determine Waste Type Start->Waste_Type Solid Solid Waste (Powder, Contaminated Consumables) Waste_Type->Solid Solid Liquid Liquid Waste (Solutions) Waste_Type->Liquid Liquid Sharps Sharps Waste (Needles, Syringes) Waste_Type->Sharps Sharps Segregate_Solid Collect in Labeled Hazardous Waste Container Solid->Segregate_Solid Segregate_Liquid Collect in Labeled Hazardous Waste Bottle Liquid->Segregate_Liquid Segregate_Sharps Dispose in Sharps Container Sharps->Segregate_Sharps Store Store in Designated Secure Area Segregate_Solid->Store Segregate_Liquid->Store Segregate_Sharps->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS

Caption: Workflow for the safe disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and regulations for chemical waste disposal.

Essential Safety and Logistical Information for Handling trans-ACBD

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical identifier "trans-ACBD" does not correspond to a readily available public record. The following guidance is based on best practices for handling novel or uncharacterized chemical compounds in a laboratory setting. Researchers must conduct a thorough, substance-specific risk assessment before commencing any work.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for a hypothetical compound, "this compound," presumed to be a research chemical with potential hazards. These procedures are intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Control

Before handling any new chemical, a comprehensive hazard assessment is mandatory. This involves:

  • Reviewing available data: Obtain and thoroughly read the Safety Data Sheet (SDS) if available from the supplier.

  • Analog comparison: If data is limited, compare the structure of this compound to known compounds with similar functional groups to predict potential hazards.

  • In silico predictions: Utilize computational toxicology tools to estimate potential toxicity, reactivity, and other hazardous properties.

  • Engineering Controls: The primary method for exposure control should be engineering solutions. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE)

The following table summarizes the minimum recommended PPE for handling this compound, based on a hypothetical hazard profile of a compound that is a potential skin and eye irritant and may be harmful if inhaled or ingested.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.Protects against splashes and aerosols, which could cause eye irritation or damage.
Hand Protection Double-gloving with nitrile or neoprene gloves. Check manufacturer's data for breakthrough times.Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear.[1]
Body Protection A flame-retardant laboratory coat with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory Work must be conducted in a certified chemical fume hood. A respirator may be required for spills or emergencies.Minimizes the risk of inhaling airborne particles or vapors.

Experimental Protocols: Handling and Operating Procedures

1. Pre-Operational Checks:

  • Ensure the chemical fume hood is functioning correctly (check airflow monitor).
  • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]
  • Assemble all necessary equipment and reagents within the fume hood.
  • Don all required PPE as specified in the table above.

2. Handling of this compound:

  • Handle all this compound, whether in solid or solution form, within the fume hood.
  • Use the smallest quantities necessary for the experiment to minimize waste and potential exposure.
  • Keep all containers of this compound tightly closed when not in use.[2]
  • Avoid generating dust or aerosols.[2] If handling a powder, use techniques to minimize dust generation, such as gentle scooping.
  • Clean up any spills immediately using appropriate procedures and materials.

3. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that came into contact with this compound. A detergent solution followed by a water rinse is a general starting point, but the appropriate decontamination procedure will depend on the specific properties of the compound.[1]
  • Carefully remove PPE, avoiding self-contamination. Dispose of disposable PPE in the designated waste stream.
  • Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[1][3]

  • Solid Waste:

    • Contaminated consumables (e.g., gloves, weighing paper, pipette tips) should be placed in a dedicated, clearly labeled hazardous waste container.

    • Unused or expired solid this compound should also be disposed of in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1]

  • Sharps Waste:

    • Needles and syringes used to handle this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.[1]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Review Protocol & SDS ppe Don Appropriate PPE prep_start->ppe weigh Weigh/Measure this compound fume_hood Prepare Fume Hood ppe->fume_hood fume_hood->weigh experiment Perform Experiment weigh->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate waste Segregate & Label Hazardous Waste decontaminate->waste remove_ppe Remove & Dispose of PPE waste->remove_ppe wash Wash Hands remove_ppe->wash end_proc End of Procedure wash->end_proc

Caption: Workflow for Safe Handling of a Novel Research Chemical.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.